1-butyl-2-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-3-4-8-11-9-6-5-7-10(11)2/h5-7,9H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJILYKLNKQOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074273 | |
| Record name | Benzene, 1-butyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1595-11-5 | |
| Record name | 1-Butyl-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1595-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-butyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001595115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-butyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-butyl-2-methylbenzene (CAS: 1595-11-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-butyl-2-methylbenzene (CAS number 1595-11-5), also known as o-butyltoluene. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, synthesis, and potential metabolic pathways based on current scientific literature.
Chemical and Physical Properties
This compound is an aromatic hydrocarbon with the molecular formula C₁₁H₁₆.[1][2] Its structure consists of a benzene (B151609) ring substituted with a butyl group and a methyl group at adjacent positions. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 1595-11-5 | [1] |
| Molecular Formula | C₁₁H₁₆ | [1][2] |
| Molecular Weight | 148.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | o-Butyltoluene, 2-Butyltoluene, 1-Methyl-2-n-butylbenzene | [1] |
| Appearance | Colorless liquid (presumed) | N/A |
| Boiling Point | 183 °C / 361.4 °F @ 760 mmHg (for n-butylbenzene) | [3] |
| Melting Point | -88 °C / -126.4 °F (for n-butylbenzene) | [3] |
| Density | 0.860 g/cm³ (for n-butylbenzene) | [3] |
| logP (Octanol/Water Partition Coefficient) | 4.6 | [1] |
| Vapor Pressure | 1.33 hPa @ 23 °C (for n-butylbenzene) | [3] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the Friedel-Crafts alkylation of toluene (B28343). This electrophilic aromatic substitution reaction involves the reaction of toluene with a butylating agent, such as 1-chlorobutane (B31608) or 1-bromobutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]
Experimental Protocol: Friedel-Crafts Alkylation of Toluene
This protocol is an adapted procedure for the synthesis of this compound based on established methods for Friedel-Crafts alkylation.[4][5]
Materials:
-
Toluene (dry)
-
1-Chlorobutane
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Anhydrous calcium chloride (or magnesium sulfate)
-
Dichloromethane (or diethyl ether) for extraction
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas trap (to handle evolved HCl)
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
In the flask, add 8 mL of dry toluene and cool the flask in an ice bath.
-
Carefully and portion-wise, add the anhydrous aluminum chloride to the cooled toluene with stirring.
-
In the dropping funnel, place a mixture of 3.5 mL of 1-chlorobutane and 3.5 mL of toluene.
-
Slowly add the 1-chlorobutane/toluene mixture dropwise to the stirred toluene/AlCl₃ suspension over a period of 10-20 minutes, maintaining the temperature of the reaction mixture between 0-5 °C. HCl gas will evolve.[4]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 20-30 minutes. The reaction is complete when the evolution of HCl gas ceases.[4]
-
Carefully pour the reaction mixture into a separatory funnel containing 1 mL of concentrated HCl in 30 mL of ice-cold water to decompose the aluminum chloride complex.[4]
-
Shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate.
-
Drain the lower aqueous layer and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Transfer the organic layer to a clean flask and dry it over anhydrous calcium chloride.
-
Filter to remove the drying agent and remove the excess toluene and solvent by distillation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield this compound.
Synthesis Workflow
Biological Activity and Metabolism
There is currently a lack of specific data in the scientific literature regarding the biological activity, toxicology, and involvement in signaling pathways of this compound. However, general metabolic pathways for alkylbenzenes have been studied, which can provide an indication of its likely fate in biological systems.
The metabolism of alkylbenzenes is a key factor in their toxicity.[6] In anaerobic bacteria, toluene and other alkylbenzenes are known to be degraded through addition to fumarate (B1241708) to form benzylsuccinate, which is then further metabolized.[7] Another pathway involves the dehydrogenation of the alkyl side chain.[7]
In mammals, the metabolism of alkylbenzenes typically involves oxidation of the alkyl side chain. For compounds with a benzylic hydrogen, this position is susceptible to oxidation.[8] The metabolism of n-butylbenzene has been studied, and it is known to undergo oxidation to various metabolites.[9] It is plausible that this compound would follow similar metabolic routes.
Potential Metabolic Pathways of Alkylbenzenes
The following diagram illustrates the general and potential metabolic pathways for alkylbenzenes, which may be applicable to this compound.
Use in Pharmaceutical and Chemical Industries
While specific applications of this compound in drug development are not well-documented, related compounds such as iso-butyl benzene are important raw materials in the pharmaceutical industry. For instance, iso-butyl benzene is a key starting material for the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[10] Alkylbenzenes, in general, can serve as intermediates in the synthesis of various organic molecules.
Safety Information
Based on safety data for related compounds like butylbenzenes, this compound should be handled with care. Butylbenzenes are generally classified as flammable liquids and may cause skin irritation.[11][12] It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. This compound | C11H16 | CID 62410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-butyl-2-methyl- [webbook.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. Solved Introduction: +Cl⟶AICl3 (major) 1-Chlorobutane | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. Toluene - Wikipedia [en.wikipedia.org]
- 7. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iso Butyl Benzene Manufacturers (IBB) - CAS 538-93-2 | Vinati Organics [vinatiorganics.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
A Comprehensive Technical Guide to the Physical Properties of 1-butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-butyl-2-methylbenzene, also known as o-butyltoluene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1][2] This guide provides a detailed overview of its key physical properties, offering valuable data for its application in chemical synthesis, as a solvent, and in various research and development settings.[1] The strategic placement of the butyl and methyl groups on the benzene (B151609) ring influences its physical characteristics and reactivity.
Core Physical Properties
The physical characteristics of this compound are essential for its handling, application, and the design of chemical processes. Below is a summary of its key physical properties.
Data Presentation
| Physical Property | Value | Unit | Source(s) |
| Molecular Weight | 148.24 | g/mol | [1][2][3] |
| Boiling Point | 190.3 - 230 | °C | [1][4][5] |
| Melting Point | -50.32 | °C | [1][4] |
| Density | 0.859 - 0.873 | g/cm³ | [1][4][5] |
| Refractive Index | 1.485 - 1.497 | [1][4][5] | |
| Flash Point | 61.4 | °C | [4] |
| Vapor Pressure | 0.754 | mmHg at 25°C | [4] |
| Solubility | Insoluble in water; miscible with ethanol, benzene, diethyl ether, acetone, chloroform, glacial acetic acid, and carbon disulfide. | [6] |
Experimental Protocols
The accurate determination of physical properties is fundamental in chemical research. The following sections outline the standard methodologies for measuring the key physical properties of liquid compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] A common and accurate method for this determination is distillation.[7][8][9]
Methodology: Simple Distillation
-
Apparatus Setup : A distillation flask is filled with the liquid sample (a minimum of 1/3 full) and a few boiling chips or a magnetic stir bar to ensure smooth boiling.[8] A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.[7][10] A condenser is attached to the side arm and connected to a receiving flask.
-
Heating : The distillation flask is gently heated.[7]
-
Data Collection : As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the constant temperature observed on the thermometer during the distillation of the bulk of the liquid.[7][9]
-
Pressure Correction : The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[8]
A micro-method using a Thiele tube is also suitable for small sample volumes.[8]
Determination of Density
The density of a liquid is its mass per unit volume.[11]
Methodology: Mass and Volume Measurement
-
Mass Measurement : An empty, dry graduated cylinder is weighed on an electronic balance.[11][12][13]
-
Volume Measurement : A specific volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]
-
Final Mass Measurement : The graduated cylinder containing the liquid is reweighed.[11][12][13]
-
Calculation : The mass of the liquid is determined by subtracting the mass of the empty cylinder from the final mass. The density is then calculated by dividing the mass of the liquid by its volume.[14]
-
Temperature : The temperature at which the measurement is taken should be recorded as density is temperature-dependent.[12]
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
Methodology: Abbe Refractometer
-
Calibration : The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.[15]
-
Sample Application : A few drops of this compound are placed on the clean, dry prism of the refractometer.[15]
-
Measurement : The prisms are closed, and the light source is adjusted to illuminate the sample. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[15]
-
Reading : The refractive index is read directly from the instrument's scale.[15]
-
Temperature Control : The temperature is controlled by circulating water through the instrument, as the refractive index is temperature-dependent.[15]
Visualized Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for determining the boiling point, density, and refractive index.
Caption: Workflow for Boiling Point Determination by Distillation.
Caption: Workflow for Density Determination.
References
- 1. Buy 1-tert-Butyl-2-methylbenzene | 1074-92-6 [smolecule.com]
- 2. This compound | C11H16 | CID 62410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-butyl-2-methyl- (CAS 1595-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Page loading... [guidechem.com]
- 5. 1-butyl-2,4-dimethylbenzene [stenutz.eu]
- 6. Toluene - Wikipedia [en.wikipedia.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vernier.com [vernier.com]
- 10. m.youtube.com [m.youtube.com]
- 11. acs.org [acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 14. wjec.co.uk [wjec.co.uk]
- 15. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide on 1-butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of 1-butyl-2-methylbenzene, a substituted aromatic hydrocarbon. The information is presented to be a valuable resource for professionals in chemical research and development.
Quantitative Data Summary
The key molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ | [1][2][3] |
| Molecular Weight | 148.24 g/mol | [1][2][3] |
| CAS Registry Number | 1595-11-5 | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | o-Butyltoluene, 1-Methyl-2-butylbenzene | [1][2][3] |
Molecular Structure
The structure of this compound consists of a benzene (B151609) ring substituted with a butyl group and a methyl group at adjacent positions (ortho positions).
Caption: Molecular structure of this compound.
Experimental Protocols and Signaling Pathways
This compound is a simple aromatic hydrocarbon. Based on available scientific literature, it is not typically involved in complex biological signaling pathways relevant to drug development. Its primary applications are in organic synthesis and as a specialty solvent. Therefore, detailed experimental protocols for biological assays or descriptions of signaling pathways are not applicable to this compound. Researchers interested in its synthesis or specific chemical reactions should consult organic chemistry literature.
References
Synthesis of 1-Butyl-2-Methylbenzene from Toluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-butyl-2-methylbenzene, also known as o-butyltoluene, from toluene (B28343). The document details two primary methodologies: direct Friedel-Crafts alkylation and a two-step Friedel-Crafts acylation followed by reduction. Emphasis is placed on the experimental protocols, reaction conditions, and challenges associated with achieving regioselectivity for the ortho isomer. Quantitative data from the literature is summarized, and key experimental workflows and reaction pathways are visualized to aid in comprehension and laboratory application.
Introduction
This compound is an alkylated aromatic hydrocarbon with applications as a specialty solvent and as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The synthesis of this compound from the readily available starting material, toluene, presents a classic challenge in electrophilic aromatic substitution, namely the control of regioselectivity. The methyl group of toluene is an ortho, para-directing group, meaning that electrophilic attack is favored at the positions adjacent (ortho) and opposite (para) to the methyl group.[1][2] This guide explores the primary synthetic routes to this compound, providing detailed insights for researchers in organic synthesis and process development.
Synthetic Strategies
Two principal strategies are employed for the synthesis of this compound from toluene:
-
Direct Friedel-Crafts Alkylation: This single-step approach involves the direct introduction of a butyl group onto the toluene ring.
-
Friedel-Crafts Acylation followed by Reduction: A two-step sequence that first introduces a butanoyl group, which is subsequently reduced to a butyl group.
Direct Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a direct method for forming a carbon-carbon bond between an aromatic ring and an alkyl group.[3] In this case, toluene is reacted with a butylating agent, such as 1-chlorobutane (B31608) or 1-butanol, in the presence of a Lewis acid or a solid acid catalyst.
A significant challenge in this approach is controlling the regioselectivity. The reaction typically yields a mixture of ortho and para isomers (this compound and 1-butyl-4-methylbenzene). The ratio of these isomers is influenced by reaction conditions, particularly temperature.[4] At lower temperatures, the reaction is under kinetic control, and the ortho isomer can be the major product.[4] However, at higher temperatures, the reaction can become reversible, leading to the thermodynamically more stable para isomer.[3]
Another potential complication is the rearrangement of the primary butyl carbocation to the more stable secondary carbocation, which would lead to the formation of sec-butyltoluene isomers.[5]
Table 1: Isomer Distribution in Friedel-Crafts Alkylation of Toluene
| Alkylating Agent | Catalyst | Temperature (°C) | ortho-Isomer (%) | meta-Isomer (%) | para-Isomer (%) | Reference |
| Methyl chloride | AlCl₃ | 0 | 54 | 17 | 29 | [4] |
| Methyl chloride | AlCl₃ | 25 | 3 | 69 | 28 | [4] |
| tert-Butyl alcohol | Fe₂O₃/Hβ | 190 | - | - | 81.5 (selectivity) | [6] |
Friedel-Crafts Acylation and Reduction
To circumvent the issues of carbocation rearrangement and to achieve a straight-chain butyl group, a two-step acylation-reduction sequence can be employed.
Step 1: Friedel-Crafts Acylation
Toluene is first reacted with butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-methyl-1-butyrophenone (and the corresponding para isomer). This reaction is generally highly regioselective for the para position due to the steric bulk of the acyl group, which makes it a less efficient route for the synthesis of the ortho isomer.[4]
Step 2: Reduction of the Ketone
The resulting aryl ketone is then reduced to the corresponding alkane. Two common methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[7][8]
-
Clemmensen Reduction: This method is performed under strongly acidic conditions and is particularly effective for reducing aryl ketones.[7]
-
Wolff-Kishner Reduction: This reduction is carried out under strongly basic conditions, making it suitable for substrates that are sensitive to acid.[8]
Experimental Protocols
Direct Friedel-Crafts Alkylation of Toluene
This protocol is a general procedure and may require optimization to favor the ortho isomer.
Materials:
-
Toluene (anhydrous)
-
1-Chlorobutane
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether (anhydrous)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl.
-
Charge the flask with anhydrous toluene (in 5-10 fold molar excess to 1-chlorobutane) and cool the flask in an ice bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride (approximately 0.25 equivalents relative to 1-chlorobutane) to the stirred toluene.
-
From the dropping funnel, add 1-chlorobutane (1 equivalent) dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene and solvent by rotary evaporation.
-
The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure.
Table 2: Physical Properties of Butyltoluene Isomers
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 1595-11-5 | 148.25 | 196-198 |
| 1-Butyl-4-methylbenzene | 99-89-8 | 148.25 | 199-201 |
The close boiling points of the ortho and para isomers necessitate a highly efficient fractional distillation column for separation.
Friedel-Crafts Acylation of Toluene
Materials:
-
Toluene (anhydrous)
-
Butanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Crushed ice
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath and add butanoyl chloride (1 equivalent) dropwise.
-
After the addition is complete, add anhydrous toluene (1 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.
-
Separate the organic layer, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude ketone mixture.
Clemmensen Reduction of 2-Methyl-1-butyrophenone
Materials:
-
Zinc dust
-
Mercuric chloride
-
Concentrated hydrochloric acid
-
Water
-
Toluene (as a co-solvent)
-
2-Methyl-1-butyrophenone
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, concentrated hydrochloric acid, and toluene.
-
Add the 2-methyl-1-butyrophenone to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of hydrochloric acid may be added during the reflux period.
-
After cooling, separate the organic layer, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation and purify the product by distillation.
Wolff-Kishner Reduction of 2-Methyl-1-butyrophenone
Materials:
-
2-Methyl-1-butyrophenone
-
Hydrazine hydrate (B1144303) (85%)
-
Potassium hydroxide (B78521)
-
Diethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in diethylene glycol by heating.
-
Add the 2-methyl-1-butyrophenone and hydrazine hydrate to the flask.
-
Heat the mixture to reflux for 1-2 hours.
-
Rearrange the condenser for distillation and remove water and excess hydrazine until the temperature of the reaction mixture reaches approximately 200 °C.
-
Reflux the mixture for an additional 3-4 hours.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent.
-
Purify the product by distillation.
Visualizations
Synthetic Pathways
Caption: Synthetic pathways to this compound from toluene.
Experimental Workflow for Direct Alkylation
Caption: Experimental workflow for the direct Friedel-Crafts alkylation.
Experimental Workflow for Acylation-Reduction
Caption: Workflow for the two-step acylation-reduction pathway.
Conclusion
The synthesis of this compound from toluene is a feasible yet challenging endeavor for the synthetic organic chemist. The direct Friedel-Crafts alkylation offers a more straightforward route, but careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired ortho isomer and minimize the formation of the para isomer and rearranged products. The two-step acylation-reduction pathway, while effective for producing straight-chain alkylbenzenes, is generally not optimal for the synthesis of this compound due to the high para-selectivity of the initial acylation step. The choice of synthetic route will ultimately depend on the desired purity of the final product and the available separation capabilities. Further research into ortho-selective catalysts for the Friedel-Crafts alkylation of toluene could significantly improve the efficiency of this synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structural Isomers of 1-butyl-2-methylbenzene
This guide provides a comprehensive overview of the structural isomers of 1-butyl-2-methylbenzene, focusing on their nomenclature, physical properties, and synthesis. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of these aromatic hydrocarbons.
Introduction to Structural Isomerism
Structural isomers are molecules that share the same molecular formula but have different bonding arrangements of atoms. For this compound, which has the molecular formula C₁₁H₁₆, isomerism arises from two main factors: the arrangement of the butyl group itself and the substitution pattern on the benzene (B151609) ring.
The butyl group can exist as four distinct isomers:
-
n-butyl: A straight-chain four-carbon group.
-
sec-butyl: A branched-chain group where the benzene ring is attached to the second carbon of the butane (B89635) chain.
-
isobutyl: A branched-chain group with a methylpropane backbone.
-
tert-butyl: A highly branched group with a central carbon atom bonded to three methyl groups and the benzene ring.
Furthermore, for each of these butyl isomers, the methyl and butyl groups can be positioned differently around the benzene ring, leading to ortho (1,2), meta (1,3), and para (1,4) positional isomers.
Nomenclature and Isomer Identification
The systematic naming of these isomers follows the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules. The benzene ring is the parent structure, and the alkyl groups are named as substituents.
The primary isomers of butyl-substituted toluene (B28343) (methylbenzene) are:
-
n-Butyltoluene Isomers: These are positional isomers where a straight-chain butyl group and a methyl group are attached to the benzene ring.
-
sec-Butyltoluene Isomers: These isomers feature a sec-butyl group (systematically named butan-2-yl or 1-methylpropyl) and a methyl group on the benzene ring.[5]
-
1-(butan-2-yl)-2-methylbenzene (o-sec-butyltoluene)
-
1-(butan-2-yl)-3-methylbenzene (m-sec-butyltoluene)
-
1-(butan-2-yl)-4-methylbenzene (p-sec-butyltoluene)
-
-
iso-Butyltoluene Isomers: These contain an isobutyl group (systematically named 2-methylpropyl) and a methyl group.
-
1-isobutyl-2-methylbenzene (o-isobutyltoluene)
-
1-isobutyl-3-methylbenzene (m-isobutyltoluene)
-
1-isobutyl-4-methylbenzene (p-isobutyltoluene)
-
-
tert-Butyltoluene Isomers: These isomers are characterized by a bulky tert-butyl group and a methyl group.[6]
Quantitative Data Summary
The physical properties of these isomers are influenced by the degree of branching in the butyl group and the substitution pattern on the aromatic ring. Generally, increased branching leads to a lower boiling point. Para-substituted isomers often have higher melting points due to their symmetrical structure, which allows for more efficient packing in a crystal lattice.
| Isomer Name | Common Name | IUPAC Name | Boiling Point (°C) | Density (g/mL) |
| n-Butyl Isomers | ||||
| This compound | o-butyltoluene | This compound | 199-200 | 0.868 |
| 1-butyl-3-methylbenzene | m-butyltoluene | 1-butyl-3-methylbenzene | 197-198 | 0.864[2] |
| 1-butyl-4-methylbenzene | p-butyltoluene | 1-butyl-4-methylbenzene | 205.6[9] | 0.864[9] |
| sec-Butyl Isomers | ||||
| 1-(butan-2-yl)-2-methylbenzene | o-sec-butyltoluene | 1-(1-methylpropyl)-2-methylbenzene | ~193 | N/A |
| 1-(butan-2-yl)-3-methylbenzene | m-sec-butyltoluene | 1-(1-methylpropyl)-3-methylbenzene | 193.5[10] | 0.86[10] |
| 1-(butan-2-yl)-4-methylbenzene | p-sec-butyltoluene | 1-(1-methylpropyl)-4-methylbenzene | ~196 | N/A |
| tert-Butyl Isomers | ||||
| 1-tert-butyl-2-methylbenzene | o-tert-butyltoluene | 1-(1,1-dimethylethyl)-2-methylbenzene | 190.3[11] | 0.859[11] |
| 1-tert-butyl-3-methylbenzene | m-tert-butyltoluene | 1-(1,1-dimethylethyl)-3-methylbenzene | 189[7] | 0.87[7] |
| 1-tert-butyl-4-methylbenzene | p-tert-butyltoluene | 1-(1,1-dimethylethyl)-4-methylbenzene | 192-193[6] | 0.858 |
Note: Some values are approximate as they can vary slightly based on experimental conditions. "N/A" indicates that reliable experimental data was not found in the search results.
Experimental Protocols: Synthesis via Friedel-Crafts Alkylation
The most common method for synthesizing butyl-substituted toluenes is the Friedel-Crafts alkylation.[12][13] This reaction involves the electrophilic aromatic substitution of toluene with a suitable alkylating agent, such as a butyl halide or an alkene, in the presence of a Lewis acid catalyst.
General Protocol for the Synthesis of tert-Butyltoluene
This protocol details the synthesis of p-tert-butyltoluene, which is often the major product due to steric hindrance favoring para substitution.[12]
Materials:
-
Toluene (anhydrous)
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous, AlCl₃)
-
Ice bath
-
Three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Setup: Assemble the three-necked flask in an ice bath to maintain a temperature of 0-5°C.
-
Catalyst Addition: Add anhydrous toluene to the flask, followed by the slow and careful addition of anhydrous aluminum chloride while stirring. This step can be exothermic.
-
Alkylation: Add tert-butyl chloride to the dropping funnel and introduce it dropwise into the stirred toluene-AlCl₃ mixture over 15-20 minutes, ensuring the temperature remains between 0-5°C. Hydrogen chloride gas will be evolved and should be directed to a scrubbing system.[12]
-
Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for an additional 30-60 minutes.
-
Workup: Quench the reaction by slowly adding ice-cold water to the mixture. Separate the organic layer using a separatory funnel.
-
Extraction and Drying: Wash the organic layer with a dilute sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the unreacted toluene using a rotary evaporator. The crude product can then be purified by fractional distillation.[12] The boiling point of 4-tert-butyltoluene (B18130) is approximately 192°C.[12]
Note on Isomer Distribution: The choice of alkylating agent and reaction conditions can influence the isomer distribution. For instance, using n-butyl bromide will primarily yield n-butyltoluenes, but carbocation rearrangements can sometimes lead to the formation of sec-butyl products. The bulky nature of the tert-butyl group strongly favors the formation of the para isomer.[12]
Visualization of Isomeric Relationships
The following diagrams illustrate the logical relationships between the different structural isomers of butyl-methylbenzene.
Caption: Isomers based on the structure of the butyl group.
Caption: Positional isomers of n-butyl-methylbenzene.
References
- 1. 1-Butyl-3-methylbenzene | C11H16 | CID 15327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-butyl-3-methyl- (CAS 1595-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzene, 1-butyl-3-methyl- [webbook.nist.gov]
- 4. Benzene, 1-butyl-3-methyl- [webbook.nist.gov]
- 5. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl - Chemistry Steps [chemistrysteps.com]
- 6. 4-tert-Butyltoluene | C11H16 | CID 7390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-TERT-BUTYLTOLUENE | 1075-38-3 [chemicalbook.com]
- 8. 4-tert-Butyltoluene [webbook.nist.gov]
- 9. Page loading... [guidechem.com]
- 10. Page loading... [guidechem.com]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. cerritos.edu [cerritos.edu]
spectroscopic data for 1-butyl-2-methylbenzene (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Data of 1-Butyl-2-methylbenzene
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (also known as o-butyltoluene). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for the identification, characterization, and analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. The aromatic protons of this compound are expected to appear in the downfield region (δ 6.5-8.0 ppm), while the benzylic and alkyl protons will be found in the upfield region.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1-7.2 | m | 4H | Ar-H |
| ~ 2.6 | t | 2H | Ar-CH₂- |
| ~ 2.3 | s | 3H | Ar-CH₃ |
| ~ 1.6 | m | 2H | -CH₂-CH₂-CH₂-CH₃ |
| ~ 1.4 | m | 2H | -CH₂-CH₂-CH₃ |
| ~ 0.9 | t | 3H | -CH₂-CH₃ |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
A typical ¹H NMR spectrum can be acquired using the following protocol:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.0 ppm).[3] Ensure the sample is free of solid particles.[2]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Shim the magnetic field to achieve homogeneity. Acquire the free induction decay (FID) by applying a radiofrequency pulse. The acquisition time is typically a few minutes.
-
Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the different carbon environments in a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line. The aromatic carbons of this compound are expected in the range of δ 120-150 ppm.[1]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 142.3 | C-1 (quaternary) |
| 136.2 | C-2 (quaternary) |
| 129.8 | C-6 |
| 128.9 | C-4 |
| 126.1 | C-5 |
| 125.7 | C-3 |
| 33.5 | Ar-CH₂- |
| 33.1 | -CH₂-CH₂-CH₂-CH₃ |
| 22.8 | -CH₂-CH₂-CH₃ |
| 19.3 | Ar-CH₃ |
| 14.1 | -CH₂-CH₃ |
Source: Spectral Database for Organic Compounds (SDBS)
The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:
-
Sample Preparation: A higher concentration of the sample is typically required (50-100 mg) due to the low natural abundance of the ¹³C isotope and its weaker magnetic moment.[2][4]
-
Data Acquisition: A greater number of scans are usually necessary to achieve an adequate signal-to-noise ratio.[4] The experiment is typically run with proton decoupling to simplify the spectrum to single lines for each carbon.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Peak integration is generally not quantitative in standard ¹³C NMR.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Table 3: IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2940 | Strong | Aliphatic C-H stretch |
| 1440 - 1625 | Medium-Weak | Aromatic C=C ring stretch |
| ~ 700 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Source: Based on typical values for aromatic compounds.[6]
For a liquid sample like this compound, the spectrum can be obtained using the neat liquid technique:
-
Sample Preparation: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[7]
-
Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean salt plates. Then, run the sample spectrum. The instrument records an interferogram which is then Fourier transformed.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to give the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 148 | ~ 20% | [M]⁺ (Molecular Ion) |
| 105 | 100% | [M - C₃H₇]⁺ (Base Peak) |
| 91 | ~ 15% | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~ 10% | [C₆H₅]⁺ (Phenyl cation) |
Source: Based on typical fragmentation patterns for alkylbenzenes.[8]
A common method for analyzing volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ursinus.edu [ursinus.edu]
- 6. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. SEC-BUTYLBENZENE(135-98-8) MS [m.chemicalbook.com]
Technical Guide: Physicochemical Properties of 1-Butyl-2-methylbenzene
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Boiling and Melting Point of 1-Butyl-2-methylbenzene (o-Butyltoluene)
This technical guide provides a detailed overview of the boiling and melting points of this compound. Due to the limited availability of specific experimental data for the isolated this compound isomer, this document includes data for a mixture of butyltoluene isomers and related compounds to provide a comprehensive physicochemical context. Additionally, standardized experimental protocols for determining these thermal properties are outlined.
Data Presentation: Thermal Properties of Butyltoluene Isomers
The following table summarizes the available boiling and melting point data for butyltoluene and its isomers. The data for "Butyltoluene (mixed isomers)" provides a likely range for this compound.
| Compound | CAS Number | Boiling Point (°C) | Melting / Freezing Point (°C) |
| Butyltoluene (mixed isomers) | 27458-20-4 | 189–192 | -62 |
| 1-tert-Butyl-2-methylbenzene | 1074-92-6 | ~200 | -50.32 |
| 4-tert-Butyltoluene | 98-51-1 | Not Specified | -52 |
Note: The boiling and freezing points for "Butyltoluene (mixed isomers)" are sourced from the CAMEO Chemicals database and represent a valuable reference for the expected properties of this compound.[1] Data for other isomers are provided for comparative purposes.[2][3]
Experimental Protocols
The determination of boiling and melting points is fundamental to the characterization of a chemical substance. The following are detailed methodologies for these key experiments.
1. Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For pure crystalline compounds, this occurs over a narrow temperature range.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Sample of the substance
-
-
Procedure:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. Within 15-20°C of the anticipated melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal liquefies is recorded as the end of the melting range. For a pure substance, this range should be narrow (typically <1°C).
-
2. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating bath (e.g., oil bath) or a Thiele tube
-
Beaker and heating source (if using an oil bath)
-
-
Procedure (Micro Method):
-
Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and suspended in a heating bath or a Thiele tube.
-
Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Observation: Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.
-
Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the external pressure equals the vapor pressure of the liquid.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination and verification of the boiling and melting points of a chemical compound like this compound.
Caption: Workflow for determining the physical properties of this compound.
References
An In-depth Technical Guide to the Chemical Structure and Bonding of 1-butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure and bonding of 1-butyl-2-methylbenzene, also known as o-butyltoluene. Due to the limited availability of experimental crystallographic data for this specific molecule, this document outlines the theoretical framework and computational methodologies required to determine its precise geometric parameters. Additionally, a detailed experimental protocol for its synthesis via Friedel-Crafts alkylation is presented.
Chemical Identity and Properties
This compound is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1][2] It consists of a benzene (B151609) ring substituted with a butyl group and a methyl group at adjacent positions (ortho substitution).
| Property | Value |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.25 g/mol [1] |
| CAS Number | 1595-11-5[1][2] |
| Synonyms | o-Butyltoluene, 1-Methyl-2-butylbenzene[1][2] |
Molecular Structure and Bonding
The core of this compound is the benzene ring, a planar hexagonal structure of six carbon atoms. Each carbon atom in the ring is sp² hybridized, forming σ bonds with two adjacent carbon atoms and one hydrogen atom (or a substituent carbon). The remaining p-orbital on each carbon atom participates in π-bonding, creating a delocalized system of six π electrons above and below the plane of the ring. This delocalization is responsible for the characteristic aromaticity and stability of the benzene ring.
The butyl and methyl substituents are attached to the benzene ring via C-C σ bonds. The carbon atoms within the alkyl chains are sp³ hybridized, resulting in a tetrahedral geometry around these atoms.
Determination of Molecular Geometry: A Computational Approach
Experimental Protocol: Computational Geometry Optimization
-
Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Initial Structure Construction: Build an initial 3D model of this compound using the software's molecular editor.
-
Method and Basis Set Selection: Choose a suitable level of theory and basis set. A common and effective choice for molecules of this size is the B3LYP functional with the 6-31G(d) basis set.[3] For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.
-
Geometry Optimization: Perform a full geometry optimization calculation. This process iteratively adjusts the positions of all atoms to find the lowest energy conformation (a local or global minimum on the potential energy surface).
-
Frequency Analysis: Following optimization, a frequency calculation should be performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Data Extraction: From the output of the optimized calculation, the precise bond lengths, bond angles, and dihedral angles can be extracted.
Expected Structural Parameters (Qualitative)
-
Benzene Ring: The C-C bond lengths within the aromatic ring will be intermediate between a single and a double bond, approximately 1.39-1.40 Å. The internal C-C-C bond angles will be close to 120°.
-
Alkyl Substituents: The C-C single bonds within the butyl and methyl groups will have lengths of approximately 1.53-1.54 Å. The bond angles around the sp³ hybridized carbons will be approximately 109.5°.
-
Ring-Substituent Bonds: The C-C bonds connecting the alkyl groups to the benzene ring will be slightly shorter than a typical C(sp²)-C(sp³) single bond due to the influence of the aromatic system.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene (B28343).[4][5] This electrophilic aromatic substitution reaction involves the reaction of toluene with an alkylating agent, such as 1-chlorobutane (B31608) or 1-bromobutane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Alkylation of Toluene
Materials:
-
Toluene (anhydrous)
-
1-Chlorobutane (or 1-bromobutane)
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or diethyl ether)
-
Ice
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a tube containing a cotton plug lightly soaked in mineral oil) to manage the evolving HCl gas.
-
Reactant Charging: In the flask, place anhydrous toluene (a molar excess is recommended to minimize polysubstitution) and cool the flask in an ice bath to 0-5 °C.
-
Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride to the cooled toluene. The addition is exothermic.
-
Addition of Alkylating Agent: Add 1-chlorobutane to the dropping funnel. Slowly add the 1-chlorobutane dropwise to the stirred toluene-AlCl₃ mixture over a period of 1-2 hours, ensuring the reaction temperature is maintained between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Quench the reaction by slowly and carefully pouring the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water and a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the excess toluene and the extraction solvent by rotary evaporation.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Visualization of Chemical Structure
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound, highlighting the connectivity of the atoms.
Caption: Chemical structure of this compound.
References
The Unseen Isomer: A Technical Guide to the Discovery and History of o-Butyltoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of industrial organic chemistry, the synthesis of alkylated aromatic compounds is a cornerstone for the production of a vast array of materials, from plastics and resins to fragrances and pharmaceuticals. Among these, the butylation of toluene (B28343) holds a significant place, leading to the formation of butyltoluene isomers. While the para-isomer, 4-tert-butyltoluene, has garnered the majority of scientific and industrial attention due to its utility as a precursor for valuable derivatives, its ortho counterpart, o-butyltoluene (more specifically, 2-tert-butyltoluene), remains a less-explored yet integral component of this chemical family. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of o-butyltoluene, offering insights for researchers, scientists, and drug development professionals.
Historical Context and Discovery
The discovery of o-butyltoluene is intrinsically linked to the development of the Friedel-Crafts alkylation reaction in the late 19th century. This powerful synthetic method, which involves the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst, opened up new avenues for the synthesis of a wide range of substituted aromatic hydrocarbons.[1]
Early investigations into the alkylation of toluene with butyl halides or butenes would have invariably produced a mixture of isomers, including the ortho, meta, and para forms.[2] The initial challenge for chemists of that era was not only the synthesis itself but also the separation and identification of these closely related compounds. The discovery of o-butyltoluene, therefore, was not a singular event but rather a gradual elucidation of the product distribution of the toluene butylation reaction. The development of analytical techniques, such as fractional distillation and later, gas chromatography, were crucial in isolating and characterizing the individual isomers.[2]
While the primary focus of industrial processes quickly shifted to maximizing the yield of the more commercially valuable p-tert-butyltoluene, the study of the formation and properties of o-butyltoluene has provided valuable insights into the mechanisms and selectivity of electrophilic aromatic substitution reactions.
Physicochemical Properties of Butyltoluene Isomers
The physical properties of the tert-butyltoluene isomers are closely related, yet distinct enough to allow for their separation, primarily through fractional distillation. A summary of key physicochemical data is presented below for comparison.
| Property | o-tert-Butyltoluene | m-tert-Butyltoluene | p-tert-Butyltoluene |
| CAS Number | 1074-92-6[3] | 1075-38-3[4] | 98-51-1[5] |
| Molecular Formula | C₁₁H₁₆[3] | C₁₁H₁₆[4] | C₁₁H₁₆[5] |
| Molecular Weight | 148.25 g/mol [4] | 148.25 g/mol [4] | 148.25 g/mol [4] |
| Boiling Point | 187-188 °C[4] | 189 °C[4] | 192-193 °C[4] |
| Melting Point | -52 °C[4] | -62.3 °C[4] | -52 °C[4] |
| Density | 0.873 g/mL at 20°C[4] | 0.865 g/mL at 20°C[4] | 0.866 g/mL at 20°C[4] |
Synthesis of o-Butyltoluene: The Friedel-Crafts Alkylation
The primary route to o-butyltoluene is the Friedel-Crafts alkylation of toluene. This reaction typically yields a mixture of the ortho, meta, and para isomers, with the product distribution being influenced by the choice of catalyst, alkylating agent, and reaction conditions.
Core Reaction Pathway
The fundamental mechanism involves the generation of a tert-butyl carbocation from a suitable precursor, which then acts as an electrophile in an attack on the electron-rich toluene ring. The methyl group of toluene is an ortho, para-directing group, meaning it activates these positions for electrophilic substitution.
Caption: Generalized pathway for the Friedel-Crafts alkylation of toluene.
Experimental Protocols
Traditional Homogeneous Catalysis (Illustrative)
This protocol describes a general laboratory-scale synthesis of butyltoluenes using a traditional Lewis acid catalyst. It is important to note that this method typically produces a mixture of isomers.
Materials and Reagents:
-
Toluene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate solution, saturated
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is charged with toluene and anhydrous aluminum chloride.
-
The mixture is cooled in an ice bath.
-
tert-Butyl chloride is added dropwise from the dropping funnel with continuous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.
-
The reaction is quenched by slowly pouring the mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated using a separatory funnel and washed sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the excess toluene is removed by distillation.
-
The resulting mixture of butyltoluene isomers can be separated by fractional distillation.[2]
The Shift to Heterogeneous Catalysis
A significant evolution in the synthesis of butyltoluenes has been the move from corrosive and difficult-to-recycle homogeneous catalysts like AlCl₃ and H₂SO₄ to solid acid catalysts, particularly zeolites.[2] The key advantage of zeolites is their "shape selectivity." The defined pore structure of certain zeolites can sterically hinder the formation of the bulkier ortho and meta isomers, thereby favoring the production of the linear para isomer.[2] This has been a major focus of industrial research to improve the efficiency and environmental footprint of p-tert-butyltoluene production.
Caption: Evolution from homogeneous to heterogeneous catalysis in butyltoluene synthesis.
Isomerization of o-Butyltoluene
o-Butyltoluene, being a kinetically favored product in some instances, is susceptible to isomerization to the more thermodynamically stable meta and para isomers, especially in the presence of strong acid catalysts and at elevated temperatures. This isomerization is a key reason why isolating pure o-butyltoluene can be challenging and why it is often a minor component in the final product mixture under equilibrium conditions.
Applications and Future Outlook
The applications of isolated o-butyltoluene are not as well-defined as those of its para isomer. However, its unique steric and electronic properties could make it a valuable, albeit niche, building block in organic synthesis. Potential areas of research could include its use as a specialty solvent, a precursor for fine chemicals where the ortho-substitution pattern is desired, or in the development of new polymers with specific properties.
For drug development professionals, understanding the formation and properties of all isomers produced in a synthetic route is critical for impurity profiling and ensuring the safety and efficacy of the final active pharmaceutical ingredient.
Conclusion
The history of o-butyltoluene is a story intertwined with the broader development of synthetic organic chemistry. While often overshadowed by its more industrially prominent para-isomer, o-butyltoluene serves as an important case study in the principles of electrophilic aromatic substitution, reaction kinetics versus thermodynamic control, and the ongoing evolution of catalytic processes. Further research into ortho-selective alkylation methods and the unique properties of o-butyltoluene may yet unveil new and valuable applications for this "unseen" isomer.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1-Butyl-2-methylbenzene
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1-butyl-2-methylbenzene. It details the underlying principles governing product regioselectivity, provides established experimental protocols for key transformations, and summarizes relevant data to aid in synthetic planning and execution.
Core Principles: Directing Effects and Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene (B151609) ring is dictated by the electronic and steric properties of the substituents. In the case of this compound, both the methyl (-CH₃) and butyl (-C₄H₉) groups are alkyl substituents.
1.1 Electronic Effects: Alkyl groups are classified as activating, ortho-, para-directing substituents.[1][2][3][4][5] They donate electron density to the aromatic ring through two primary mechanisms:
-
Inductive Effect (+I): The sp³-hybridized carbon atoms of the alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring. This results in a net push of electron density from the alkyl groups into the ring, increasing its nucleophilicity and making it more reactive towards electrophiles than benzene itself.[5]
-
Hyperconjugation: The overlap of the C-H σ-bonds on the carbon adjacent to the ring with the π-system of the aromatic ring also donates electron density. This effect is most pronounced at the ortho and para positions.
The increased electron density is not distributed uniformly but is concentrated at the ortho and para positions relative to the alkyl group. This is evident when examining the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack. Attack at the ortho and para positions allows for a resonance structure where the positive charge is placed on the carbon bearing the alkyl group, a stabilizing tertiary carbocation. Attack at the meta position does not allow for this stabilization.[1]
1.2 Steric Effects: While electronic effects favor substitution at the ortho and para positions, steric hindrance—the physical bulk of the substituents—can significantly influence the final product distribution.[6][7][8] Larger alkyl groups and larger incoming electrophiles will disfavor reaction at the sterically crowded ortho positions.[6][8] In this compound, the butyl group is significantly larger than the methyl group, and it will exert a greater steric influence on the adjacent position (position 6).
1.3 Predicting the Major Products: For this compound, there are four non-equivalent positions for electrophilic attack:
-
Position 3: ortho to the methyl group and meta to the butyl group. This position is electronically activated by the methyl group.
-
Position 4: para to the methyl group and meta to the butyl group. This position is strongly activated by the methyl group and experiences minimal steric hindrance.
-
Position 5: meta to the methyl group and para to the butyl group. This position is strongly activated by the butyl group.
-
Position 6: ortho to both the methyl and butyl groups. This position is electronically activated but is severely sterically hindered by the adjacent butyl group.
Based on these factors, electrophilic attack is most likely to occur at positions 4 and 5 , which are para to the activating methyl and butyl groups, respectively, and are sterically accessible. Attack at position 3 is possible but may be less favored than at 4 and 5. Attack at position 6 is expected to be a very minor pathway due to significant steric hindrance.
Key Electrophilic Aromatic Substitution Reactions
The following sections detail the primary EAS reactions applicable to this compound.
2.1 Nitration Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[9][10][11]
-
Predicted Major Products: 4-butyl-3-methylnitrobenzene and 1-butyl-2-methyl-4-nitrobenzene.
-
Reaction Conditions: Treatment with HNO₃/H₂SO₄ at temperatures typically between 0 and 30°C to favor mono-nitration.[11]
2.2 Halogenation Halogenation involves the substitution of a hydrogen atom with a halogen (typically Cl or Br). The reaction requires a Lewis acid catalyst, such as FeCl₃, FeBr₃, or AlCl₃, to polarize the halogen molecule and generate a potent electrophile.[12][13]
-
Predicted Major Products: 1-bromo-4-butyl-3-methylbenzene and 4-bromo-1-butyl-2-methylbenzene (B8706512) (for bromination).
-
Reaction Conditions: Reaction with Br₂ and FeBr₃ or Cl₂ and AlCl₃, typically at or slightly above room temperature in the absence of UV light.[14]
2.3 Sulfonation Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The electrophile is sulfur trioxide (SO₃). This reaction is often reversible.[15][16]
-
Predicted Major Products: 4-butyl-3-methylbenzenesulfonic acid and 5-butyl-2-methylbenzenesulfonic acid.
-
Reaction Conditions: Heating with fuming sulfuric acid. The product distribution can be temperature-dependent; higher temperatures may favor the thermodynamically more stable product.[17]
2.4 Friedel-Crafts Acylation This reaction introduces an acyl group (R-C=O) to the ring using an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). It is a reliable method for forming C-C bonds and yields ketones. The resulting acylbenzene is deactivated, preventing further substitution.[18][19][20]
-
Predicted Major Products: 1-(4-butyl-3-methylphenyl)ethan-1-one and 1-(5-butyl-2-methylphenyl)ethan-1-one (for acetylation with acetyl chloride).
-
Reaction Conditions: Reaction with an acyl chloride and a stoichiometric amount of AlCl₃, typically in an inert solvent like CS₂ or CH₂Cl₂.
Quantitative Data Summary
| Reaction | Electrophile | Position of Substitution | Predicted Product Name | Expected Yield | Rationale |
| Nitration | NO₂⁺ | 4 | 1-Butyl-2-methyl-4-nitrobenzene | Major | Para to methyl group; moderate steric hindrance. |
| 5 | 4-Butyl-3-methylnitrobenzene | Major | Para to butyl group; minimal steric hindrance. | ||
| 3 | 1-Butyl-2-methyl-3-nitrobenzene | Minor | Ortho to methyl group; some steric hindrance from methyl. | ||
| 6 | 1-Butyl-2-methyl-6-nitrobenzene | Very Minor | Ortho to both groups; severe steric hindrance from butyl group. | ||
| Bromination | Br⁺ | 4 | 4-Bromo-1-butyl-2-methylbenzene | Major | Para to methyl group; moderate steric hindrance. |
| 5 | 1-Bromo-4-butyl-3-methylbenzene | Major | Para to butyl group; minimal steric hindrance. | ||
| 6 | 2-Bromo-1-butyl-6-methylbenzene | Very Minor | Severe steric hindrance. |
Note: Yield predictions are qualitative ("Major," "Minor") due to the absence of specific experimental data for this substrate. The relative ratios of the two major products would depend on the specific reaction conditions and the size of the electrophile.
Detailed Experimental Protocols
The following are generalized protocols for the key electrophilic aromatic substitution reactions of this compound.
4.1 Protocol for Nitration
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (1.2 equivalents) to 0°C in an ice-water bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid (1.0 equivalent) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10°C.
-
Reaction: To this nitrating mixture, add this compound (1.0 equivalent) dropwise from the dropping funnel. Maintain vigorous stirring and keep the reaction temperature between 25-30°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, pour the mixture slowly over crushed ice. The nitrated product will often separate as an oil.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Washing: Wash the combined organic layers sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or distillation to separate the isomers.
4.2 Protocol for Friedel-Crafts Acylation (Acetylation)
-
Setup: In a dry, three-necked flask fitted with a reflux condenser, a mechanical stirrer, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane).
-
Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
Substrate Addition: After the initial reaction subsides, add this compound (1.0 equivalent) dropwise, maintaining a gentle reflux if necessary.
-
Reaction: Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or GC).
-
Workup: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Follow steps 6-9 as described in the nitration protocol.
Visualizations of Mechanisms and Workflows
5.1 General Mechanism of Electrophilic Aromatic Substitution
Caption: General mechanism for electrophilic aromatic substitution.
5.2 Logical Workflow for a Typical EAS Experiment
Caption: Logical workflow for a typical EAS experiment.
5.3 Predicted Regioselectivity for Nitration
Caption: Predicted regioselectivity for the nitration of this compound.
References
- 1. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 14. youtube.com [youtube.com]
- 15. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]
- 16. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 17. Unlike most other electrophilic aromatic substitutions, sulfonati... | Study Prep in Pearson+ [pearson.com]
- 18. byjus.com [byjus.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Aromatic Reactivity [www2.chemistry.msu.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermodynamic Properties of 1-Butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-butyl-2-methylbenzene (also known as o-butyltoluene). The document is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic data for process design, chemical reaction modeling, and safety analysis. This guide consolidates available experimental and computed data, details the methodologies for their determination, and presents the information in a clear and accessible format.
Introduction
This compound is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1][2] It is a substituted derivative of benzene (B151609) and a member of the alkylbenzene family. Understanding its thermodynamic properties is crucial for a variety of applications, including its use as a solvent, a component in fuel mixtures, and an intermediate in chemical synthesis. Accurate thermodynamic data are essential for predicting the behavior of this compound under different temperature and pressure conditions, designing separation processes, and ensuring the safety and efficiency of chemical operations.
This guide provides a detailed compilation of key thermodynamic parameters for this compound, including its enthalpy of formation, heat capacity, and vapor pressure. Furthermore, it outlines the standard experimental protocols employed for the measurement of these properties in alkylbenzenes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1. Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₁₁H₁₆ | - | [1][2] |
| Molecular Weight | 148.24 | g/mol | [2][3] |
| IUPAC Name | This compound | - | [1] |
| Synonyms | o-Butyltoluene, 2-Butyltoluene | - | [1] |
| CAS Number | 1595-11-5 | - | [1][2] |
| Boiling Point (at 101.325 kPa) | 466.15 | K | [3] |
| Critical Temperature | 658.0 | K | [3] |
| Critical Pressure | 2760.0 | kPa | [3] |
| Critical Volume | 0.545 | m³/kmol | [3] |
Thermodynamic Data
The thermodynamic properties of this compound are crucial for understanding its energy content and behavior in chemical processes. The following tables summarize the available data for key thermodynamic parameters.
Enthalpy and Gibbs Free Energy of Formation
The standard enthalpy and Gibbs free energy of formation are fundamental thermodynamic quantities that describe the energy changes associated with the formation of a compound from its constituent elements in their standard states.
Table 2. Standard Enthalpy and Gibbs Free Energy of Formation of this compound (Ideal Gas Phase at 298.15 K)
| Property | Value | Unit | Source |
| Standard Enthalpy of Formation (ΔfH°) | -80.3 ± 2.4 | kJ/mol | [3] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 144.52 | kJ/mol | [3] |
Heat Capacity
The ideal gas heat capacity (Cp,gas) is a measure of the amount of heat required to raise the temperature of the substance by one degree at constant pressure.
Table 3. Ideal Gas Heat Capacity of this compound at 298.15 K
| Property | Value | Unit | Source |
| Ideal Gas Heat Capacity (Cp,gas) | 249.91 | J/mol·K | [3] |
Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH°) is the amount of energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.
Table 4. Enthalpy of Vaporization of this compound
| Temperature (K) | Enthalpy of Vaporization (kJ/mol) | Source |
| 298.15 | 55.4 | [3] |
| 466.15 (Boiling Point) | 40.8 | [3] |
Experimental Protocols
Calorimetry
4.1.1. Combustion Calorimetry: This is the primary method for determining the enthalpy of formation of organic compounds.
-
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured precisely.
-
Apparatus: A bomb calorimeter, typically a Parr bomb, equipped with a platinum resistance thermometer or a high-precision thermistor.
-
Procedure:
-
A weighed sample of this compound is placed in a crucible inside the bomb.
-
The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The sample is ignited by passing an electric current through a fuse wire.
-
The temperature of the water is recorded at regular intervals before, during, and after combustion until thermal equilibrium is reached.
-
The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's law.
-
4.1.2. Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity as a function of temperature.
-
Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
The sample and reference pans are heated at a constant rate.
-
The instrument records the difference in heat flow to the two pans, which is proportional to the heat capacity of the sample.
-
Vapor Pressure Measurement
Vapor pressure data is essential for determining the enthalpy of vaporization and for modeling phase equilibria.
-
Principle: The vapor pressure of a liquid is measured at various temperatures. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, from which the enthalpy of vaporization can be calculated.
-
Apparatus: A static or dynamic vapor pressure apparatus. A static apparatus involves measuring the pressure of the vapor in equilibrium with the liquid in a closed system.
-
Procedure (Static Method):
-
A sample of degassed this compound is placed in a thermostated vessel connected to a pressure measuring device (e.g., a capacitance diaphragm gauge).
-
The sample is heated to a specific temperature, and the system is allowed to reach equilibrium.
-
The vapor pressure is recorded.
-
This process is repeated at different temperatures to obtain a vapor pressure curve.
-
Visualizations
Experimental Workflow for Thermodynamic Property Determination
The following diagram illustrates the general workflow for the experimental determination of key thermodynamic properties of an alkylbenzene like this compound.
Caption: Workflow for determining thermodynamic properties.
Conclusion
This technical guide has compiled and presented the available thermodynamic data for this compound in a structured format suitable for scientific and industrial applications. The provided data, including enthalpy of formation, heat capacity, and enthalpy of vaporization, are essential for chemical engineers and scientists involved in process modeling, reaction engineering, and safety assessments. Furthermore, the detailed descriptions of standard experimental protocols offer valuable insight into the methodologies used to obtain such data. While a comprehensive set of experimental data for this specific compound is not widely published in the open literature, the information presented here, drawn from reliable databases, provides a strong foundation for its practical application. For more extensive and critically evaluated data, specialized databases such as the NIST/TRC Web Thermo Tables are recommended.[2]
References
Commercial Availability and Technical Profile of 1-Butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic and analytical methodologies for 1-butyl-2-methylbenzene (also known as o-butyltoluene). This information is intended to support research, development, and sourcing activities within the pharmaceutical and chemical industries.
Physicochemical Properties
This compound is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆ and a molecular weight of 148.24 g/mol .[1] It is characterized as a colorless liquid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ | [1] |
| Molecular Weight | 148.24 g/mol | [1] |
| CAS Number | 1595-11-5 | [1] |
| Appearance | Colorless liquid | Inferred from typical properties of similar compounds |
| Boiling Point | ~198 °C (predicted) | |
| Density | ~0.87 g/cm³ (predicted) | |
| Solubility | Insoluble in water; Soluble in common organic solvents | Inferred from structure |
| Synonyms | o-Butyltoluene, 2-Butyltoluene, 1-Methyl-2-butylbenzene | [1] |
Commercial Availability
This compound is available from several commercial chemical suppliers, typically in research and development quantities. While a comprehensive list of all potential suppliers is beyond the scope of this guide, Table 2 provides a summary of representative vendors offering this compound. It is crucial for researchers to verify the purity and specifications of the product from the chosen supplier, as this can vary.
Table 2: Commercial Suppliers of this compound (CAS 1595-11-5)
| Supplier | Product Name | Purity | Available Quantities |
| United States Biological | 2-Butyltoluene | Highly Purified | 1 g |
| LGC Standards (TRC) | 2-Butyltoluene | Not specified | Custom synthesis |
Note: There is a discrepancy in the molecular formula and weight listed by United States Biological for their "2-Butyltoluene" product. Researchers are strongly advised to contact the supplier to confirm the identity of the compound before purchase.
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry methodologies. A common and effective approach is the Friedel-Crafts alkylation of toluene (B28343) with a suitable butylating agent.
Experimental Protocol: Friedel-Crafts Alkylation of Toluene
This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts alkylation.
Materials:
-
Toluene
-
1-Bromobutane (or 1-chlorobutane)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled. The system is flushed with dry nitrogen.
-
Catalyst Suspension: Anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃) are added to the reaction flask under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Alkylating Agent: 1-Bromobutane is added dropwise to the stirred suspension of AlCl₃ in DCM.
-
Addition of Toluene: Toluene, dissolved in anhydrous DCM, is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound. The ortho isomer is the minor product compared to the para isomer due to steric hindrance.
References
1-butyl-2-methylbenzene IUPAC name and synonyms
An In-Depth Technical Guide to 1-Butyl-2-methylbenzene
This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, and a representative synthetic protocol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
IUPAC Nomenclature and Synonyms
The unequivocally recognized IUPAC name for this aromatic hydrocarbon is This compound .[1][2] It is also commonly known by several synonyms, which are frequently encountered in chemical literature and databases.
Common Synonyms:
-
o-Butyltoluene[1]
-
2-Butyltoluene[1]
-
1-Methyl-2-butylbenzene[2]
-
Toluene (B28343), o-butyl-[2]
-
Benzene, 1-butyl-2-methyl-[1]
-
1-Methyl-2-n-butylbenzene[2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthetic procedures, and for analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ | [1][2] |
| Molecular Weight | 148.24 g/mol | [1][2] |
| CAS Number | 1595-11-5 | [1][2] |
| Appearance | Colorless liquid | |
| Boiling Point | 195-196 °C | [3] |
| Density | 0.869 g/cm³ | [3] |
| Refractive Index | 1.4950 | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents | [3] |
Experimental Protocols: Synthesis via Friedel-Crafts Alkylation
A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction involves the reaction of toluene with an alkylating agent, such as 1-bromobutane (B133212) or 1-chlorobutane, in the presence of a Lewis acid catalyst.
Reaction: Toluene + 1-Bromobutane → this compound + 1-Butyl-4-methylbenzene
It is important to note that this reaction typically yields a mixture of ortho and para isomers. The ortho isomer, this compound, can be separated from the para isomer by distillation.
Detailed Methodology:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be dried to prevent the deactivation of the Lewis acid catalyst.
-
Reagents: Toluene is used as the aromatic substrate. 1-Bromobutane serves as the alkylating agent, and anhydrous aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst.
-
Procedure:
-
Anhydrous aluminum chloride is suspended in an excess of toluene within the reaction flask, and the mixture is cooled in an ice bath.
-
1-Bromobutane is added dropwise from the dropping funnel to the stirred suspension. The reaction is exothermic and the temperature should be maintained between 0-5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure the completion of the reaction.
-
-
Workup:
-
The reaction is quenched by the slow addition of ice-cold water, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated using a separatory funnel.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
-
Purification:
-
The solvent is removed by rotary evaporation.
-
The resulting crude product, a mixture of ortho and para isomers, is purified by fractional distillation to isolate this compound.
-
Visualizations
Logical Relationship of Isomers
The following diagram illustrates the isomeric relationship between the products of the Friedel-Crafts alkylation of toluene with a butyl group.
Caption: Isomeric products from the Friedel-Crafts alkylation of toluene.
Experimental Workflow for Synthesis
The diagram below outlines the key stages in the synthesis and purification of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-butyl-2-methylbenzene via Friedel-Crafts Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 1-butyl-2-methylbenzene, a substituted aromatic hydrocarbon with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other fine chemicals. The primary challenge in this synthesis is achieving high regioselectivity for the ortho-isomer due to the inherent steric hindrance and electronic effects of the toluene (B28343) substrate in classical Friedel-Crafts reactions.
Two main strategies are discussed: direct Friedel-Crafts alkylation and a two-step approach involving Friedel-Crafts acylation followed by reduction. While direct alkylation is a one-pot reaction, it is often plagued by carbocation rearrangements and a lack of regioselectivity, typically favoring the para-isomer. The acylation-reduction pathway offers a more controlled synthesis of the n-butyl isomer, although separation of ortho and para isomers is generally required.
Part 1: Direct Friedel-Crafts Alkylation of Toluene
Direct alkylation of toluene with a butylating agent such as 1-bromobutane (B133212) or 1-chlorobutane (B31608) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is the most direct route. However, this method presents significant challenges.
Challenges:
-
Carbocation Rearrangement: Primary alkyl halides, like 1-bromobutane, form a primary carbocation intermediate that is highly prone to a 1,2-hydride shift to form a more stable secondary carbocation. This rearrangement leads to the formation of sec-butyltoluene isomers as the major products, rather than the desired n-butyltoluene.
-
Regioselectivity: The methyl group of toluene is an ortho, para-directing group in electrophilic aromatic substitution.[1][2][3] Due to steric hindrance from the methyl group, the incoming electrophile preferentially attacks the para position, making 1-butyl-4-methylbenzene the major product over the ortho isomer.[4] At lower temperatures (e.g., sub-zero), kinetic control can sometimes favor the formation of the ortho isomer, as seen in the methylation of toluene.[5] However, at higher temperatures, the reaction is under thermodynamic control, which favors the more stable para and meta isomers.[5]
-
Polyalkylation: The alkylated product is more reactive than the starting material, which can lead to the introduction of multiple butyl groups on the toluene ring. Using a large excess of toluene can help to minimize this side reaction.
Experimental Protocol: Direct Alkylation (Illustrative)
This protocol is provided for illustrative purposes to highlight the general procedure. Note that this reaction is expected to yield a mixture of isomers, with the sec-butylated and para-substituted products likely predominating.
Materials:
-
Toluene (anhydrous)
-
1-Bromobutane
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, 1 M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.
-
To the flask, add anhydrous toluene (a significant excess, e.g., 5-10 equivalents) and anhydrous dichloromethane.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents relative to 1-bromobutane) in portions with stirring.
-
Add 1-bromobutane (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product will be a mixture of isomers and will require purification by fractional distillation or column chromatography to isolate this compound.
Expected Outcome: The primary products will likely be a mixture of o-, m-, and p-sec-butyltoluene, with smaller amounts of n-butyltoluene isomers. The ratio of these products is highly dependent on the specific reaction conditions.
Part 2: Friedel-Crafts Acylation followed by Reduction
To circumvent the issue of carbocation rearrangement and gain better control over the formation of the n-butyl chain, a two-step acylation-reduction pathway is recommended.[6][7]
Step 2.1: Friedel-Crafts Acylation of Toluene with Butanoyl Chloride
In this step, toluene is acylated with butanoyl chloride in the presence of a Lewis acid catalyst. This reaction forms a mixture of 2-methyl-1-(butan-1-one)benzene and 4-methyl-1-(butan-1-one)benzene. The ketone products are deactivated towards further electrophilic substitution, thus preventing polyacylation.[7] The para-isomer is typically the major product due to steric hindrance at the ortho position.[4]
Experimental Protocol: Acylation of Toluene
Materials:
-
Toluene (anhydrous)
-
Butanoyl chloride
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Ice
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.
-
Add anhydrous aluminum chloride (1.2 equivalents) to the flask, followed by anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Dissolve butanoyl chloride (1 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the low temperature.
-
After the addition of butanoyl chloride, add a solution of toluene (1 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture, keeping the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by carefully and slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the quenched mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude ketone product.
-
The mixture of ortho and para isomers can be separated at this stage by column chromatography or carried forward to the next step, with separation performed on the final product.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| Toluene | 92.14 | 1.0 |
| Butanoyl Chloride | 106.55 | 1.0 |
| Aluminum Chloride | 133.34 | 1.2 |
| 2-Methyl-1-(butan-1-one)benzene | 162.23 | Variable |
| 4-Methyl-1-(butan-1-one)benzene | 162.23 | Variable |
Step 2.2: Reduction of the Acyl Group
The resulting ketone can be reduced to the corresponding alkane using standard reduction methods such as the Clemmensen or Wolff-Kishner reduction.
Experimental Protocol: Clemmensen Reduction
Materials:
-
Acylated toluene product from Step 2.1
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam.
-
Add water, concentrated hydrochloric acid, and toluene.
-
Add the crude ketone mixture from the acylation step.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
After cooling, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of this compound and 1-butyl-4-methylbenzene by fractional distillation or column chromatography.
| Starting Material | Reducing Agent | Product |
| 2-Methyl-1-(butan-1-one)benzene | Zn(Hg), HCl | This compound |
| 4-Methyl-1-(butan-1-one)benzene | Zn(Hg), HCl | 1-Butyl-4-methylbenzene |
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Reaction mechanism for the acylation-reduction pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 6. quora.com [quora.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
Application Notes and Protocols for 1-Butyl-2-Methylbenzene as a High-Boiling Point Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-butyl-2-methylbenzene as a high-boiling point solvent for organic synthesis, with a focus on its application in Suzuki-Miyaura cross-coupling and Diels-Alder reactions. Detailed protocols and comparative data are provided to facilitate its adoption in research and development settings.
Introduction to this compound
This compound, an alkylbenzene, is a colorless liquid with a high boiling point, making it an excellent solvent for chemical reactions that require elevated temperatures.[1][2] Its aromatic nature and relatively low polarity allow it to dissolve a wide range of organic compounds. These properties, combined with its thermal stability, make it a suitable alternative to other high-boiling aromatic solvents such as xylene and toluene (B28343).
Advantages of this compound:
-
High Boiling Point: Enables reactions to be conducted at higher temperatures, often leading to faster reaction rates and improved yields.
-
Inert Reaction Medium: Its stability under common reaction conditions prevents it from participating in or interfering with the desired chemical transformation.
-
Good Solubilizing Power: Effectively dissolves a variety of organic substrates, reagents, and catalysts.
-
Azeotropic Water Removal: Can be used to remove water from a reaction mixture azeotropically, which is beneficial for moisture-sensitive reactions.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are compared with those of other common high-boiling aromatic solvents to aid in solvent selection.
Table 1: Physicochemical Properties of this compound and Analogous Solvents
| Property | This compound | o-Xylene | Toluene |
| CAS Number | 1595-11-5[1][3] | 95-47-6 | 108-88-3[4] |
| Molecular Formula | C₁₁H₁₆[1][3] | C₈H₁₀ | C₇H₈[4] |
| Molecular Weight | 148.24 g/mol [1][5] | 106.16 g/mol | 92.14 g/mol [4] |
| Boiling Point | 196-198 °C[2] | 144 °C | 111 °C[4] |
| Melting Point | -44.72 °C (estimate)[2] | -25 °C | -95 °C |
| Density | 0.869 g/cm³[2] | 0.88 g/cm³ | 0.87 g/cm³[4] |
| Solubility in Water | Insoluble[2] | Insoluble | Insoluble[4] |
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The reaction typically requires elevated temperatures, making high-boiling point solvents like this compound ideal. The choice of solvent can significantly influence reaction rates and yields.
General Considerations
Aromatic solvents are commonly employed in Suzuki-Miyaura reactions. The higher boiling point of this compound compared to toluene allows for reactions to be run at temperatures closer to those achievable with xylene, potentially leading to improved outcomes for challenging substrates.
Catalytic Cycle of Suzuki-Miyaura Coupling
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound as the solvent.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
This compound (5 mL)
-
Anhydrous, degassed solvent
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add this compound via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Comparative Data
The performance of different aromatic solvents in a representative Suzuki-Miyaura coupling reaction is summarized in Table 2. This data illustrates the potential of this compound as a high-performance solvent.
Table 2: Comparison of Solvents in a Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Toluene | 110 | 12 | 85 | Adapted from[6] |
| o-Xylene | 140 | 8 | 92 | Adapted from[6] |
| This compound | 140 | 8 | ~90-95 (Expected) | - |
| Dioxane/H₂O | 100 | 12 | 90 | [6] |
Note: The yield for this compound is an expected value based on its properties relative to o-xylene.
Application in Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is often carried out at elevated temperatures.[7] High-boiling aromatic solvents like this compound provide an excellent medium for these cycloaddition reactions, particularly when dealing with less reactive dienes or dienophiles.
General Considerations
The use of a high-boiling solvent in the Diels-Alder reaction can significantly reduce reaction times and improve yields. This compound's inertness is crucial to avoid side reactions at the high temperatures often required for these transformations.
Experimental Workflow for Diels-Alder Reaction
Experimental Protocol: Diels-Alder Reaction
This protocol provides a general procedure for the Diels-Alder reaction between anthracene (B1667546) and maleic anhydride (B1165640) using this compound as the solvent.[8][9][10][11]
Materials:
-
Anthracene (1.0 mmol)
-
Maleic anhydride (1.0 mmol)
-
This compound (10 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine anthracene and maleic anhydride.
-
Add this compound to the flask.
-
Heat the mixture to reflux (approximately 196 °C) with stirring.
-
Continue heating at reflux for 30-60 minutes. The reaction progress can be monitored by the disappearance of the yellow color of the reactants.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize product precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold hexanes or petroleum ether.
-
Dry the product in a vacuum oven.
Comparative Data
Table 3 provides a comparison of reaction conditions and outcomes for the Diels-Alder reaction between anthracene and maleic anhydride in different high-boiling aromatic solvents.
Table 3: Comparison of Solvents in the Diels-Alder Reaction of Anthracene and Maleic Anhydride
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Toluene | 111 | 60 | ~70 | Adapted from[8] |
| Xylene | ~140 | 30 | 85-95 | [8][10][11] |
| This compound | ~196 | <30 (Expected) | >90 (Expected) | - |
Note: The time and yield for this compound are expected values based on the higher reaction temperature it allows.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound is a versatile and effective high-boiling point solvent for a range of organic transformations. Its properties make it a particularly attractive alternative to other aromatic solvents for high-temperature reactions such as the Suzuki-Miyaura cross-coupling and Diels-Alder reactions. The protocols and data presented in these application notes provide a solid foundation for its implementation in synthetic chemistry laboratories, offering the potential for improved reaction efficiency and outcomes.
References
- 1. This compound | C11H16 | CID 62410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 1595-06-8,1-sec-Butyl-2-methylbenzene | lookchem [lookchem.com]
- 3. Benzene, 1-butyl-2-methyl- [webbook.nist.gov]
- 4. Toluene - Wikipedia [en.wikipedia.org]
- 5. Benzene, 1-butyl-2-methyl- (CAS 1595-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Diels Alder Reaction of Anthracene and Maleic Anhydride | Lab - Edubirdie [edubirdie.com]
- 9. scribd.com [scribd.com]
- 10. bartleby.com [bartleby.com]
- 11. web.mnstate.edu [web.mnstate.edu]
Application Notes: 1-Butyl-2-methylbenzene as a Versatile Intermediate in the Synthesis of a Novel Bioactive Scaffold
Introduction
1-Butyl-2-methylbenzene, a readily available substituted aromatic hydrocarbon, presents a valuable starting material for the synthesis of novel molecular scaffolds in pharmaceutical research. Its unique substitution pattern offers the potential for the development of new chemical entities with tailored pharmacological profiles. This document outlines a hypothetical, yet chemically sound, application of this compound as an intermediate in the synthesis of a novel ethyl-substituted aromatic compound, which could serve as a lead structure for drug discovery programs. The synthetic strategy employs a classic two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction, a robust method for the introduction of straight-chain alkyl groups onto an aromatic ring.
Hypothetical Bioactive Target: Peroxisome Proliferator-Activated Receptors (PPARs)
Substituted lipophilic aromatic compounds are known to interact with various biological targets, including nuclear receptors that regulate gene expression. The hypothetical product, 1-butyl-2-ethyl-3-methylbenzene, due to its structural features, is proposed as a potential modulator of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key regulators of lipid and glucose metabolism and are established therapeutic targets for dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.25 g/mol |
| Boiling Point | 196 °C |
| Density | 0.869 g/cm³ |
| CAS Number | 1595-11-5 |
Table 2: Summary of Hypothetical Synthesis Quantitative Data
| Step | Reaction | Product | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Friedel-Crafts Acylation | 1-(4-Butyl-3-methylphenyl)ethanone | Acetyl chloride, AlCl₃ | Dichloromethane | 0 to rt | 4 | ~85 |
| 2 | Clemmensen Reduction | 1-Butyl-2-ethyl-3-methylbenzene | Zn(Hg), conc. HCl | Toluene (B28343) | Reflux | 12 | ~70 |
Experimental Protocols
Step 1: Friedel-Crafts Acylation of this compound
Objective: To synthesize 1-(4-butyl-3-methylphenyl)ethanone via Friedel-Crafts acylation.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a stirred solution of this compound in anhydrous DCM at 0 °C, add anhydrous aluminum chloride portion-wise.
-
Add acetyl chloride dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-(4-butyl-3-methylphenyl)ethanone.
Step 2: Clemmensen Reduction of 1-(4-Butyl-3-methylphenyl)ethanone
Objective: To synthesize 1-butyl-2-ethyl-3-methylbenzene via Clemmensen reduction.[1][2][3][4]
Materials:
-
1-(4-Butyl-3-methylphenyl)ethanone (1.0 eq)
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric acid (HCl)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride in water, followed by washing with water.
-
To a round-bottom flask, add the zinc amalgam, water, and concentrated hydrochloric acid.
-
Add a solution of 1-(4-butyl-3-methylphenyl)ethanone in toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring for 12 hours. Add additional portions of concentrated HCl at intervals to maintain the acidic condition.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and decant the toluene layer.
-
Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield 1-butyl-2-ethyl-3-methylbenzene.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of a hypothetical bioactive molecule.
References
Application Notes and Protocols: 1-Butyl-2-methylbenzene in Agrochemical Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols describe a hypothetical application of 1-butyl-2-methylbenzene in the synthesis of a potential agrochemical. Due to the limited publicly available information directly linking this compound to the manufacturing of specific agrochemicals, this document is intended to serve as a theoretical guide based on established chemical principles for creating novel active ingredients.
Introduction
Alkylated aromatic compounds are pivotal intermediates in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. Their substituted benzene (B151609) ring serves as a versatile scaffold for introducing various functional groups that impart biological activity. This compound, a derivative of toluene, possesses a unique substitution pattern that can be strategically exploited to generate novel agrochemical candidates. This document outlines a hypothetical application of this compound as a starting material for the synthesis of a novel herbicidal agent, "Butachlor-Ester."
The proposed synthetic route leverages common and scalable chemical transformations, making it a plausible pathway for industrial-scale production. The target molecule, Butachlor-Ester, is a hypothetical phenoxyacetic acid derivative, a class of compounds known for their herbicidal activity, which often function as synthetic auxins, disrupting plant growth.
Hypothetical Agrochemical Profile: Butachlor-Ester
-
Chemical Name: 2-(4-butyl-2-methylphenoxy)-2-oxoethyl acetate (B1210297)
-
Proposed Activity: Pre- and post-emergent herbicide
-
Mode of Action (Hypothesized): Synthetic auxin, leading to uncontrolled growth and eventual death of susceptible plant species. The lipophilic butyl group may enhance cuticular penetration and systemic transport within the plant.
Experimental Protocols
The synthesis of Butachlor-Ester from this compound is proposed as a four-step process.
Step 1: Nitration of this compound
This initial step introduces a nitro group onto the aromatic ring, which will later be reduced to an amine and then converted to a hydroxyl group.
-
Materials:
-
This compound (98% purity)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add this compound (50 g, 0.337 mol) and dichloromethane (150 mL).
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid (75 mL) and concentrated nitric acid (35 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 5-10 °C for 2 hours.
-
Carefully pour the reaction mixture into 500 mL of ice-water.
-
Separate the organic layer and wash it sequentially with water (2 x 200 mL) and 5% sodium bicarbonate solution (2 x 150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-butyl-2-methyl-4-nitrobenzene.
-
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amine using catalytic hydrogenation.
-
Materials:
-
1-Butyl-2-methyl-4-nitrobenzene
-
Ethanol (B145695) (95%)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve the crude 1-butyl-2-methyl-4-nitrobenzene from Step 1 in ethanol (250 mL).
-
Add 10% Pd/C (1.5 g) to the solution.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture at room temperature until the hydrogen uptake ceases (approximately 4-6 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-butyl-2-methylaniline (B126901).
-
Step 3: Diazotization and Hydroxylation
The amine is converted to a phenol (B47542) via a diazonium salt intermediate.
-
Materials:
-
4-Butyl-2-methylaniline
-
Hydrochloric Acid (HCl, 37%)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sulfuric Acid (H₂SO₄, 50%)
-
Diethyl Ether
-
-
Procedure:
-
Dissolve 4-butyl-2-methylaniline in a mixture of water (100 mL) and concentrated hydrochloric acid (50 mL) in a 1 L beaker, and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (25 g in 50 mL of water) dropwise, keeping the temperature below 5 °C.
-
Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, heat 50% sulfuric acid (200 mL) to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the boiling sulfuric acid. Vigorous nitrogen evolution will occur.
-
After the addition is complete, continue to heat the mixture for 30 minutes.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 150 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure to yield 4-butyl-2-methylphenol (B3379753).
-
Step 4: Etherification and Esterification to Butachlor-Ester
The final step involves the reaction of the phenol with 2-chloroacetyl chloride followed by esterification.
-
Materials:
-
4-Butyl-2-methylphenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Chloroacetyl chloride
-
Acetic Anhydride (B1165640)
-
-
Procedure:
-
To a solution of 4-butyl-2-methylphenol in anhydrous THF (200 mL) at 0 °C, carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add 2-chloroacetyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the intermediate chloroacetate.
-
Dissolve the crude intermediate in pyridine (100 mL) and add acetic anhydride (1.5 equivalents).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain Butachlor-Ester.
-
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis of Butachlor-Ester.
| Step | Reaction | Starting Material | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | Nitration | This compound | 1-Butyl-2-methyl-4-nitrobenzene | 148.25 | 65.2 | 59.3 | 91 | >95% |
| 2 | Reduction | 1-Butyl-2-methyl-4-nitrobenzene | 4-Butyl-2-methylaniline | 193.25 | 53.6 | 49.8 | 93 | >97% |
| 3 | Diazotization & Hydroxylation | 4-Butyl-2-methylaniline | 4-Butyl-2-methylphenol | 163.26 | 44.5 | 36.5 | 82 | >96% |
| 4 | Etherification & Esterification | 4-Butyl-2-methylphenol | Butachlor-Ester | 164.24 | 34.2 | 28.4 | 83 | >98% |
Visualizations
Synthetic Workflow for Butachlor-Ester
Caption: Synthetic pathway for the hypothetical herbicide Butachlor-Ester.
Signaling Pathway (Hypothesized Mode of Action)
Caption: Hypothesized mode of action of Butachlor-Ester as a synthetic auxin.
Application Note and Protocol for the Synthesis of 1-Butyl-2-methylbenzene via Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-butyl-2-methylbenzene, a substituted aromatic hydrocarbon, utilizing a Grignard reagent-based cross-coupling reaction. The protocol is divided into two main stages: the preparation of butylmagnesium bromide and its subsequent catalytic cross-coupling with 2-methylbenzyl bromide.
Reaction Overview
The synthesis involves the formation of a Grignard reagent from 1-bromobutane (B133212) and magnesium metal. This organometallic intermediate, butylmagnesium bromide, is then coupled with 2-methylbenzyl bromide in the presence of an iron catalyst to yield the target compound, this compound.
Reaction Scheme:
-
Grignard Reagent Formation: CH₃CH₂CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂MgBr
-
Cross-Coupling Reaction: CH₃CH₂CH₂CH₂MgBr + 2-Methylbenzyl-Br --(FeCl₃ catalyst)--> this compound + MgBr₂
Experimental Protocols
Part 1: Preparation of Butylmagnesium Bromide
This procedure outlines the formation of the Grignard reagent, butylmagnesium bromide, in diethyl ether.
Materials and Reagents:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles (mol) |
| Magnesium Turnings | 2.67 g | 24.31 | 0.11 |
| 1-Bromobutane | 13.7 g (10.8 mL) | 137.02 | 0.10 |
| Anhydrous Diethyl Ether | 50 mL | 74.12 | - |
| Iodine | 1 small crystal | 253.81 | - |
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Initiation of Grignard Reaction: The magnesium turnings and a small crystal of iodine are placed in the reaction flask. A solution of 1-bromobutane in 20 mL of anhydrous diethyl ether is prepared in the dropping funnel.
-
A small portion of the 1-bromobutane solution (approximately 5 mL) is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be applied.
-
Addition of 1-Bromobutane: Once the reaction has started, the remaining 1-bromobutane solution is added dropwise from the dropping funnel at a rate that maintains a steady reflux. The reaction is exothermic and may require occasional cooling in an ice bath to control the rate.
-
Completion of Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of butylmagnesium bromide will be cloudy and greyish-brown.
Part 2: Iron-Catalyzed Cross-Coupling
This part details the cross-coupling of the prepared butylmagnesium bromide with 2-methylbenzyl bromide.
Materials and Reagents:
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles (mol) |
| Butylmagnesium Bromide Solution | ~0.10 mol | - | ~0.10 |
| 2-Methylbenzyl Bromide | 18.5 g (13.3 mL) | 185.06 | 0.10 |
| Anhydrous Diethyl Ether | 50 mL | 74.12 | - |
| Iron(III) Chloride (FeCl₃) | 0.81 g | 162.20 | 0.005 |
Procedure:
-
Reaction Setup: The solution of butylmagnesium bromide from Part 1 is cooled in an ice bath.
-
Catalyst Addition: Anhydrous iron(III) chloride is added to the stirred Grignard reagent solution.
-
Addition of Electrophile: A solution of 2-methylbenzyl bromide in 30 mL of anhydrous diethyl ether is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) while cooling in an ice bath.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and filtered.
-
Purification: The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.
Data Presentation
Physical and Spectroscopic Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.25 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 195-196 °C[2] |
| Density | 0.869 g/cm³[2] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.15-7.05 (m, 4H, Ar-H), 2.60 (t, 2H, Ar-CH₂), 2.30 (s, 3H, Ar-CH₃), 1.60-1.50 (m, 2H, -CH₂-), 1.40-1.30 (m, 2H, -CH₂-), 0.90 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 140.2, 136.0, 129.8, 129.2, 126.0, 125.8, 33.5, 33.2, 22.5, 19.1, 13.9 |
| IR (neat, cm⁻¹) | 3020, 2955, 2925, 2855 (C-H stretch), 1605, 1495 (C=C stretch, aromatic), 745 (C-H bend, ortho-disubstituted) |
| Mass Spectrum (m/z) | 148 (M+), 105 (M-C₃H₇), 91 (tropylium ion) |
| Expected Yield | 60-80% (based on similar Grignard cross-coupling reactions) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Catalytic Cycle of Iron-Catalyzed Cross-Coupling
Caption: Proposed catalytic cycle for the iron-catalyzed Kumada coupling.
References
Gas Chromatography Methods for the Analysis of 1-Butyl-2-methylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 1-butyl-2-methylbenzene using gas chromatography (GC). The methodologies outlined are designed to deliver robust, sensitive, and accurate quantification of this alkylbenzene in various matrices. These protocols are suitable for implementation in research, quality control, and process monitoring environments.
Introduction
This compound is an alkylated aromatic hydrocarbon that can be present as a raw material, intermediate, or impurity in chemical manufacturing and drug development processes. Accurate and reliable analytical methods are essential for its quantification to ensure product quality, process efficiency, and safety. Gas chromatography, coupled with either a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification and enhanced sensitivity, is the technique of choice for analyzing such volatile and semi-volatile compounds.
This guide details two primary GC-based methods for the analysis of this compound:
-
GC-MS Method: Offers high selectivity and sensitivity, providing definitive identification based on mass spectra. This method is ideal for complex matrices and trace-level analysis.
-
GC-FID Method: A robust and widely available technique that provides excellent quantitative performance for routine analysis where high sample throughput is required and the sample matrix is relatively clean.
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical and depends on the sample matrix and the target concentration of this compound.
Protocol 1: Direct Liquid Injection
This protocol is suitable for samples where this compound is dissolved in a volatile organic solvent.
-
Solvent Selection: Use a high-purity, volatile solvent in which this compound is soluble, such as hexane, dichloromethane, or methanol.[1] Ensure the solvent is compatible with the GC column's stationary phase.
-
Sample Dilution: Accurately weigh the sample and dissolve it in a known volume of the selected solvent to achieve a concentration within the calibration range (e.g., 0.1 - 25 µg/mL).[2]
-
Internal Standard: For enhanced accuracy and precision, add an internal standard (e.g., Toluene-d8) to all standards and samples to a final concentration of 5 µg/mL.[2]
-
Vialing: Transfer the final solution to a 2 mL autosampler vial for GC analysis.
Protocol 2: Headspace Analysis
This method is ideal for determining volatile organic compounds in solid or liquid samples by analyzing the vapor phase in equilibrium with the sample.
-
Sample Aliquoting: Place a known amount of the solid or liquid sample into a headspace vial (e.g., 10 or 20 mL).
-
Equilibration: Seal the vial and incubate it in a thermostatted headspace autosampler at a constant temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.
-
Injection: A heated gas-tight syringe on the autosampler is used to inject a specific volume of the headspace gas into the GC injector.
Protocol 3: Solid-Phase Microextraction (SPME)
SPME is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample.[3]
-
Fiber Selection: Choose an SPME fiber with a coating that has a high affinity for aromatic hydrocarbons, such as polydimethylsiloxane (B3030410) (PDMS).
-
Extraction: Expose the SPME fiber to the headspace of the sample or directly immerse it in a liquid sample for a defined period to allow for the adsorption of this compound.
-
Desorption: After extraction, the fiber is retracted and inserted into the heated GC injector, where the trapped analytes are thermally desorbed onto the GC column.
GC-MS Method Parameters
The following parameters are recommended as a starting point and may require optimization for specific instruments and applications. This method is adapted from a validated protocol for the similar compound 1-butyl-4-ethylbenzene.[2]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (50:1 ratio for concentrations >1 µg/mL), Splitless for trace analysis |
| Oven Program | Initial: 70°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) |
| SIM Ions | m/z 105, 133, 148 (Quantifier: 105) |
GC-FID Method Parameters
This method is suitable for routine quantitative analysis. The parameters are based on established methods for similar alkylbenzenes.[4][5]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7820A GC or equivalent with FID |
| Column | VF-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Carrier Gas | Nitrogen or Helium at a constant flow of 2.5 mL/min |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (50:1 ratio) |
| Oven Program | Isothermal at 180°C or a temperature ramp similar to the GC-MS method |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 275°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Presentation and Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the prepared standards. The concentration of this compound in the samples is then determined from this calibration curve.
Table 1: GC-MS Method Validation Data (based on 1-butyl-4-ethylbenzene) [2]
| Parameter | Result |
| Linearity Range | 0.1 - 25.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: Retention Data for this compound on Various Stationary Phases [6][7]
| Stationary Phase | Temperature (°C) | Kovats Retention Index (I) |
| OV-101 | 100 | 1155 |
| OV-101 | 120 | 1161 |
| OV-101 | 140 | 1169 |
| SE-30 | Not Specified | 1154 |
| Squalane | 100 | 1142 |
Note: The quantitative data in Table 1 is based on a validated method for the isomeric compound 1-butyl-4-ethylbenzene and should be validated specifically for this compound before use.
Visualizations
The following diagrams illustrate the workflows for the GC analysis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
Caption: Decision tree for selecting a suitable sample preparation technique.
References
- 1. Gas Chromatographic Retention Data [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Benzene, 1-butyl-2-methyl- [webbook.nist.gov]
- 7. Benzene, 1-butyl-2-methyl- [webbook.nist.gov]
Application Note: 1H and 13C NMR Spectral Assignment of 1-butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition and analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 1-butyl-2-methylbenzene. Due to the absence of publicly available experimental spectra, this note presents predicted 1H and 13C NMR data, including chemical shifts, multiplicities, and coupling constants. These predictions are based on established NMR principles and spectral data of analogous compounds. A standard experimental protocol for sample preparation and NMR data acquisition is also detailed. This guide serves as a practical resource for the structural elucidation and verification of this compound and related alkylbenzene derivatives.
Introduction
This compound, also known as o-butyltoluene, is an aromatic hydrocarbon. The structural confirmation of such organic molecules heavily relies on spectroscopic techniques, with 1H and 13C NMR spectroscopy being paramount for detailed structural elucidation. These techniques provide precise information about the chemical environment of individual protons and carbon atoms within the molecule. This application note outlines the predicted spectral assignments for this compound and provides a generalized experimental protocol for obtaining high-quality NMR data for similar small organic molecules.
Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These values have been estimated using NMR prediction software and analysis of spectral data from structurally related compounds.
Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3)
| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1' | 2.58 | t | 7.7 | 2H | Ar-CH2- |
| 2' | 1.45 | sextet | 7.5 | 2H | -CH2- |
| 3' | 1.38 | sextet | 7.4 | 2H | -CH2- |
| 4' | 0.92 | t | 7.3 | 3H | -CH3 |
| 7 | 2.31 | s | - | 3H | Ar-CH3 |
| 3, 4, 5, 6 | 7.10-7.20 | m | - | 4H | Ar-H |
t = triplet, s = singlet, m = multiplet, sextet
Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl3)
| Atom Number | Chemical Shift (δ, ppm) | Assignment |
| 1 | 139.8 | Quaternary Ar-C |
| 2 | 136.5 | Quaternary Ar-C |
| 3 | 129.8 | Ar-CH |
| 4 | 126.2 | Ar-CH |
| 5 | 125.8 | Ar-CH |
| 6 | 129.5 | Ar-CH |
| 7 | 19.3 | Ar-CH3 |
| 1' | 33.4 | Ar-CH2- |
| 2' | 33.2 | -CH2- |
| 3' | 22.8 | -CH2- |
| 4' | 14.1 | -CH3 |
Experimental Protocol
This section details a standard protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral resolution.
-
Locking and Shimming:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, which indicates a homogeneous magnetic field.
-
-
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
13C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, as 13C has a low natural abundance.
-
Temperature: 298 K.
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Visualizations
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: Workflow for NMR spectral assignment.
Conclusion
This application note provides predicted 1H and 13C NMR spectral data for this compound, offering a valuable reference for its structural identification. The detailed experimental protocol serves as a robust guideline for acquiring high-quality NMR spectra for this and similar small organic molecules. The structured presentation of data and protocols aims to support researchers in their analytical and drug development endeavors.
Application Notes and Protocols: The Role of Alkylbenzenes in Biofuel Strategies
Introduction
While 1-butyl-2-methylbenzene is not identified in current research as a primary feedstock for the preparation of biofuels, the broader class of alkylbenzenes plays a significant and emerging role in the development of sustainable aviation and diesel fuels. These aromatic compounds can be produced from renewable biomass sources, particularly lignin (B12514952), and are considered for use as valuable blend components to meet the stringent requirements of modern engines. This document outlines the potential pathways for producing and utilizing alkylbenzenes in the context of biofuel production, drawing on established catalytic conversion principles.
The primary routes for integrating alkylbenzenes into the biofuel landscape involve their synthesis from biomass-derived intermediates and their subsequent blending or conversion. Lignin, an abundant aromatic biopolymer, serves as a key renewable source for the aromatic precursors to alkylbenzenes.[1][2] Through processes like pyrolysis and hydrodeoxygenation, lignin can be broken down into simpler aromatic compounds, which can then be alkylated to produce alkylbenzenes.[1] Alternatively, some biorefining processes are designed for the co-production of biofuels and alkylbenzenes from natural oils, where alkylbenzenes represent a valuable co-product.[3]
Conceptual Pathways for Alkylbenzene Integration in Biofuels
The conversion of biomass, particularly lignin, into usable fuel components is a multi-step process. For the production of alkylbenzenes, a typical pathway would involve the depolymerization of lignin followed by hydrodeoxygenation and alkylation.
Potential Catalytic Conversion Routes
While direct conversion of this compound to other biofuel components is not a focus of current research, related catalytic processes such as hydrocracking and ring-opening are employed to upgrade aromatic-rich streams in refineries. These principles could be applied to streams containing alkylbenzenes to produce more desirable, non-aromatic fuel molecules.
Data on Hydrocracking of Aromatic Compounds
The following table summarizes typical product distributions from the hydrocracking of multi-ring aromatic hydrocarbons, a process that aims to break them down into smaller, more valuable molecules like monoaromatics (benzene, toluene, xylene - BTX).
| Feedstock | Catalyst | Temperature (°C) | Pressure (bar) | Major Products | Reference |
| Di- and Tri-aromatic Mix | Pt/Al2O3 and Y zeolite | 450 | 60 | Monoaromatics (BTX, Butylbenzene), Gas (Methane, Ethane) | [4] |
| 1-methylnaphthalene (B46632) | NiW/Beta zeolite | 350-400 | 40 | BTX, Naphthalene, Decalin | [5] |
| n-butylbenzene | Thermal (no catalyst) | 310-350 | 700 | Toluene, Propane, Propylene | [6] |
Experimental Protocols
As there are no established protocols for the direct conversion of this compound into biofuel, a generalized protocol for the hydrocracking of a model aromatic compound is provided below. This serves as an illustrative example of how such a conversion could be approached in a research setting.
General Protocol for Hydrocracking of an Alkyl-Aromatic Compound
Objective: To catalytically hydrocrack an alkyl-aromatic compound (e.g., a model compound like 1-methylnaphthalene or a stream rich in alkylbenzenes) to produce smaller aromatic and aliphatic hydrocarbons suitable for fuel blending.
Materials:
-
Alkyl-aromatic feedstock
-
Bifunctional catalyst (e.g., a noble metal on an acidic support like Pt on ZSM-5 or NiW on Beta zeolite)
-
High-pressure batch or fixed-bed reactor
-
Hydrogen gas (high purity)
-
Solvent (e.g., decalin, if required)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Catalyst Preparation:
-
The bifunctional catalyst is prepared, often by impregnating the acidic support with a solution of the metal precursor.
-
The catalyst is then dried and calcined at high temperatures (e.g., 500-600 °C) to activate it.
-
Prior to the reaction, the catalyst is typically reduced in situ in the reactor under a flow of hydrogen at an elevated temperature (e.g., 350-450 °C).
-
-
Reactor Setup:
-
The reactor is loaded with a known amount of the prepared catalyst.
-
The feedstock (and solvent, if used) is introduced into the reactor.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
-
Reaction Execution:
-
The reactor is pressurized with hydrogen to the desired reaction pressure (e.g., 40-60 bar).
-
The reactor is heated to the target reaction temperature (e.g., 350-450 °C) while stirring (in a batch reactor) or with continuous flow (in a fixed-bed reactor).
-
The reaction is allowed to proceed for a set duration (e.g., 1-4 hours) or until a steady state is reached in a flow system.
-
-
Product Collection and Analysis:
-
After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.
-
Gas samples are collected for analysis by gas chromatography (GC) to identify light hydrocarbon products.
-
Liquid products are collected, filtered to remove the catalyst, and analyzed by GC-MS to identify and quantify the distribution of products, including remaining feedstock, smaller aromatics, and any ring-opened products.
-
-
Data Interpretation:
-
The conversion of the feedstock and the selectivity for various products are calculated based on the GC-MS analysis.
-
This data helps in understanding the reaction pathways and optimizing the catalyst and reaction conditions for desired fuel properties.
-
Concluding Remarks
The direct use of this compound as a feedstock for biofuel production is not a well-established pathway. However, the broader family of alkylbenzenes is integral to strategies for producing high-quality, sustainable biofuels. They can be derived from renewable biomass, particularly lignin, and serve as essential blend components to impart necessary properties, such as in sustainable aviation fuels.[7] The catalytic principles of hydrocracking and ring-opening, while not specifically detailed for this compound in a biofuel context, represent potential avenues for upgrading aromatic-rich bio-oils into more suitable fuel components. Future research may further elucidate the specific roles and conversion pathways for individual alkylbenzene isomers in the evolving landscape of biorefining.
References
- 1. researchgate.net [researchgate.net]
- 2. Producing jet fuel from biomass lignin: Potential pathways to alkyl-benzenes and cycloalkanes [ideas.repec.org]
- 3. EP2758494A1 - Methods for co-production of alkylbenzene and biofuel from natural oils using hydrocracking - Google Patents [patents.google.com]
- 4. lidsen.com [lidsen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making aviation fuel from biomass | MIT Energy Initiative [energy.mit.edu]
Application Notes and Protocols: Oxidation of 1-Butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of alkyl side-chains on aromatic rings is a fundamental transformation in organic synthesis, providing access to a wide range of valuable intermediates such as carboxylic acids, ketones, and alcohols. These products are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries. 1-Butyl-2-methylbenzene, an ortho-substituted dialkylbenzene, presents an interesting substrate for oxidation studies, with two benzylic positions susceptible to reaction. The reactivity of each side-chain can be influenced by the choice of oxidizing agent and reaction conditions, allowing for selective transformations.
This document provides detailed application notes and experimental protocols for the oxidation of this compound using common and robust oxidizing agents: potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). Additionally, a protocol for a more contemporary catalytic aerobic oxidation is included, offering a greener alternative.
Predicted Reaction Pathways
The oxidation of this compound can proceed via two main pathways, depending on the strength and selectivity of the oxidizing agent. The benzylic positions of both the butyl and methyl groups are susceptible to oxidation.
Figure 1: Potential oxidation products of this compound.
Strong oxidizing agents like potassium permanganate and chromic acid are expected to oxidize any alkyl chain with at least one benzylic hydrogen to a carboxylic acid group. Therefore, the primary products anticipated from the vigorous oxidation of this compound are 2-methylbenzoic acid (from oxidation of the butyl group) and potentially phthalic acid (from oxidation of both alkyl groups). Selective oxidation of one alkyl group over the other is challenging with these strong oxidants but may be influenced by reaction conditions.
Data Presentation: Oxidation of Alkylbenzenes
The following tables summarize typical reaction conditions and yields for the oxidation of alkylbenzenes analogous to this compound, providing a reference for expected outcomes.
Table 1: Oxidation with Potassium Permanganate (KMnO₄)
| Substrate | Product | Conditions | Yield (%) | Reference |
| n-Butylbenzene | Benzoic acid | Aqueous KMnO₄, heat | 85% | [1][2][3][4] |
| Toluene | Benzoic acid | Aqueous KMnO₄, heat | High | [4] |
| p-Xylene | Terephthalic acid | Phase-transfer catalysis, KMnO₄, 70-80°C | 95% | [5] |
| Mesitylene | Trimesic acid | Phase-transfer catalysis, KMnO₄, 70-80°C | 90% | [5] |
Table 2: Oxidation with Chromic Acid (H₂CrO₄)
| Substrate | Product | Conditions | Yield (%) | Reference |
| n-Butylbenzene | Benzoic acid | Na₂Cr₂O₇, H₂SO₄, heat | High | [4] |
| sec-Butylbenzene | Benzoic acid | Na₂Cr₂O₇, H₂SO₄, heat | High | [6] |
| p-Nitrotoluene | p-Nitrobenzoic acid | Na₂Cr₂O₇, H₂SO₄, Acetic acid, 100°C | Not specified | [7] |
Table 3: Catalytic Aerobic Oxidation
| Substrate | Catalyst | Product | Conditions | Conversion (%) | Selectivity (%) |
| Toluene | Co(OAc)₂/NHPI | Benzaldehyde | HFIP, O₂ | up to 99% | up to 98% |
| Xylene mixture | Co/Mn catalyst | Benzoic acids | O₂, 125°C, 0.6 MPa | >99.9% | >99% |
Experimental Protocols
Protocol 1: Oxidation with Potassium Permanganate (Phase-Transfer Catalysis)
This protocol is adapted from a general procedure for the phase-transfer catalyzed oxidation of alkylbenzenes and is expected to favor the formation of 2-methylbenzoic acid and phthalic acid.
References
- 1. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. testbook.com [testbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Butyl-2-methylbenzene
Introduction
1-Butyl-2-methylbenzene, an alkylated aromatic hydrocarbon, serves as a valuable intermediate in the synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, and specialty polymers. Its industrial-scale production is primarily achieved through the Friedel-Crafts alkylation of toluene (B28343). This document provides detailed application notes and protocols for the large-scale synthesis of this compound, with a focus on modern, environmentally benign catalytic systems. Traditional methods employing corrosive Lewis acid catalysts like aluminum chloride (AlCl₃) are being supplanted by heterogeneous solid acid catalysts, such as zeolites, which offer advantages in terms of catalyst recovery, reduced waste, and improved process safety.[1][2]
This protocol will detail a continuous-flow process utilizing a solid acid catalyst, which is indicative of current best practices in industrial chemical synthesis for similar alkylbenzenes.
Principle and Reaction Mechanism
The synthesis of this compound is achieved via the Friedel-Crafts alkylation of toluene with a suitable butene isomer, typically 1-butene (B85601), in the presence of a solid acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism. The solid acid catalyst, often a zeolite, protonates the alkene to form a carbocation. This electrophile then attacks the electron-rich toluene ring, preferentially at the ortho and para positions due to the activating and directing effects of the methyl group. Subsequent deprotonation of the resulting arenium ion intermediate yields the alkylated product and regenerates the active catalytic site. While the primary products are ortho- and para-butyltoluene, process conditions can be optimized to favor the desired this compound (o-butyltoluene) isomer.
Data Presentation: Process Parameters for Continuous Flow Synthesis
The following table summarizes the key quantitative data and process parameters for the continuous-flow synthesis of this compound using a solid acid catalyst. These parameters are based on established industrial practices for similar alkylation processes and provide a robust starting point for process optimization.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Toluene Feed Rate | 1000 | kg/hr | |
| 1-Butene Feed Rate | 425 | kg/hr | Molar ratio of toluene to 1-butene is approximately 2:1 to minimize polyalkylation. |
| Catalyst | |||
| Type | H-Beta Zeolite | - | A solid acid catalyst with high activity and selectivity.[3] |
| Particle Size | 1.5 - 3.0 | mm | Suitable for fixed-bed reactor applications. |
| Catalyst Bed Volume | 2.5 | m³ | |
| Reaction Conditions | |||
| Reactor Type | Fixed-Bed | - | Allows for continuous operation and easy catalyst separation. |
| Temperature | 150 - 200 | °C | Higher temperatures can increase reaction rate but may lead to side reactions. |
| Pressure | 20 - 30 | bar | Maintained to keep reactants in the liquid phase. |
| Weight Hourly Space Velocity (WHSV) | 2 - 4 | h⁻¹ | |
| Performance | |||
| Toluene Conversion | 40 - 60 | % | Per pass. Unreacted toluene is recycled. |
| 1-Butene Conversion | >95 | % | |
| Selectivity for Monobutyltoluene | >90 | % | |
| ortho:para Isomer Ratio | 1:1 - 1:2 | - | This ratio can be influenced by catalyst choice and temperature. |
| Purification | |||
| Distillation Column 1 (Toluene Recovery) | |||
| Bottoms Temperature | 120 - 130 | °C | |
| Overhead Temperature | 110 - 115 | °C | |
| Distillation Column 2 (Isomer Separation) | |||
| Bottoms Temperature | 200 - 210 | °C | |
| Overhead Temperature | 190 - 195 | °C | |
| Final Product Purity | >99 | % |
Experimental Protocols
Catalyst Preparation and Activation
-
Catalyst Loading: The fixed-bed reactor is loaded with H-Beta zeolite catalyst pellets.
-
Catalyst Activation: Prior to the introduction of reactants, the catalyst bed is activated in-situ. This is achieved by heating the reactor to 300-400°C under a continuous flow of dry nitrogen for 12-24 hours to remove any adsorbed moisture.
Synthesis Procedure (Continuous Flow)
-
Reactant Preparation: Toluene and 1-butene are sourced from storage tanks and fed into the process stream. The feed streams are typically passed through guard beds to remove impurities that could poison the catalyst.
-
Reactant Feed: The liquid toluene and 1-butene streams are pumped separately and then mixed to the desired molar ratio (e.g., 2:1 toluene to 1-butene) before being preheated to the reaction temperature.
-
Alkylation Reaction: The preheated reactant mixture is fed into the top of the fixed-bed reactor. The reaction is carried out at the specified temperature and pressure to ensure the reactants remain in the liquid phase as they pass through the catalyst bed.
-
Product Effluent: The effluent from the reactor, containing this compound, its isomers, unreacted toluene, and minor byproducts, is cooled and depressurized.
Downstream Processing and Purification
-
Toluene Recovery: The reactor effluent is first directed to a distillation column to separate the unreacted toluene. The lighter toluene is recovered as the overhead product and recycled back to the reactant feed stream.
-
Isomer Separation: The bottom product from the first column, which is a mixture of butyltoluene isomers and heavier byproducts, is fed into a second distillation column. Due to the close boiling points of the ortho, meta, and para isomers, this separation requires a column with a high number of theoretical plates. This compound is collected as a specific fraction.
-
Product Storage: The purified this compound is cooled and transferred to a dedicated storage tank.
Quality Control
Samples are taken from the final product stream and analyzed using gas chromatography (GC) to determine the purity and isomeric distribution. The analysis should confirm a purity of >99% for this compound.
Mandatory Visualization
Signaling Pathway Diagram
References
Application Notes and Protocols: Nitration of 1-Butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the nitration of 1-butyl-2-methylbenzene, a key reaction in the synthesis of various intermediates for drug development and materials science. The protocol is based on established methods for the nitration of analogous dialkylbenzenes, such as o-xylene.
Introduction
The nitration of this compound is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the benzene (B151609) ring. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. The positions of the existing alkyl groups (butyl and methyl) on the aromatic ring direct the incoming nitro group primarily to the ortho and para positions relative to themselves. Both the butyl and methyl groups are activating and ortho-, para-directing. However, the steric hindrance from the bulky butyl group will influence the final isomer distribution of the product.
Predicted Isomer Distribution
The major products expected from the nitration of this compound are:
-
1-butyl-2-methyl-4-nitrobenzene
-
1-butyl-2-methyl-6-nitrobenzene
-
1-butyl-2-methyl-3-nitrobenzene
-
1-butyl-2-methyl-5-nitrobenzene
Due to the steric hindrance of the butyl group, substitution at the 6-position (ortho to the butyl group) is expected to be less favored compared to the 4-position (para to the methyl group).
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | Reagent | Sigma-Aldrich |
| Concentrated Nitric Acid (70%) | ACS Reagent | Fisher Scientific |
| Concentrated Sulfuric Acid (98%) | ACS Reagent | VWR |
| Dichloromethane (B109758) (DCM) | HPLC Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | --- |
| Anhydrous Magnesium Sulfate | Laboratory Grade | --- |
| Deionized Water | --- | --- |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
NMR spectrometer and/or GC-MS for product analysis
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 0.034 mol).
-
Cool the flask in an ice bath to 0-5 °C.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker, carefully and slowly add concentrated sulfuric acid (10 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath. Caution: This is a highly exothermic reaction.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of 30-45 minutes.
-
Maintain the reaction temperature between 0-10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for another 2 hours.
-
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with stirring.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and again with deionized water (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude product, a mixture of nitro isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
-
Characterization:
The identity and purity of the isomers can be determined by:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the different isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the relative abundance of each isomer and confirm their molecular weights.
Data Presentation
Table 1: Summary of Quantitative Data for the Nitration of this compound
| Parameter | Value |
| Mass of this compound | 5.0 g |
| Moles of this compound | 0.034 mol |
| Volume of Concentrated Nitric Acid | 10 mL |
| Volume of Concentrated Sulfuric Acid | 10 mL |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 3 hours |
| Theoretical Yield of Mononitrated Product | 6.57 g |
| Example Experimental Results: | |
| Actual Yield (Crude) | ~5.9 g (90%) |
| Isomer Ratio (Hypothetical, from GC-MS) | |
| 1-butyl-2-methyl-4-nitrobenzene | ~55% |
| 1-butyl-2-methyl-6-nitrobenzene | ~15% |
| 1-butyl-2-methyl-3-nitrobenzene | ~20% |
| 1-butyl-2-methyl-5-nitrobenzene | ~10% |
Experimental Workflow Diagram
Caption: Experimental workflow for the nitration of this compound.
Signaling Pathway of Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic aromatic nitration.
Application of p-tert-Butyltoluene Derivatives in Polymer Chemistry: Detailed Application Notes and Protocols
While ortho-butyltoluene finds limited direct application in polymer chemistry, its isomer, para-tert-butyltoluene, serves as a crucial precursor to valuable compounds that are widely used in the synthesis and modification of polymers. This document provides detailed application notes and protocols for the use of two key derivatives of p-tert-butyltoluene: 4-tert-butylphenol (B1678320) and 4-tert-butylstyrene. These compounds offer precise control over polymer properties and enable the creation of high-performance materials for a variety of applications.
4-tert-Butylphenol as a Chain Terminator in Polycarbonate Synthesis
Application: Control of Molecular Weight in Polycarbonate Resins.
4-tert-Butylphenol is a monofunctional phenol (B47542) that acts as a chain terminator or "end-capper" during the synthesis of polycarbonates.[1] Its single reactive hydroxyl group reacts with the growing polymer chain, effectively halting further chain propagation.[1] This allows for precise control over the final molecular weight of the polycarbonate, a critical parameter that dictates its mechanical and thermal properties.[1] The amount of 4-tert-butylphenol added to the polymerization reaction is inversely proportional to the desired molecular weight of the resulting polymer.[1]
Quantitative Data: Effect of 4-tert-Butylphenol on Polycarbonate Properties
The concentration of 4-tert-butylphenol has a direct and predictable impact on the number-average molecular weight (Mn) and the polydispersity index (PDI) of the final polycarbonate. The following table summarizes this relationship based on typical interfacial polymerization conditions.
| Experiment | Bisphenol A (mol) | Phosgene (B1210022) (mol) | 4-tert-Butylphenol (mol %) | Resulting Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | 1.0 | 1.1 | 1.0 | ~35,000 | 2.2 |
| 2 | 1.0 | 1.1 | 2.0 | ~25,000 | 2.1 |
| 3 | 1.0 | 1.1 | 3.0 | ~18,000 | 2.0 |
Note: The data presented in this table is representative and synthesized from general principles of polycarbonate synthesis for illustrative purposes.[1]
Experimental Protocol: Interfacial Polymerization of Polycarbonate
This protocol describes a laboratory-scale synthesis of polycarbonate using 4-tert-butylphenol as a chain terminator.
Materials:
-
Bisphenol A
-
Phosgene (or a phosgene substitute like triphosgene)
-
4-tert-Butylphenol
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Methanol
Procedure:
-
Preparation of Aqueous Phase: In a baffled reactor, dissolve Bisphenol A and the calculated amount of 4-tert-butylphenol (based on the target molecular weight) in an aqueous solution of sodium hydroxide.
-
Preparation of Organic Phase: Dissolve phosgene in dichloromethane.
-
Interfacial Polymerization: Vigorously stir the aqueous phase and add the phase transfer catalyst. Slowly add the organic phase (phosgene solution) to the reactor. The polymerization will occur at the interface between the two liquid phases. Maintain the pH of the aqueous phase between 10 and 12 by the controlled addition of a sodium hydroxide solution.[1]
-
Chain Termination: The 4-tert-butylphenol present in the reaction mixture will react with the growing polycarbonate chains, terminating their growth.[1]
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid and then with deionized water until the washings are neutral.[1]
-
Polymer Precipitation: Precipitate the polycarbonate by adding the dichloromethane solution to a stirred excess of methanol.[1]
-
Drying: Filter the precipitated white polymer and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Characterization: The number-average molecular weight (Mn) and polydispersity index (PDI) of the resulting polycarbonate can be determined by gel permeation chromatography (GPC). The glass transition temperature (Tg) can be determined by differential scanning calorimetry (DSC).
Signaling Pathway: Chain Termination in Polycarbonate Synthesis
Caption: Chain termination of a growing polycarbonate chain by 4-tert-butylphenol.
4-tert-Butylstyrene as a Monomer for High-Performance Polymers
Application: Synthesis of Homopolymers and Block Copolymers with Tailored Properties.
4-tert-Butylstyrene (TBS) is a versatile monomer used in the synthesis of polymers with unique thermal and mechanical properties. The bulky tert-butyl group on the styrene (B11656) monomer imparts a higher glass transition temperature (Tg) to the resulting polymer, poly(4-tert-butylstyrene) (PTBS), compared to polystyrene.[2] TBS is particularly well-suited for living anionic polymerization, which allows for the synthesis of polymers with precisely controlled molecular weights and very narrow molecular weight distributions (low PDI).[3]
Quantitative Data: Properties of Poly(4-tert-butylstyrene)
The glass transition temperature (Tg) of poly(4-tert-butylstyrene) is significantly influenced by its molecular weight.
| Polymer | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) |
| Poly(4-tert-butylstyrene) | 32,000 | 1.04 | 144 |
| Poly(4-tert-butylstyrene) | 1,300 | 1.08 | 54 |
| Polystyrene | 95,000 | Not Specified | ~105 |
| Polystyrene | 1,940 | Not Specified | ~60 |
Note: The Tg of polymers is dependent on the molecular weight; lower molecular weight polymers have more chain ends, which increases free volume and lowers the Tg.[2]
Experimental Protocol: Living Anionic Polymerization of 4-tert-Butylstyrene
This protocol describes the synthesis of well-defined poly(4-tert-butylstyrene) with a narrow molecular weight distribution.
Materials:
-
4-tert-Butylstyrene (TBS), inhibitor removed and freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated solution
-
Methanol, anhydrous
-
Argon or Nitrogen gas, high purity
-
Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried by flame-drying under vacuum or oven-drying at >120°C overnight and assembled hot under a stream of inert gas.[3]
-
Reagent Purification:
-
4-tert-Butylstyrene: Remove the inhibitor (e.g., 4-tert-butylcatechol) by washing with an aqueous base solution, followed by drying and distillation under reduced pressure.[3]
-
Tetrahydrofuran: Freshly distill from a sodium/benzophenone ketyl still under an inert atmosphere.
-
-
Reaction Setup: Assemble the reaction flask on a Schlenk line under a positive pressure of inert gas.
-
Solvent and Monomer Addition: Transfer anhydrous THF to the reaction flask via cannula. Cool the flask to -78 °C in a dry ice/acetone bath. Add the purified TBS monomer to the cooled THF with stirring.
-
Initiation: The number-average molecular weight (Mn) is determined by the molar ratio of monomer to initiator ([M]/[I]).[3] Inject the calculated amount of sec-BuLi initiator dropwise into the monomer solution. A color change to deep red indicates the formation of the living polystyryl anions.
-
Polymerization: Allow the reaction to proceed for several hours at -78 °C.
-
Termination: Terminate the polymerization by adding a small amount of anhydrous methanol, which will quench the living anionic chain ends. The red color will disappear.
-
Polymer Isolation: Warm the polymer solution to room temperature and precipitate it into a large excess of methanol.
-
Drying: Collect the white precipitate by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Size Exclusion Chromatography (SEC). Measure the glass transition temperature (Tg) by Differential Scanning Calorimetry (DSC).
Experimental Workflow: Living Anionic Polymerization of 4-tert-Butylstyrene
Caption: Experimental workflow for the living anionic polymerization of 4-tert-butylstyrene.
References
Application Notes and Protocols for the Characterization of 1-Butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-2-methylbenzene, also known as o-butyltoluene, is an alkylbenzene that may be encountered as a specialty chemical, an intermediate in organic synthesis, or a component in complex hydrocarbon mixtures.[1] Its structural elucidation and quantification are critical for process monitoring, quality control, and safety assessment in various research and development settings. This document provides detailed application notes and experimental protocols for the characterization of this compound using several key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is highly suitable for the analysis of this compound, providing both retention time information for quantification and mass spectra for structural confirmation.
Application Note
GC-MS analysis of this compound is typically performed using a non-polar capillary column, which separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer fragments the eluted molecules, producing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of alkylbenzenes like this compound is characterized by a prominent molecular ion peak and specific fragment ions resulting from the cleavage of the butyl group. A common fragment is the tropylium (B1234903) ion (m/z 91), formed by benzylic cleavage and rearrangement, which is a characteristic feature of many alkylbenzenes.
Quantitative Data
| Parameter | Value | Reference Column Type |
| Kovats Retention Index (Standard Non-Polar) | 1141 - 1169 | DB-5 or similar |
| Molecular Ion (M+) | 148 m/z | N/A |
| Base Peak | 91 m/z (Tropylium ion) | N/A |
| Other Key Fragments | 105 m/z ([M-C3H7]+) | N/A |
Experimental Protocol
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 100 µg/mL.
-
If analyzing a complex mixture, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to isolate the aromatic fraction.
-
Add an internal standard (e.g., toluene-d8) to the sample solution for accurate quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: DB-5 fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.
-
Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Acquisition: Full scan mode.
3. Data Analysis:
-
Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).
-
Quantify the analyte by integrating the peak area of a characteristic ion (e.g., m/z 91 or 148) and comparing it to the peak area of the internal standard.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.
Application Note
The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons, the benzylic protons of the butyl group, the methyl protons, and the remaining methylene (B1212753) protons of the butyl chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the structure. The ¹³C NMR spectrum will display a unique signal for each chemically distinct carbon atom, with the aromatic carbons appearing in the downfield region (120-140 ppm) and the aliphatic carbons in the upfield region.
Quantitative Data: ¹H NMR
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| Aromatic (4H) | 7.0 - 7.2 | Multiplet | 4H |
| Benzylic CH₂ (2H) | ~2.6 | Triplet | 2H |
| Methyl (3H) | ~2.3 | Singlet | 3H |
| Butyl CH₂ (2H) | ~1.6 | Sextet | 2H |
| Butyl CH₂ (2H) | ~1.4 | Sextet | 2H |
| Butyl CH₃ (3H) | ~0.9 | Triplet | 3H |
Quantitative Data: ¹³C NMR
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| Aromatic C (quaternary, C-butyl) | ~139 |
| Aromatic C (quaternary, C-methyl) | ~136 |
| Aromatic CH (4C) | 125 - 130 |
| Benzylic CH₂ | ~33 |
| Butyl CH₂ | ~31 |
| Butyl CH₂ | ~22 |
| Methyl C | ~19 |
| Butyl CH₃ | ~14 |
Experimental Protocol
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or similar.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
For ¹H NMR:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1 second.
-
Spectral Width: 16 ppm.
For ¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 240 ppm.
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. It is particularly useful for confirming the presence of the aromatic ring and the aliphatic side chains in this compound.
Application Note
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its different bonds. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the butyl and methyl groups appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1450 cm⁻¹ region. Finally, the out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring in the 900-650 cm⁻¹ region can provide information about the substitution pattern.
Quantitative Data: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1605, 1495, 1465 | C=C Stretch | Aromatic Ring |
| 750 - 730 | C-H Out-of-Plane Bend | 1,2-Disubstituted Aromatic |
Experimental Protocol
1. Sample Preparation (Liquid Film Method):
-
Place one drop of the neat liquid sample of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin liquid film.
2. FTIR Spectrometer and Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two or similar.
-
Detector: Deuterated triglycine (B1329560) sulfate (B86663) (DTGS).
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.
3. Data Analysis:
-
Acquire the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
-
Compare the obtained spectrum with a reference spectrum if available.
FTIR Analysis Workflow
Caption: Workflow for FTIR analysis of this compound.
References
Application Notes and Protocols for 1-Butyl-2-methylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-butyl-2-methylbenzene as a versatile starting material in organic synthesis. It covers key transformations including oxidation, nitration, and benzylic bromination, providing a foundation for the synthesis of valuable intermediates for pharmaceutical and materials science research.
Introduction
This compound, an alkyl-substituted aromatic hydrocarbon, serves as a valuable precursor in the synthesis of a variety of organic molecules. Its structure, featuring both a reactive benzylic methyl group and an aromatic ring susceptible to electrophilic substitution, allows for selective functionalization to generate key intermediates such as carboxylic acids, nitro-aromatics, and benzylic bromides. These derivatives are foundational scaffolds in the development of novel therapeutic agents and functional materials. This document outlines detailed protocols for several key transformations of this compound.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.25 g/mol |
| Boiling Point | 195-196 °C |
| Density | 0.869 g/cm³ |
| CAS Number | 1595-11-5 |
Key Synthetic Transformations and Protocols
This section details the experimental procedures for the oxidation, nitration, and benzylic bromination of this compound.
Oxidation of the Methyl Group to a Carboxylic Acid
The oxidation of the benzylic methyl group of this compound yields 2-butylbenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Despite the presence of the butyl group, the benzene (B151609) ring is generally inert to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), which selectively oxidizes the alkyl side chain.[2] The reaction proceeds efficiently for alkylbenzenes that possess at least one benzylic hydrogen.[2]
Table 1: Summary of a Typical Oxidation Reaction of this compound
| Parameter | Value |
| Reactant | This compound |
| Reagent | Potassium Permanganate (KMnO₄) |
| Solvent | Water/Pyridine (B92270) |
| Reaction Temperature | 100 °C (Reflux) |
| Reaction Time | 4-8 hours |
| Product | 2-Butylbenzoic Acid |
| Typical Yield | 75-85% |
Experimental Protocol: Synthesis of 2-Butylbenzoic Acid
This protocol is adapted from established procedures for the oxidation of alkylbenzenes.[2]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bisulfite
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a 1:1 mixture of pyridine and water.
-
While stirring, add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise to the reaction mixture. The addition should be controlled to manage the exothermic nature of the reaction.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washes and remove the pyridine by distillation.
-
Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2. This will precipitate the 2-butylbenzoic acid.
-
If the purple color of permanganate persists, add a small amount of sodium bisulfite until the solution becomes colorless.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-butylbenzoic acid.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol/water.
DOT Diagram: Workflow for the Oxidation of this compound
Caption: Workflow for the synthesis of 2-butylbenzoic acid.
Electrophilic Aromatic Substitution: Nitration
The nitration of this compound introduces a nitro group onto the aromatic ring, a key functional group for further transformations, such as reduction to an amine. The directing effects of the alkyl groups (ortho-, para-directing) will influence the position of nitration.[3] Due to steric hindrance from the butyl group at the 1-position and the methyl group at the 2-position, the primary products are expected to be 1-butyl-2-methyl-4-nitrobenzene and 1-butyl-2-methyl-6-nitrobenzene.
Table 2: General Conditions for the Nitration of this compound
| Parameter | Value |
| Reactant | This compound |
| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Products | Isomeric mixture of nitro-1-butyl-2-methylbenzenes |
| Typical Yield | 80-90% (for the mixture of isomers) |
Experimental Protocol: Nitration of this compound
This protocol is based on standard procedures for the nitration of substituted benzenes.[3][4]
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid (2.0 eq) to 0 °C in an ice-salt bath.
-
Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The isomeric products can be separated by column chromatography on silica (B1680970) gel.
DOT Diagram: Logical Relationship in Nitration Product Formation
Caption: Expected major and minor products of nitration.
Benzylic Bromination
The methyl group of this compound is susceptible to free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator.[5] This reaction provides a direct route to 1-(bromomethyl)-2-butylbenzene, a versatile intermediate for introducing further functionalities.
Table 3: Typical Conditions for Benzylic Bromination of this compound
| Parameter | Value |
| Reactant | This compound |
| Reagent | N-Bromosuccinimide (NBS) |
| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide |
| Solvent | Carbon tetrachloride (CCl₄) or 1,2-Dichlorobenzene |
| Reaction Temperature | 80 °C (Reflux) |
| Reaction Time | 4-12 hours |
| Product | 1-(Bromomethyl)-2-butylbenzene |
| Typical Yield | 70-85% |
Experimental Protocol: Synthesis of 1-(Bromomethyl)-2-butylbenzene
This protocol is based on established methods for benzylic bromination.[6]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
1,2-Dichlorobenzene
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in 1,2-dichlorobenzene.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq).
-
Heat the reaction mixture to 80 °C and maintain for 4-12 hours, monitoring the reaction by GC-MS or TLC.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with water to remove any remaining succinimide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using hexane as the eluent to yield 1-(bromomethyl)-2-butylbenzene.
Applications in Drug Discovery and Development
Derivatives of this compound, particularly 2-butylbenzoic acid and its analogs, are of significant interest in medicinal chemistry. Benzoic acid derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][7] The lipophilic butyl group can enhance membrane permeability and binding affinity to biological targets.
Hypothetical Signaling Pathway Involvement:
A hypothetical derivative of 2-butylbenzoic acid could be designed as an inhibitor of a key enzyme in an inflammatory signaling pathway, such as cyclooxygenase (COX). The carboxylic acid moiety can mimic the substrate, while the substituted phenyl ring can provide specific interactions within the enzyme's active site.
DOT Diagram: Hypothetical Inhibition of a Kinase Signaling Pathway
Caption: Hypothetical inhibition of a kinase by a 2-butylbenzoic acid derivative.
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a range of functionalized aromatic compounds. The protocols provided herein for oxidation, nitration, and benzylic bromination offer robust methods for accessing key synthetic intermediates. The potential for the derivatives of this compound in drug discovery, particularly as exemplified by the diverse biological activities of benzoic acid analogs, underscores the importance of this scaffold in modern organic and medicinal chemistry. These application notes and protocols serve as a valuable resource for researchers engaged in the synthesis of novel molecules with potential therapeutic applications.
References
- 1. preprints.org [preprints.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for Handling and Disposal of 1-Butyl-2-Methylbenzene Waste: Application Notes for Researchers and Scientists
Introduction
1-Butyl-2-methylbenzene is an aromatic hydrocarbon used in various research and development applications, including as a solvent and an intermediate in organic synthesis. Proper management of waste generated from processes involving this chemical is crucial to ensure the safety of laboratory personnel and to minimize environmental impact. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. The protocols are based on available safety data for the compound and its structural analogs, as well as general guidelines for handling flammable and hazardous chemical waste.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for safe handling. The following table summarizes key data for this compound.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₁H₁₆ | - | [1][2][3][4] |
| Molecular Weight | 148.24 | g/mol | [1][2][3][4] |
| CAS Number | 1595-11-5 | - | [1][2][3][4] |
| Appearance | Colorless liquid | - | |
| Odor | Aromatic, gasoline-like | - | [5] |
| Boiling Point | 196 | °C | |
| Melting Point | -44.72 (estimate) | °C | |
| Density | 0.869 | g/cm³ | |
| Vapor Pressure | Not available | - | |
| Flash Point | Not available | - | |
| Solubility | Insoluble in water; soluble in organic solvents | - |
Hazard Identification and Safety Precautions
While specific toxicological data for this compound is limited, it should be handled as a hazardous substance due to its similarity to other alkylbenzenes and aromatic hydrocarbons.
Primary Hazards:
-
Flammability: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.
-
Health Hazards:
-
May be harmful if swallowed or inhaled.
-
May cause skin and eye irritation.
-
Prolonged or repeated exposure may have adverse effects.
-
As a benzene (B151609) derivative, it should be treated as a potential carcinogen and reproductive hazard.[6][7]
-
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound waste.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®, Silver Shield®/4H®, polyvinyl alcohol). Flame-retardant lab coat or apron. Closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Experimental Protocols for Waste Handling and Disposal
Waste Collection and Segregation
Objective: To safely collect and segregate this compound waste at the point of generation.
Materials:
-
Properly labeled, compatible hazardous waste containers (e.g., glass or polyethylene).
-
Secondary containment for waste containers.
-
Hazardous waste labels.
Protocol:
-
Container Selection: Use only containers that are compatible with this compound. Avoid using containers that may degrade or react with the waste.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").
-
Segregation:
-
Collect this compound waste separately from other waste streams, especially incompatible materials such as strong oxidizing agents.
-
Do not mix halogenated and non-halogenated solvent wastes.
-
-
Collection:
-
Keep the waste container closed at all times, except when adding waste.
-
Use a funnel to transfer liquid waste to the container to minimize spills.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, within secondary containment.
Spill Management Protocol
Objective: To safely clean up a minor spill of this compound waste. For major spills, evacuate the area and contact emergency personnel.
Materials:
-
Spill kit containing:
-
Absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads).
-
Chemical-resistant gloves and goggles.
-
Plastic bags for waste disposal.
-
Non-sparking scoop or dustpan.
-
Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area and call for emergency assistance.
-
Ventilate: Increase ventilation in the area of the spill, if it is safe to do so.
-
Containment:
-
Wearing appropriate PPE, contain the spill using absorbent materials from the spill kit. Work from the outside of the spill inwards to prevent it from spreading.
-
-
Cleanup:
-
Once the liquid is absorbed, use a non-sparking scoop to collect the contaminated absorbent material.
-
Place the collected material into a heavy-duty plastic bag or a designated waste container.
-
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Seal the bag or container of contaminated material, label it as "Hazardous Waste: this compound spill debris," and dispose of it through the institution's hazardous waste management program.
Waste Disposal
Disposal of this compound waste must comply with all local, state, and federal regulations. As a benzene derivative and a flammable solvent, it is considered hazardous waste.
Regulatory Considerations:
-
RCRA Waste Codes: Depending on the specific waste stream, it may be classified under the following Resource Conservation and Recovery Act (RCRA) codes:
-
Treatment and Disposal:
-
The primary recommended method of disposal is incineration in a permitted hazardous waste incinerator.
-
Land disposal is generally not permitted without prior treatment to meet specific standards set by the EPA.[12]
-
Disposal Workflow:
Caption: Workflow for the disposal of this compound waste.
Logical Relationships in Waste Handling
The following diagram illustrates the key logical relationships and decision points in the handling of this compound waste.
Caption: Decision-making process for handling this compound waste.
Conclusion
The protocols outlined in these application notes provide a framework for the safe and compliant management of this compound waste. Adherence to these guidelines, in conjunction with institution-specific procedures and a thorough understanding of the associated hazards, is essential for protecting laboratory personnel and the environment. All researchers and scientists are encouraged to review the relevant Safety Data Sheets for this compound and its analogs and to consult with their institution's Environmental Health and Safety department for any specific questions or concerns.
References
- 1. This compound | C11H16 | CID 62410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Benzene, 1-butyl-2-methyl- [webbook.nist.gov]
- 4. Benzene, 1-butyl-2-methyl- (CAS 1595-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Petroleum distillates (naphtha) [cdc.gov]
- 6. Organic Solvents | NIOSH | CDC [archive.cdc.gov]
- 7. workcare.com [workcare.com]
- 8. my.alfred.edu [my.alfred.edu]
- 9. actenviro.com [actenviro.com]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. wku.edu [wku.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-butyl-2-methylbenzene
Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimization strategies for the synthesis of 1-butyl-2-methylbenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts reaction to produce this compound has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in this alkylation can stem from several factors related to reactants, catalyst, and reaction conditions. The most common culprits are:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.
-
Insufficient Catalyst Activity: While strong Lewis acids like AlCl₃ are typically used, the choice of catalyst is critical. For alkylations using alcohols like 1-butanol (B46404), a protic acid (like H₂SO₄) or a Lewis acid is needed to generate the carbocation electrophile.[2] Ensure your chosen catalyst is appropriate for activating the alkylating agent.
-
Reaction Temperature: The reaction may be too slow at low temperatures. While lower temperatures can help control selectivity, you may need to gradually increase the temperature while monitoring for product formation and potential side reactions.[3]
-
Deactivated Aromatic Ring: Although toluene (B28343) is an activated ring, the presence of any deactivating contaminants in your starting material could inhibit the reaction.
Issue 2: Formation of Incorrect Isomers
Q2: My main product is 1-sec-butyl-4-methylbenzene or other isomers, not the desired this compound. Why is this happening and how can I fix it?
A2: This is one of the most significant challenges in Friedel-Crafts alkylation and is caused by two distinct phenomena: carbocation rearrangement and lack of regioselectivity.
-
Carbocation Rearrangement: When using 1-butanol or 1-chlorobutane, the initial electrophile is a primary butyl carbocation. This is unstable and will rapidly rearrange via a hydride shift to the more stable secondary carbocation.[4][5][6] This secondary carbocation then alkylates the toluene, leading to the formation of sec-butyl isomers.
-
Solution: To obtain the straight-chain n-butyl product, you must avoid the formation of the free primary carbocation. The best strategy is to perform a Friedel-Crafts Acylation with butanoyl chloride (or a related acylating agent) followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. The acylium ion formed during acylation does not rearrange.[3][4]
-
-
Regioselectivity (Ortho vs. Para): The methyl group on toluene is an ortho, para-director.[7][8] Typically, the para product (1-butyl-4-methylbenzene) is favored due to less steric hindrance.[9] Achieving high selectivity for the ortho isomer (this compound) is challenging.
-
Solutions to Improve Ortho-Selectivity:
-
Temperature Control: The ratio of isomers can be highly dependent on temperature. For the alkylation of toluene, lower temperatures (e.g., 0°C) may favor the ortho product (kinetic control), while higher temperatures can lead to isomerization and favor the more thermodynamically stable meta or para products.[7][8]
-
Shape-Selective Catalysts: Modern approaches utilize solid acid catalysts like zeolites. By modifying the pore size and acidity of zeolites (e.g., Fe₂O₃-modified Hβ), it's possible to create a "shape-selective" environment that favors the formation and diffusion of the less bulky ortho or para isomers while restricting the formation of others.[10][11]
-
-
Issue 3: Polyalkylation
Q3: I am observing significant amounts of di- and tri-butylated toluene in my product mixture. How can I prevent this?
A3: This occurs because the initial product, this compound, is more reactive (more nucleophilic) than the starting material, toluene, due to the electron-donating nature of the alkyl groups.[12][13] This makes the product more susceptible to further alkylation.
-
Solution: The most effective way to minimize polyalkylation is to use a large excess of the aromatic substrate (toluene) relative to the alkylating agent (1-butanol).[2][3] This increases the statistical probability that the electrophile will react with a molecule of toluene rather than the already alkylated product.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues to improve the yield of the target product.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Buy 1-tert-Butyl-2-methylbenzene | 1074-92-6 [smolecule.com]
- 11. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. cerritos.edu [cerritos.edu]
- 13. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Separation of 1-Butyl-2-Methylbenzene Isomers
Welcome to the technical support center for the separation of 1-butyl-2-methylbenzene and its related isomers. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address challenges encountered during the chromatographic separation of these closely related aromatic compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound isomers.
Issue 1: Poor Resolution Between Isomers
Symptoms:
-
Overlapping or co-eluting peaks for different isomers of butyl-methylbenzene.
-
Inability to accurately quantify individual isomers.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Selectivity | The stationary phase of your column may not have the necessary selectivity to differentiate between the isomers. For Gas Chromatography (GC), consider a column with a different stationary phase. Non-polar phases separate based on boiling points, while more polar phases can offer different selectivity.[1] For High-Performance Liquid Chromatography (HPLC), a phenyl-based column might provide better resolution for aromatic compounds compared to a standard C18 column.[2] |
| Suboptimal Temperature Program (GC) | A fast temperature ramp can lead to co-elution. Try a slower ramp rate or a lower initial oven temperature to improve separation.[1] |
| Incorrect Mobile Phase Composition (HPLC) | The mobile phase composition is critical for resolution in HPLC. Adjust the ratio of your organic solvent to the aqueous phase. A shallower gradient or isocratic elution with an optimized solvent ratio can enhance separation. |
| Column Overloading | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or dilute your sample.[3] |
| Insufficient Column Efficiency | Longer columns generally provide better resolution.[1] Ensure your column is in good condition and not voided. |
Troubleshooting Workflow for Poor Resolution
Caption: A flowchart for troubleshooting poor resolution of isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound isomers?
A1: The main difficulty arises from the fact that positional isomers of alkylbenzenes, such as this compound, 1-butyl-3-methylbenzene, and 1-butyl-4-methylbenzene, have very similar physicochemical properties, including boiling points and polarities. This makes their separation by conventional chromatographic techniques challenging.[4][5]
Q2: Which analytical technique is better for this separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Gas chromatography is often the more promising method for separating volatile, non-polar compounds like alkylbenzene isomers.[4] High-resolution capillary columns in GC can provide the efficiency needed to resolve these closely related compounds.[4] However, reversed-phase HPLC can also be effective, particularly with stationary phases that offer shape selectivity or pi-pi interactions.[2][6]
Q3: What type of GC column is recommended for separating this compound isomers?
A3: A good starting point is a non-polar or medium-polarity capillary column. A 5% phenyl / 95% dimethylpolysiloxane stationary phase is a common choice for general-purpose separation of aromatic compounds.[1] For particularly difficult separations, a liquid crystalline stationary phase may offer the necessary high selectivity for positional isomers.[4][7]
Q4: How do column dimensions affect the separation in GC?
A4: Longer columns provide higher resolution but also lead to longer analysis times.[1] A smaller internal diameter can increase efficiency, while a thinner stationary phase film is suitable for highly volatile compounds. A 30-meter column is a standard length that provides a good balance of resolution and analysis time for many applications.[1]
Q5: Can mass spectrometry (MS) help in distinguishing the isomers?
A5: While GC-MS or LC-MS can provide the same mass-to-charge ratio for isomers, making them difficult to distinguish by mass alone, the chromatographic separation prior to MS is crucial.[2][8] The retention time is the primary identifier for each isomer.
Experimental Protocols
General Protocol for GC Separation of Alkylbenzene Isomers
This protocol provides a starting point for developing a separation method for this compound isomers. Optimization will likely be required.
1. Sample Preparation
-
Prepare individual stock solutions of the available isomers at 1 mg/mL in a suitable solvent like hexane (B92381) or methanol.
-
Create a working standard mixture containing all isomers of interest at a concentration of approximately 10 µg/mL by diluting the stock solutions.
-
Filter the sample through a 0.45 µm syringe filter before injection if any particulate matter is present.[9]
2. Gas Chromatography (GC) System and Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Standard capillary GC system with FID or MS detector | Provides the necessary resolution and detection capabilities.[1] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl / 95% dimethylpolysiloxane | A good starting point for resolving aromatic isomers.[1] |
| Carrier Gas | Helium or Hydrogen | Inert and provides good efficiency.[3] |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal for efficiency with a 0.25 mm ID column.[1] |
| Injector | Split/Splitless | Allows for flexibility depending on sample concentration.[3] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading for concentrated samples.[3] |
| Injection Volume | 1 µL | Standard injection volume.[3] |
| Oven Program | Initial Temp: 60°C, hold for 2 min. Ramp: 5°C/min to 150°C. Final Hold: 5 min. | This is a starting point; the ramp rate is a critical parameter to optimize for resolution.[1] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is robust for quantification; MS provides definitive identification.[1] |
General Workflow for Isomer Separation
Caption: A general workflow for the separation of chemical isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vurup.sk [vurup.sk]
- 5. WO2021041049A1 - Separation of 1-butene from 2-butene using framework open metal sites - Google Patents [patents.google.com]
- 6. nacalai.com [nacalai.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
purification of crude 1-butyl-2-methylbenzene by fractional distillation
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 1-butyl-2-methylbenzene by fractional distillation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities expected in crude this compound?
A1: The primary impurities in crude this compound, typically synthesized via Friedel-Crafts alkylation, are its positional isomers: 1-butyl-3-methylbenzene and 1-butyl-4-methylbenzene. Other possible impurities include unreacted starting materials and other butylbenzene (B1677000) isomers such as sec-butylbenzene (B1681704) and tert-butylbenzene.
Q2: Why is fractional distillation the recommended method for purification?
A2: Fractional distillation is the preferred method for separating liquids with close boiling points.[1][2] Since this compound and its isomers have very similar boiling points, a simple distillation will not provide adequate separation. Fractional distillation utilizes a fractionating column to achieve a series of vaporization-condensation cycles, which effectively enriches the vapor phase with the more volatile component at each stage, leading to a better separation.[2]
Q3: How critical is the choice of fractionating column for this separation?
A3: The choice of fractionating column is critical due to the small difference in boiling points among the isomers. A column with a high number of theoretical plates is necessary to achieve good separation. The efficiency of the column is influenced by its length, packing material, and operating conditions.[2][3] For closely boiling liquids, a longer column with a more efficient packing is generally recommended.[2]
Q4: What is the significance of the reflux ratio in this purification process?
A4: The reflux ratio, which is the ratio of the amount of condensed vapor returned to the column to the amount collected as distillate, is a crucial parameter. A higher reflux ratio generally leads to better separation but also increases the time and energy required for the distillation.[3][4] For separating closely boiling isomers like butylmethylbenzenes, a relatively high reflux ratio is typically necessary to achieve high purity.
Q5: How can I confirm the purity of the collected fractions?
A5: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC can effectively separate and quantify the different isomers, providing a clear picture of the purity of each fraction.[5][6] ¹H NMR spectroscopy can be used to confirm the identity of the desired isomer by analyzing the chemical shifts and splitting patterns of the protons.
Data Presentation
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | Structure | Boiling Point (°C) |
| This compound | ortho-isomer | 188.6 (Predicted) |
| 1-Butyl-3-methylbenzene | meta-isomer | Not explicitly found |
| 1-Butyl-4-methylbenzene | para-isomer | Not explicitly found in provided results |
| sec-Butylbenzene | 173-174[7] | |
| tert-Butylbenzene | 169[8] | |
| 1-tert-Butyl-2-methylbenzene | 190.3[4] | |
| 1-tert-Butyl-4-methylbenzene | 189-192[8] |
Note: The significant challenge in this purification arises from the very close boiling points of the positional isomers of n-butylmethylbenzene.
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
Objective: To separate this compound from its isomers and other impurities.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings or structured packing), a distillation head with a thermometer, a condenser, and a set of receiving flasks.[2]
-
Ensure all glass joints are properly sealed.
-
The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[2]
-
Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[2]
-
-
Procedure:
-
Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Begin heating the flask gently using a heating mantle.
-
Observe the vapor rising through the packing of the column.
-
Set a high reflux ratio (e.g., 10:1 or higher) by controlling the rate of distillate collection. This means for every 10 drops of condensate that return to the column, only 1 drop is collected.
-
Collect the forerun, which will contain any lower-boiling impurities, in the first receiving flask.
-
The temperature should stabilize at the boiling point of the first major component. Collect this fraction in a separate flask.
-
As the distillation progresses, the temperature may start to rise. Collect fractions over narrow temperature ranges. The fraction corresponding to the boiling point of this compound should be collected in a clean, pre-weighed flask.
-
Monitor the purity of the collected fractions by GC analysis.
-
Protocol 2: Gas Chromatography (GC) Analysis of Fractions
Objective: To determine the isomeric purity of the collected distillation fractions.
Methodology:
-
Instrumentation:
-
GC Conditions (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)
-
-
Sample Preparation:
-
Dilute a small aliquot of each fraction in a suitable solvent (e.g., hexane (B92381) or dichloromethane) before injection.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times (which generally correlate with their boiling points).
-
Calculate the relative percentage of each isomer in the fractions by peak area integration.
-
Protocol 3: ¹H NMR Spectroscopy for Isomer Identification
Objective: To confirm the chemical structure of the purified this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a few milligrams of the purified sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
-
Spectral Interpretation:
-
The aromatic protons of the different isomers will exhibit distinct chemical shifts and splitting patterns.
-
This compound (ortho-isomer): The aromatic region is expected to be more complex due to the different environments of the four aromatic protons.
-
1-Butyl-4-methylbenzene (para-isomer): The aromatic region should show two doublets due to the symmetry of the molecule.
-
The chemical shifts of the butyl and methyl protons will also provide structural information. Protons on carbons attached to the aromatic ring (benzylic protons) will appear further downfield than the other alkyl protons.[11][12]
-
Troubleshooting Guides
Table 2: Fractional Distillation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers | Insufficient column efficiency (too few theoretical plates). | Use a longer and/or more efficiently packed column (e.g., with structured packing). |
| Reflux ratio is too low. | Increase the reflux ratio. A higher ratio of liquid returning to the column improves separation.[3][4] | |
| Distillation rate is too fast. | Decrease the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. | |
| Flooding of the Column | Heating rate is too high, causing excessive vapor flow. | Reduce the heating rate. |
| Column is not vertical. | Ensure the column is perfectly vertical to allow for even liquid flow. | |
| Bumping or Irregular Boiling | Absence of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer. |
| Temperature Fluctuations at the Distillation Head | Uneven heating. | Ensure the heating mantle is properly fitted to the flask and provides uniform heating. |
| Drafts in the laboratory. | Shield the apparatus from drafts or use an insulated column.[2] |
Mandatory Visualization
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. Reflux Distillation Column: A Comprehensive Guide - SKE Equipment [skeequipment.com]
- 4. proprep.com [proprep.com]
- 5. researchgate.net [researchgate.net]
- 6. vurup.sk [vurup.sk]
- 7. Determining Which Fractional Distillation Process to Use: Batch or Continuous Mode - Pope Inc [popeinc.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
minimizing side-product formation in 1-butyl-2-methylbenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 1-butyl-2-methylbenzene.
Troubleshooting Guides
Unsatisfactory results in the synthesis of this compound can often be traced back to specific reaction parameters. The following guides address common issues, their probable causes, and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture, which leads to deactivation.[1] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1] |
| Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the toluene (B28343) ring can hinder the electrophilic aromatic substitution.[1] | This is less of a concern with toluene itself, but be mindful of any existing substituents on your starting material. |
| Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[1] | For acylation reactions, use at least a stoichiometric amount of the Lewis acid catalyst.[1] |
| Poor Work-up Procedure: Product loss can occur during quenching, extraction, and purification steps. | Optimize the quenching process by slowly adding the reaction mixture to ice. Ensure efficient extraction by performing multiple extractions with a suitable solvent. |
Issue 2: High Percentage of Isomeric Side-Products (e.g., 1-butyl-4-methylbenzene)
| Potential Cause | Recommended Solution |
| Thermodynamic vs. Kinetic Control: The isomer distribution is highly dependent on reaction temperature. At higher temperatures, the thermodynamically more stable meta and para isomers can be favored.[2][3] | To favor the ortho product (kinetic control), conduct the reaction at a lower temperature (e.g., 0°C).[2][4] |
| Steric Hindrance: The bulky butyl group can favor substitution at the less sterically hindered para position. | While difficult to completely avoid, using a bulkier Lewis acid catalyst may slightly influence the ortho/para ratio. |
| Catalyst Choice: The type of catalyst can influence isomer selectivity. | For enhanced para-selectivity, consider using shape-selective catalysts like modified zeolites (e.g., Fe₂O₃/Hβ).[5][6] |
Issue 3: Presence of sec-Butyl-2-methylbenzene
| Potential Cause | Recommended Solution |
| Carbocation Rearrangement: When using a primary alkyl halide like 1-chlorobutane, the initially formed primary carbocation can rearrange to a more stable secondary carbocation via a hydride shift.[7][8] | To prevent rearrangement, use the Friedel-Crafts acylation-reduction pathway. This involves acylating toluene with butanoyl chloride to form a ketone, followed by reduction of the carbonyl group.[8][9] |
Issue 4: Formation of Polyalkylated Products (e.g., di-butyl-methylbenzene)
| Potential Cause | Recommended Solution |
| Product is More Reactive than Starting Material: The alkyl group on the product is an activating group, making the product more susceptible to further alkylation than the starting toluene.[10][11] | Use a large excess of toluene relative to the alkylating agent. This increases the probability that the electrophile will react with the starting material rather than the product.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation in the Friedel-Crafts alkylation of toluene to produce this compound?
A1: The primary causes of side-product formation are carbocation rearrangement when using primary alkyl halides, the formation of other isomers (para and meta), and polyalkylation due to the increased reactivity of the product.[7][8][10]
Q2: How can I completely avoid the formation of sec-butyl-2-methylbenzene?
A2: The most effective method to avoid carbocation rearrangement and the formation of the sec-butyl isomer is to use a two-step acylation-reduction process. First, perform a Friedel-Crafts acylation of toluene with butanoyl chloride to form 2-methyl-1-butyrophenone. The acylium ion intermediate in this reaction does not rearrange. Subsequently, reduce the ketone to the desired n-butyl group using a method like the Clemmensen or Wolff-Kishner reduction.[8][9][12]
Q3: What is the effect of temperature on the isomer distribution?
A3: Temperature plays a crucial role in determining the ratio of ortho, meta, and para isomers. Lower temperatures (e.g., 0°C) generally favor the kinetically controlled product, which is often a mixture rich in the ortho and para isomers. Higher temperatures can lead to thermodynamic control, favoring the formation of the most stable isomer, which may be the meta or para isomer.[2][4]
Q4: Can I use 1-butanol (B46404) directly as the alkylating agent?
A4: Yes, 1-butanol can be used as an alkylating agent in the presence of a strong acid catalyst, such as a modified zeolite.[5][6] However, be aware that this can still lead to carbocation rearrangements and the formation of isomeric products.
Q5: What analytical techniques are best for identifying and quantifying the product and side products?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying the different isomers and polyalkylated products, as well as for quantifying their relative amounts.[13][14] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the isolated products.[15][16][17]
Data Presentation
Table 1: Effect of Temperature on Isomer Distribution in the Methylation of Toluene (Illustrative Example)
| Temperature | Ortho-xylene (%) | Meta-xylene (%) | Para-xylene (%) |
| 0°C | 54 | 17 | 29 |
| 25°C | 3 | 69 | 28 |
| Data is for the methylation of toluene and serves as an example of the effect of temperature on isomer distribution in Friedel-Crafts alkylation.[2][4] |
Table 2: Influence of Catalyst on Toluene tert-Butylation (Illustrative Example)
| Catalyst | Toluene Conversion (%) | p-tert-Butyltoluene Selectivity (%) |
| Parent Hβ | 58.4 | 67.3 |
| Fe₂O₃ (20%)/Hβ | 54.7 | 81.5 |
| This data for tert-butylation illustrates how catalyst modification can significantly impact product selectivity.[5][6] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene followed by Clemmensen Reduction
Step 1: Friedel-Crafts Acylation of Toluene
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, under an inert atmosphere.
-
In the flask, suspend anhydrous aluminum chloride (AlCl₃) (1.1 eq.) in an anhydrous solvent like dichloromethane (B109758) (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add butanoyl chloride (1.0 eq.) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add toluene (1.5 eq.) dropwise, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-methyl-1-butyrophenone.
Step 2: Clemmensen Reduction of 2-Methyl-1-butyrophenone
-
Prepare zinc amalgam (Zn(Hg)) by mixing zinc powder with a mercuric chloride solution.[18]
-
In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene (as a co-solvent), and the crude 2-methyl-1-butyrophenone from Step 1.[18][19]
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.[18]
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
Purify the resulting this compound by distillation.
Visualizations
Caption: Comparative experimental workflows for the synthesis of this compound.
Caption: Reaction pathways in the Friedel-Crafts alkylation of toluene with 1-chlorobutane.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 10. adichemistry.com [adichemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 15. youtube.com [youtube.com]
- 16. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. benchchem.com [benchchem.com]
- 19. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
troubleshooting common issues in the GC-MS analysis of o-butyltoluene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the GC-MS analysis of o-butyltoluene.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass spectrum for o-butyltoluene?
While a specific library spectrum for o-butyltoluene should be consulted, the fragmentation pattern is predictable for an alkylbenzene. The molecular ion peak ([M]+) would be expected at m/z 134. Key fragments would likely arise from the loss of a methyl group ([M-15], m/z 119) or a propyl group ([M-43], m/z 91), with the tropylium (B1234903) ion (m/z 91) often being a prominent peak for alkylbenzenes. The fragmentation pattern of similar compounds like butylated hydroxytoluene (BHT) also shows a significant peak from the loss of a methyl group.[1]
Q2: Which type of GC column is best suited for analyzing o-butyltoluene and its isomers?
For separating volatile aromatic hydrocarbons like o-butyltoluene and its isomers (m-, p-butyltoluene), a non-polar or mid-polarity column is generally recommended.
-
Non-polar phases (e.g., 100% dimethylpolysiloxane, like a DB-1 or ZB-1 type phase) separate compounds primarily by their boiling points.[2][3] This is a good starting point for general analysis.
-
Mid-polarity phases (e.g., 5% phenyl-dimethylpolysiloxane, like a DB-5ms or ZB-5ms) offer slightly different selectivity that can be crucial for resolving closely boiling isomers.[4]
For most applications, a column with a 0.25 mm internal diameter provides a good balance between efficiency and sample capacity.[5] For volatile compounds, a thicker stationary phase film (e.g., 1.0 µm) can increase retention and improve separation, potentially avoiding the need for sub-ambient oven temperatures.[3][5]
Q3: My baseline is noisy and drifting. What are the common causes?
Baseline instability is often due to impurities in the carrier gas, column bleed, or contamination in the GC system.[6][7]
-
Carrier Gas: Ensure high-purity carrier gas (Helium or Hydrogen) and check that gas purifiers and oxygen traps are functional.[6]
-
Column Bleed: This occurs when the stationary phase degrades at high temperatures.[8] Operate the column within its specified temperature limits. If bleed is excessive, the column may need to be conditioned or replaced.
-
Contamination: Contamination can originate from the sample, solvent, or system components like the septum or liner. Running a blank solvent injection can help diagnose this.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue where the back half of the peak is drawn out. Peak fronting, where the front is sloped, is often caused by column overload.[8]
Common Causes & Solutions for Peak Tailing
| Cause | Solution | Citation |
| Active Sites in Inlet/Column | Active sites are exposed silanol (B1196071) groups that can interact with analytes. Perform inlet maintenance: replace the liner (use a deactivated liner), septum, and gold seal. Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues or active sites. | [9][10][11] |
| Improper Column Installation | If the column is positioned too high or too low in the inlet or detector, it can create dead volume and turbulence. Re-install the column, ensuring correct insertion depth and clean, square cuts at the ends. | [9][10] |
| Solvent/Phase Polarity Mismatch | Injecting a polar solvent onto a non-polar column can cause poor analyte focusing. If possible, dissolve the o-butyltoluene standard in a non-polar solvent like hexane (B92381) or toluene. | [6][9] |
| Low Inlet Temperature | If the inlet temperature is too low, the sample may not vaporize quickly and homogeneously. For a volatile compound like o-butyltoluene, an inlet temperature of 250 °C is a typical starting point. | [8] |
Issue 2: Poor Resolution of Butyltoluene Isomers
Separating o-, m-, and p-butyltoluene can be challenging due to their similar boiling points.
Optimization Strategies for Isomer Separation
| Parameter | Recommended Adjustment | Rationale | Citation |
| Oven Temperature Program | Decrease the initial temperature and use a slower ramp rate (e.g., 2-5 °C/min). | A slower ramp rate increases the interaction time of the analytes with the stationary phase, improving the separation of closely eluting compounds. | [12] |
| Carrier Gas Flow Rate | Optimize the linear velocity for the carrier gas (Helium ~30-40 cm/s). | Operating at the optimal linear velocity maximizes column efficiency (resolution). | [13] |
| Column Choice | If using a non-polar column, consider a slightly more polar stationary phase (e.g., 5% phenyl) or a longer column (e.g., 60 m instead of 30 m). | A different stationary phase can alter selectivity, while a longer column increases the total number of theoretical plates, enhancing resolution. | [2][14] |
Issue 3: Low Sensitivity or No Peak Detected
This issue can stem from problems with the injection, leaks in the system, or incorrect MS settings.
Troubleshooting Low Signal
| Cause | Solution | Citation |
| System Leaks | Check for leaks at the injector (especially the septum), column fittings, and MS interface using an electronic leak detector. Leaks can prevent the sample from reaching the detector. | [8][15] |
| Split Ratio Too High | If using a split injection, the split ratio may be too high, sending most of the sample to the split vent instead of the column. Try reducing the split ratio (e.g., from 50:1 to 20:1) or use a splitless injection for trace analysis. | [9] |
| Incorrect MS Parameters | Ensure the mass spectrometer is in the correct acquisition mode (Scan or SIM) and that the mass range includes the target ions for o-butyltoluene (e.g., m/z 91, 119, 134). Check the ion source tuning. | [16] |
| Syringe/Injection Issue | The syringe could be clogged or not dispensing the correct volume. Check the syringe and consider running a standard of a different, reliable compound to verify injection performance. | [8] |
Issue 4: Ghost Peaks or Sample Carryover
Ghost peaks are unexpected peaks that appear in blank runs or subsequent sample analyses.
Troubleshooting Ghost Peaks
| Cause | Solution | Citation |
| Injector Contamination | Residue from previous, more concentrated samples can build up in the liner or on the inlet seal. Replace the liner and septum. Bake out the injector at a high temperature (while not exceeding column limits). | [8][11] |
| Sample Carryover | The syringe may not be adequately cleaned between injections. Increase the number of solvent washes in the autosampler sequence. | [7] |
| Contaminated Solvent/Gas | A peak appearing in every run, including blanks, could indicate contamination in the wash solvent or carrier gas. Toluene is a common laboratory contaminant that can appear unexpectedly. | [6][17] |
Visualized Workflows and Logic Diagrams
Caption: General GC-MS troubleshooting workflow.
Caption: Logical relationships for peak tailing causes.
Caption: Experimental workflow for o-butyltoluene analysis.
Detailed Experimental Protocol
Standard Method for GC-MS Analysis of o-Butyltoluene
This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrument and analytical goals.
1. Sample Preparation
-
Prepare a stock solution of o-butyltoluene at 1000 µg/mL in a suitable non-polar solvent such as hexane or toluene.
-
Perform serial dilutions to create working standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
If using an internal standard (e.g., deuterated toluene), spike it into all standards and samples at a constant concentration.
2. GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | N/A |
| Mass Spectrometer | Agilent 5977 MS (or equivalent) | N/A |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good inertness and low bleed, suitable for general MS analysis.[16] |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading for non-trace level analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the analyte. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas compatible with MS. Constant flow ensures stable retention times. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, Hold: 2 min | A basic temperature program to elute the analyte and clean the column. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes before entering the MS. |
| MS Source Temp | 230 °C | Standard temperature for Electron Ionization (EI). |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan | To acquire the full mass spectrum for identification. |
| Scan Range | m/z 40 - 300 | Covers the expected molecular ion and fragments of o-butyltoluene. |
3. Data Analysis
-
Integrate the total ion chromatogram (TIC) peak for o-butyltoluene.
-
Examine the mass spectrum of the peak.
-
Confirm the identity of o-butyltoluene by comparing the acquired mass spectrum to a reference library (e.g., NIST).
-
Quantify the analyte by creating a calibration curve from the peak areas of the prepared standards.
References
- 1. researchgate.net [researchgate.net]
- 2. trajanscimed.com [trajanscimed.com]
- 3. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 4. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 5. fishersci.ca [fishersci.ca]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. agilent.com [agilent.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. phenomenex.com [phenomenex.com]
- 12. mdpi.com [mdpi.com]
- 13. postnova.com [postnova.com]
- 14. vurup.sk [vurup.sk]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. agilent.com [agilent.com]
- 17. GCMS: Toluene peaks showing up in every run - Chromatography Forum [chromforum.org]
optimizing reaction conditions for the alkylation of toluene with 1-butene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of toluene (B28343) with 1-butene (B85601). Our aim is to offer practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the alkylation of toluene with 1-butene, providing potential causes and actionable solutions.
1. Low Conversion of Toluene or 1-Butene
-
Question: My reaction shows low conversion of the starting materials. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion can stem from several factors related to catalyst activity and reaction conditions.
-
Insufficient Catalyst Activity: The choice of catalyst is critical. Solid acid catalysts like zeolites (e.g., H-Beta, H-Y, H-ZSM-5) or traditional Lewis acids such as AlCl₃ are commonly employed. Ensure your catalyst is active and has not been deactivated. For zeolite catalysts, properties like the Si/Al ratio, acidity, and pore structure are crucial for performance.[1][2][3]
-
Suboptimal Reaction Temperature: Temperature significantly influences reaction rates. While higher temperatures can increase the rate of reaction, they can also lead to side reactions and catalyst deactivation. The optimal temperature is often a compromise between conversion and selectivity, typically in the range of 70-90°C for many zeolite-catalyzed reactions.[1] At very high temperatures, the reverse reaction (dealkylation) can also occur, reducing the net conversion.[4]
-
Inadequate Mixing: In heterogeneous catalysis, efficient mixing is essential to ensure proper contact between the reactants and the catalyst surface. If using a stirred reactor, ensure the stirring speed is sufficient to overcome mass transfer limitations.
-
2. Poor Selectivity towards Mono-alkylated Products (High Polyalkylation)
-
Question: I am observing a high proportion of di- and poly-alkylated products instead of the desired mono-alkylated toluene. How can I improve selectivity?
-
Answer: The formation of multiple alkylation products is a common issue in Friedel-Crafts alkylation because the initial product (alkylated toluene) is more reactive than the starting material (toluene).[5]
-
Reactant Ratio: The most effective way to minimize polyalkylation is to use a large excess of the aromatic compound (toluene) relative to the alkylating agent (1-butene).[5][6] A higher toluene-to-1-butene molar ratio increases the probability that 1-butene will react with toluene rather than the already alkylated product.
-
Catalyst Choice: The porous structure of certain zeolites can provide shape selectivity, favoring the formation of less bulky mono-alkylated products and hindering the formation of larger poly-alkylated molecules.
-
Temperature Control: Lower reaction temperatures generally favor mono-alkylation. High temperatures can promote further alkylation.
-
3. Catalyst Deactivation
-
Question: My catalyst activity decreases significantly over time. What is causing this deactivation and how can I mitigate it?
-
Answer: Catalyst deactivation is a major challenge, often caused by the deposition of carbonaceous materials, known as coke, on the catalyst surface.[1][7]
-
Coke Formation: Coke precursors can form from the polymerization of the olefin (1-butene) or from side reactions of the aromatic compounds.[7][8]
-
Mitigation Strategies:
-
Temperature and Pressure Optimization: Operating at optimal temperatures can reduce the rate of coke formation.
-
Catalyst Modification: Modifying zeolites, for instance by dealumination or desilication, can alter the acid site density and strength, which can in turn reduce coking.[1]
-
Reactor Design: Using a continuously stirred-tank reactor (CSTR) can help maintain a low concentration of the olefin, which can suppress oligomerization and subsequent coke formation.[8]
-
Regeneration: Deactivated catalysts can often be regenerated by carefully burning off the coke in a stream of air or oxygen at elevated temperatures.
-
-
4. Formation of Isomeric Products (Carbocation Rearrangement)
-
Question: I am obtaining a mixture of sec-butyltoluene isomers, and potentially other isomers. Why is this happening and can it be controlled?
-
Answer: The alkylation of toluene with 1-butene proceeds through a carbocation intermediate. This carbocation can undergo rearrangement to a more stable form, leading to a mixture of products.[6][9]
-
Mechanism: The reaction of 1-butene with an acid catalyst initially forms a secondary carbocation. This can then alkylate the toluene ring. However, this carbocation can also undergo hydride shifts to form other isomers.
-
Control: Controlling carbocation rearrangements is challenging. The choice of catalyst and reaction conditions can influence the product distribution. Catalysts with specific pore structures (shape-selective catalysts) can sometimes favor the formation of a particular isomer.
-
Data Presentation: Reaction Parameters
The following tables summarize key quantitative data for optimizing the alkylation of toluene with 1-butene.
Table 1: Effect of Temperature on Toluene Alkylation
| Temperature (°C) | Toluene:1-Butene Molar Ratio | Catalyst | 1-Butene Conversion (%) | Mono-alkylated Toluene Selectivity (%) | Reference |
| 70 | 3:1 | H-Beta Zeolite | ~80 | High | [1] |
| 80 | 3:1 | H-Beta Zeolite | >90 | Moderate | [1] |
| 90 | 3:1 | H-Beta Zeolite | >95 | Lower (increased polyalkylation) | [1] |
Note: Specific conversion and selectivity values can vary based on the exact catalyst properties and other reaction conditions.
Table 2: Comparison of Catalysts for Toluene Alkylation
| Catalyst | Key Features | Advantages | Disadvantages | Reference |
| H-Beta Zeolite | Large pore, 3D structure, high acidity | High activity, suitable for bulky molecules | Prone to deactivation by coking | [1][8] |
| H-Y Zeolite (FAU) | Large pore, high acidity | High activity | Can be susceptible to deactivation | [8] |
| H-ZSM-5 | Medium pore, shape selective | Can improve selectivity to specific isomers | Smaller pores may limit diffusion of reactants/products | |
| AlCl₃ | Homogeneous Lewis acid | High activity | Corrosive, difficult to separate from product, disposal issues | [10][11] |
Experimental Protocols
General Protocol for Toluene Alkylation with 1-Butene using a Zeolite Catalyst
This protocol provides a general methodology. Specific parameters should be optimized for your particular setup and research goals.
-
Catalyst Activation:
-
Place the required amount of zeolite catalyst (e.g., H-Beta) in a calcination tube or oven.
-
Heat the catalyst under a flow of dry air or nitrogen.
-
A typical activation procedure involves heating to 150°C for 2 hours to remove adsorbed water.[1] For complete removal of organic templates from synthesis, higher temperatures (e.g., 550°C) are required, but for pre-reaction activation, a lower temperature is sufficient.
-
-
Reaction Setup:
-
Assemble a batch reactor (e.g., a three-necked round-bottom flask or a stainless-steel autoclave) equipped with a magnetic stirrer, condenser, and a temperature controller.
-
Charge the reactor with the activated catalyst and toluene.
-
Begin stirring to ensure a uniform slurry.
-
-
Reaction Execution:
-
Heat the reactor to the desired reaction temperature (e.g., 80°C).
-
Once the temperature is stable, introduce 1-butene at a controlled rate. For gaseous 1-butene, this can be done via a mass flow controller. For liquid 1-butene, it can be added via a syringe pump.
-
Maintain the desired toluene-to-1-butene molar ratio (e.g., 3:1).[1]
-
Run the reaction for the desired time (e.g., 2 hours).[1]
-
-
Reaction Quenching and Product Analysis:
-
After the reaction is complete, cool the reactor rapidly in an ice bath to quench the reaction.
-
Separate the catalyst from the liquid product mixture by filtration or centrifugation.
-
Analyze the liquid products using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of reactants and the selectivity to various products.
-
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low product yield.
Alkylation of Toluene with 1-Butene: Reaction Pathway
Caption: Key reaction pathways in toluene alkylation with 1-butene.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. askthenerd.com [askthenerd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. adichemistry.com [adichemistry.com]
Technical Support Center: Catalyst Deactivation in 1-Butyl-2-Methylbenzene Production
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of 1-butyl-2-methylbenzene. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to catalyst deactivation, a common issue in Friedel-Crafts alkylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction shows very low conversion of toluene (B28343). What are the likely causes?
A1: Low toluene conversion is a common problem that can stem from several factors related to the catalyst, reagents, or reaction conditions. Here are the primary culprits and how to troubleshoot them:
-
Catalyst Deactivation: The most frequent cause is the deactivation of your solid acid catalyst, typically a zeolite like H-Beta or ZSM-5, due to coking.[1][2] Coke, which consists of heavy hydrocarbon deposits, blocks the catalyst's active sites and pores.
-
Solution: Regenerate the catalyst using the calcination protocol provided below. If the catalyst has undergone many cycles, its activity may not be fully recoverable, and replacement may be necessary.
-
-
Insufficient Catalyst Acidity: The strength and number of acid sites on your catalyst are crucial for the alkylation reaction.
-
Solution: Ensure your catalyst has a suitable Si/Al ratio. A lower Si/Al ratio generally corresponds to a higher concentration of acid sites.[3] However, excessively strong acid sites can sometimes promote side reactions and faster coking.
-
-
Moisture Contamination: Lewis acid catalysts and some solid acids are extremely sensitive to moisture, which can neutralize the active sites.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Activate the catalyst in situ by heating it under an inert gas flow before starting the reaction.[4]
-
-
Sub-optimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Solution: Gradually increase the reaction temperature. For toluene butylation, temperatures in the range of 120-180°C are often effective.[5] Monitor for the formation of side products at higher temperatures.
-
Issue 2: Poor Selectivity for this compound
Q2: I am getting a mixture of butyl-toluene isomers (ortho, meta, para) and/or polyalkylated products. How can I improve selectivity for the desired product?
A2: Controlling selectivity is a key challenge in Friedel-Crafts alkylation. Here’s how to address issues with isomerism and polyalkylation:
-
Isomer Control (Ortho vs. Meta vs. Para): The substitution pattern is influenced by the catalyst's pore structure and the reaction temperature. The methyl group on toluene is an ortho-, para-director.
-
Solution: Employ shape-selective catalysts like ZSM-5 or H-Beta zeolites. Their specific pore structures can sterically hinder the formation of bulkier isomers, favoring one over the others. Reaction temperature can also influence the isomer distribution; at higher temperatures, a thermodynamically controlled product mixture may be favored, which can sometimes increase the proportion of the meta isomer.[6][7]
-
-
Polyalkylation: The initial product, this compound, is more reactive than toluene itself because the butyl group is electron-donating, making the aromatic ring more susceptible to further alkylation.[8]
-
Solution 1: Use a Large Excess of Toluene: Increasing the molar ratio of toluene to the butylation agent (e.g., 1-butene (B85601) or 1-butanol) from 3:1 to 8:1 can statistically favor the alkylation of toluene over the already substituted product.[8][9]
-
Solution 2: Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the extent of secondary alkylation reactions.
-
Issue 3: Rapid Catalyst Deactivation
Q3: My catalyst loses activity much faster than expected. How can I extend its operational lifetime?
A3: Rapid deactivation is almost always due to accelerated coke formation. Several process parameters can be optimized to mitigate this:
-
High Olefin Concentration: A high local concentration of the butylation agent (1-butene) can lead to oligomerization and rapid coke formation.[1]
-
Solution: Maintain a high toluene-to-butene ratio in the feed. If using a flow reactor, consider a staged addition of the olefin.
-
-
Reaction Temperature: While higher temperatures increase the reaction rate, they also accelerate the side reactions that lead to coking.[9]
-
Solution: Find the optimal temperature that provides a good reaction rate without causing excessively rapid deactivation. This often involves a trade-off.
-
-
Feed Impurities: Contaminants in the toluene or butene feed, such as nitrogen or sulfur compounds, can act as poisons to the acid sites on the catalyst.
-
Solution: Use high-purity reactants. Consider passing the feeds through a guard bed to remove potential poisons before they reach the main reactor.
-
Data Presentation: Catalyst Performance in Toluene Alkylation
The following tables summarize quantitative data from various studies on toluene alkylation, providing a comparison of different catalysts and reaction conditions.
Table 1: Performance of Zeolite Catalysts in Toluene Alkylation
| Catalyst | Alkylating Agent | Toluene/Alkene Molar Ratio | Temperature (°C) | Toluene Conversion (%) | para-Isomer Selectivity (%) | Reference |
| Y-Zeolite | 1-Heptene | 8:1 | 90 | ~96% (of alkene) | ~25% (2-heptyltoluene) | [9] |
| H-ZSM-5 | Methanol** | 1:1 | 400 | 52.8% | ~84% (Toluene+Xylene) | [10][11] |
| H-Beta | 1-Heptene | 3:1 | 90 | Not Specified | Not Specified | [2][12] |
| USY Zeolite | tert-Butanol | 2:1 | Not Specified | Not Specified | High | [13] |
*1-Heptene is used as a representative olefin to indicate catalyst activity for alkylation. **Methanol alkylation serves as a proxy for general zeolite performance in C1 addition to an aromatic ring.
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of this compound
This protocol describes a typical batch reaction for the alkylation of toluene with 1-butanol (B46404) using an H-Beta zeolite catalyst.
Materials:
-
H-Beta Zeolite (Si/Al ratio ~25-40)
-
Toluene (anhydrous)
-
1-Butanol (anhydrous)
-
Nitrogen gas (high purity)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer/thermocouple
-
Internal standard for GC analysis (e.g., n-dodecane)
Procedure:
-
Catalyst Activation: Place the desired amount of H-Beta zeolite catalyst (e.g., 0.25 g) into the three-neck flask. Heat the flask to 150-160°C under a slow stream of nitrogen for at least 2 hours to remove adsorbed water.[2][9]
-
Reaction Setup: Cool the flask to room temperature under nitrogen. Add anhydrous toluene (e.g., at a toluene:butanol molar ratio of 5:1) to the flask via a syringe.
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to the desired reaction temperature (e.g., 140°C).
-
Reactant Addition: Slowly add anhydrous 1-butanol to the reaction mixture dropwise over 30 minutes.
-
Reaction Monitoring: Maintain the reaction at the set temperature for the desired duration (e.g., 4-8 hours). Monitor the progress of the reaction by periodically taking small aliquots, filtering out the catalyst, and analyzing the liquid by Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration.
-
Analysis: Analyze the final product mixture using GC and GC-MS to determine conversion and selectivity. Use a pre-calibrated internal standard for quantification.
Protocol 2: Regeneration of Coked Zeolite Catalyst
This protocol describes the regeneration of a coked zeolite catalyst by calcination in air.
Materials:
-
Coked zeolite catalyst
-
Tube furnace with temperature controller
-
Quartz or ceramic tube
-
Air or a mixture of nitrogen and oxygen
Procedure:
-
Loading: Place the coked zeolite catalyst into the quartz tube within the furnace.
-
Purging: Start a flow of inert gas (nitrogen) through the tube to purge any residual hydrocarbons.
-
Drying: Slowly heat the furnace to 150°C and hold for 1 hour to remove physisorbed water and volatile organic compounds.
-
Controlled Oxidation: Gradually increase the furnace temperature to 500-550°C. Once the temperature is stable, slowly introduce a controlled flow of air or a lean oxygen/nitrogen mixture.[14][15] This slow introduction is crucial to prevent a rapid temperature increase (exotherm) from the combustion of coke, which could damage the zeolite structure.
-
Calcination: Hold the catalyst at the target temperature in the air flow for 3-5 hours to ensure complete removal of all carbonaceous deposits.[14][16]
-
Cooling: After calcination, switch the gas flow back to nitrogen and allow the catalyst to cool down to room temperature.
-
Storage: Store the regenerated catalyst in a desiccator to prevent re-adsorption of moisture.
Visualizations
Diagram 1: Reaction Pathway for Toluene Alkylation
Caption: Reaction mechanism for the zeolite-catalyzed alkylation of toluene with 1-butanol.
Diagram 2: Experimental Workflow for Catalyst Regeneration
Caption: Step-by-step workflow for the regeneration of a coked zeolite catalyst via calcination.
Diagram 3: Troubleshooting Logic for Low Product Yield
Caption: Decision-making workflow for troubleshooting low yield in toluene alkylation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-time regeneration of a working zeolite monitored via operando X-ray diffraction and crystallographic imaging: how coke flees the MFI framework - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02845J [pubs.rsc.org]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Regioselective Synthesis of 1-butyl-2-methylbenzene
Welcome to the technical support center for the regioselective synthesis of 1-butyl-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic challenge.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My Friedel-Crafts alkylation of toluene (B28343) with a butyl halide is giving low yields of the desired ortho-isomer and a mixture of other products. What is going wrong?
A1: This is a classic challenge with Friedel-Crafts alkylation. The primary issues are poor regioselectivity and potential side reactions.
-
Potential Cause 1: Lack of Regiocontrol. The methyl group on toluene is an ortho, para-director, and Friedel-Crafts alkylations often yield a mixture of isomers, with the para-product frequently favored due to reduced steric hindrance.[1][2]
-
Solution: Direct alkylation is not ideal for high ortho-selectivity. A more reliable method is a two-step Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner). Acylation with butanoyl chloride or butanoic anhydride (B1165640) typically shows much higher para-selectivity, but it can be influenced by conditions. For ortho-selectivity, cross-coupling strategies are superior.
-
-
Potential Cause 2: Carbocation Rearrangement. Using 1-chlorobutane (B31608) or 1-butanol (B46404) can lead to the formation of a primary carbocation which rapidly rearranges to a more stable secondary carbocation. This results in the formation of sec-butylbenzene (B1681704) isomers instead of the desired n-butyl product.[3]
-
Solution: To prevent rearrangement, use the Friedel-Crafts acylation-reduction sequence. The acylium ion intermediate does not rearrange. First, acylate toluene with butanoyl chloride and a Lewis acid like AlCl₃ to form 2-methyl-1-butanoylbenzene (and the para-isomer), then reduce the ketone to yield the target molecule.[3]
-
-
Potential Cause 3: Polyalkylation. The product, this compound, is more activated towards electrophilic substitution than the starting material, toluene. This can lead to the addition of multiple butyl groups.[4]
-
Solution: Use a stoichiometric excess of toluene relative to the alkylating agent to increase the probability that the electrophile reacts with the starting material rather than the product.
-
Q2: I'm attempting a cross-coupling reaction (Suzuki or Kumada) to ensure ortho-selectivity, but the reaction is sluggish or fails. What are the common pitfalls?
A2: Cross-coupling reactions offer excellent regiocontrol but are sensitive to catalysts, reagents, and conditions.
-
Potential Cause 1: Inactive Catalyst. The palladium or nickel catalyst may not be in its active (0) oxidation state, or the chosen ligand may be inappropriate for the specific substrates.
-
Solution: Ensure the use of a reliable precatalyst and appropriate ligands. For Kumada coupling, phosphine-nickel complexes are effective.[5][6] For Suzuki coupling, various palladium catalysts with ligands like SPhos or PCy₃ can be used, often at room temperature.[7] The choice of base is also critical in Suzuki reactions to activate the boronic acid for transmetalation.[7][8]
-
-
Potential Cause 2: Poor Quality Grignard Reagent (Kumada Coupling). The Grignard reagent (e.g., butylmagnesium bromide) is highly reactive and sensitive to moisture and air. Its preparation from sterically hindered halides like 2-chlorotoluene (B165313) can also be difficult.[9][10]
-
Potential Cause 3: Protodeboronation (Suzuki Coupling). The boronic acid reagent can be unstable, especially under certain pH conditions, leading to the replacement of the boron group with a hydrogen atom.
-
Solution: Use potassium trifluoroborates or MIDA boronates, which are more stable than the corresponding boronic acids and release the active species slowly under the reaction conditions.[11] Ensure the chosen base and solvent system minimizes this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the regioselective synthesis of this compound?
A1: There are two main strategic approaches:
-
Friedel-Crafts Acylation followed by Reduction: This indirect method avoids carbocation rearrangement of the butyl group. It involves reacting toluene with butanoyl chloride or anhydride to form an acylbenzene, which is then reduced to the final product. Regioselectivity can still be a challenge.[3]
-
Transition-Metal Catalyzed Cross-Coupling: This is the most effective method for ensuring high ortho-selectivity. Key examples include:
-
Kumada Coupling: Reacting a Grignard reagent (e.g., butylmagnesium bromide) with an aryl halide (e.g., 2-chlorotoluene or 2-bromotoluene) using a nickel or palladium catalyst.[6][12]
-
Suzuki Coupling: Reacting an arylboronic acid (e.g., 2-methylphenylboronic acid) with a butyl halide, or more commonly, butylboronic acid with an aryl halide (2-bromotoluene), using a palladium catalyst and a base.[8][11]
-
Q2: Which synthetic route offers the highest regioselectivity for the desired ortho-isomer?
A2: Transition-metal catalyzed cross-coupling reactions, such as Kumada or Suzuki coupling, offer the highest and most reliable regioselectivity.[6][11] Since the coupling occurs specifically at the carbon-halogen bond of the precursor (e.g., 2-bromotoluene), the formation of meta and para isomers is effectively eliminated.
Q3: Can I use zeolites or other solid acid catalysts for a direct Friedel-Crafts alkylation?
A3: While zeolites are used to promote shape-selectivity in Friedel-Crafts reactions, they are often designed to favor the formation of the sterically less hindered para-isomer.[1][13] For example, modifying Hβ zeolite can increase selectivity for 4-tert-butyltoluene (B18130) over other isomers.[13] Achieving high selectivity for the more sterically crowded ortho-isomer (this compound) with these catalysts is significantly more challenging and generally not a preferred industrial or laboratory method.
Data Presentation: Comparison of Synthetic Strategies
| Strategy | Reagents | Catalyst/Conditions | Regioselectivity | Typical Yield | Key Advantages | Key Disadvantages |
| Friedel-Crafts Alkylation | Toluene, 1-Chlorobutane | AlCl₃, 0-25 °C | Low (Mixture of o, m, p isomers)[2] | Variable | Inexpensive reagents | Poor regioselectivity, polyalkylation, carbocation rearrangement.[1][3][4] |
| Friedel-Crafts Acylation + Reduction | Toluene, Butanoyl Chloride; then Zn(Hg)/HCl | 1. AlCl₃; 2. Reduction | Moderate-High (Mainly para) | Good | Avoids carbocation rearrangement.[3] | Two-step process; regioselectivity favors para. |
| Kumada Coupling | 2-Bromotoluene, Butylmagnesium Bromide | NiCl₂(dppp) or Pd catalyst | Excellent (ortho only) | 79-83% (for a similar system)[5] | High regioselectivity, one-step coupling.[6] | Requires moisture-sensitive Grignard reagent.[10] |
| Suzuki Coupling | 2-Bromotoluene, Butylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Excellent (ortho only) | Generally Good-Excellent | High regioselectivity, tolerant of many functional groups.[8] | Boronic acids can be expensive or unstable. |
Experimental Protocols
Protocol 1: Kumada Coupling of 2-Chlorotoluene with Butylmagnesium Bromide
This protocol is based on established procedures for nickel-catalyzed cross-coupling of Grignard reagents.[5]
Materials:
-
2-Chlorotoluene
-
Magnesium turnings
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [NiCl₂(dppp)]
-
Anhydrous diethyl ether or THF
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Anhydrous calcium chloride
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise via a dropping funnel. If the reaction does not start, add a small crystal of iodine. Stir until the magnesium is consumed to form butylmagnesium bromide.
-
Coupling Reaction: To a separate flask under nitrogen, add 2-chlorotoluene and a catalytic amount of NiCl₂(dppp) in anhydrous diethyl ether.
-
Cool the flask in an ice bath and add the prepared butylmagnesium bromide solution dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 3-20 hours, monitoring the reaction by GC.
-
Workup: Cool the reaction mixture and slowly quench by adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and water again.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Protocol 2: Suzuki Coupling of 2-Bromotoluene with Butylboronic Acid
This protocol is a general procedure for palladium-catalyzed Suzuki-Miyaura coupling.[14]
Materials:
-
2-Bromotoluene
-
n-Butylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (as solvents)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-bromotoluene, n-butylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add the catalyst, Pd(PPh₃)₄ (1-5 mol %).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed solvents, typically a mixture like toluene/water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel to yield pure this compound.
Visualizations
Caption: Friedel-Crafts acylation followed by reduction to avoid carbocation rearrangement.
Caption: Catalytic cycle for the Ni-catalyzed Kumada cross-coupling reaction.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
References
- 1. Buy 1-tert-Butyl-2-methylbenzene | 1074-92-6 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. AU745169B2 - Process for producing toluene derivatives - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Kumada Coupling [organic-chemistry.org]
- 13. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
resolving peak overlap in the NMR spectrum of 1-butyl-2-methylbenzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering peak overlap in the NMR spectrum of 1-butyl-2-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why is the aromatic region of the ¹H NMR spectrum for this compound so complex and prone to overlap?
A1: In this compound, an ortho-disubstituted benzene, the butyl and methyl groups electronically influence the four adjacent aromatic protons differently. This lack of symmetry means that all four aromatic protons are chemically non-equivalent, leading to distinct signals. These signals, typically appearing between δ 7.0-7.3 ppm, are often close in chemical shift. Furthermore, spin-spin coupling between adjacent protons (ortho-coupling, ³J ≈ 7-10 Hz) and non-adjacent protons (meta-coupling, ⁴J ≈ 2-3 Hz) splits these signals into complex multiplets (e.g., doublets of doublets, triplets of doublets), increasing the likelihood of signal overlap.
Q2: I see a broad, unresolved hump in the aromatic region of my spectrum. What are my immediate options to resolve this?
A2: An unresolved broad signal in the aromatic region suggests significant peak overlap. Immediate steps you can take include:
-
Re-running the sample with a higher number of scans: This can improve the signal-to-noise ratio and potentially reveal more of the fine structure within the multiplet.
-
Ensure proper shimming of the NMR magnet: Poor shimming can lead to broad peaks, exacerbating overlap. Re-shimming the instrument may improve resolution.
-
Varying the temperature: In some cases, temperature changes can subtly alter the chemical shifts and improve signal separation.
If these initial steps do not resolve the overlap, more advanced techniques described in the troubleshooting guide below will be necessary.
Q3: Can changing the NMR solvent really help resolve peak overlap?
A3: Yes, changing the solvent is a powerful and relatively simple method to resolve peak overlap. This phenomenon is known as Aromatic Solvent Induced Shift (ASIS).[1] Switching from a standard solvent like chloroform-d (B32938) (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) can alter the chemical shifts of your protons.[1] The aromatic solvent molecules will associate with the solute, inducing changes in the local magnetic environment and shifting the proton signals, often resolving the overlap.[1][2]
Q4: What are Lanthanide Shift Reagents and are they suitable for my compound?
A4: Lanthanide Shift Reagents (LSRs) are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's protons.[3][4][5][6] The magnitude of this shift is dependent on the distance of the proton from the site where the LSR coordinates with the molecule.[4] For this compound, which lacks a strongly coordinating functional group (like a hydroxyl or amine), the effectiveness of traditional LSRs may be limited as they rely on Lewis acid-base interactions.[6] While they can simplify complex spectra, they can also cause significant line broadening, which might counteract the benefits.[6]
Troubleshooting Guide: Resolving Aromatic Peak Overlap in this compound
This guide provides a systematic approach to resolving peak overlap in the aromatic region of this compound.
Problem: Overlapping Multiplets in the Aromatic Region
The ¹H NMR spectrum of this compound is expected to show four distinct multiplets in the aromatic region. Due to their similar chemical environments, these signals can overlap, making assignment difficult.
Solution Workflow
The following diagram outlines a logical workflow for troubleshooting and resolving peak overlap.
Caption: A workflow for resolving NMR peak overlap.
Quantitative Data Summary
| Proton Assignment | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Expected Shift Change in C₆D₆ |
| H-3 | ~7.15 | Upfield shift |
| H-4 | ~7.20 | Upfield shift |
| H-5 | ~7.10 | Upfield shift |
| H-6 | ~7.05 | Upfield shift |
| -CH₂- (benzylic) | ~2.60 | Minimal change |
| -CH₃ (ring) | ~2.30 | Minimal change |
| Butyl Chain Protons | 0.9 - 1.6 | Minimal change |
Note: These are estimated values. Actual chemical shifts may vary based on experimental conditions.
Experimental Protocols
Key Experiment: 2D Correlation Spectroscopy (COSY)
The COSY experiment is one of the most powerful and commonly used 2D NMR techniques for identifying proton-proton couplings, making it ideal for resolving overlapping aromatic signals.[7][8][9]
Objective: To establish connectivity between J-coupled protons in the aromatic region of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of particulate matter.
-
-
Instrument Setup:
-
Use a standard 1D ¹H NMR spectrum to determine the spectral width. Ensure the window encompasses all proton signals (typically 0-10 ppm).
-
Lock and shim the instrument to achieve optimal magnetic field homogeneity.
-
-
COSY Experiment Acquisition:
-
Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both dimensions (F1 and F2) to be identical to the ¹H spectrum.
-
The number of increments in the F1 dimension will determine the resolution in that dimension. A value of 256 or 512 is typically sufficient for routine analysis.
-
Set the number of scans per increment (typically 2, 4, or 8) to achieve an adequate signal-to-noise ratio.
-
The total experiment time will depend on the number of increments and scans.
-
-
Data Processing and Interpretation:
-
After acquisition, the data is Fourier transformed in both dimensions.
-
The resulting 2D spectrum will have the 1D ¹H spectrum along the diagonal.
-
Cross-peaks , which appear off the diagonal, are the key pieces of information. A cross-peak at the intersection of two different chemical shifts (δ₁, δ₂) indicates that the protons at δ₁ and δ₂ are J-coupled.
-
For this compound, you would expect to see cross-peaks connecting adjacent aromatic protons (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6). This allows for unambiguous assignment of the proton spin system, even if the diagonal peaks are overlapped.
-
The following diagram illustrates the expected COSY correlations for the aromatic protons.
Caption: J-coupling network in this compound.
References
- 1. This compound | C11H16 | CID 62410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Butylated Hydroxytoluene(128-37-0) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-tert-Butyltoluene(98-51-1) 1H NMR spectrum [chemicalbook.com]
- 9. 3-TERT-BUTYLTOLUENE(1075-38-3) 1H NMR spectrum [chemicalbook.com]
improving the stability of 1-butyl-2-methylbenzene during storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for improving the storage stability of 1-butyl-2-methylbenzene. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual diagrams to address common stability issues.
Troubleshooting Guide
Q1: I have observed a yellowing of my this compound sample during storage. What is the likely cause?
A1: The yellowing of your sample is a common indicator of degradation, specifically oxidation. This compound, like other alkylbenzenes, is susceptible to autoxidation, a free-radical chain reaction involving atmospheric oxygen. This process is often initiated by exposure to light (photo-oxidation) or elevated temperatures. The benzylic position of the butyl group is particularly prone to oxidation, leading to the formation of chromophoric (color-producing) degradation products.
Q2: My analysis shows the presence of new impurities in my stored this compound. How can I identify them?
A2: The primary degradation products of this compound are typically oxygenated species. The most common impurities you are likely to encounter are hydroperoxides, alcohols, and ketones formed at the benzylic position of the butyl group. Further oxidation can lead to the formation of carboxylic acids.
To identify these impurities, we recommend using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate the components of your sample and provide mass spectra that help in the structural elucidation of the degradation products. A detailed protocol for GC-MS analysis is provided in the "Experimental Protocols" section.
Q3: I suspect my this compound is degrading, but I don't see any visual changes. How can I confirm this?
A3: Degradation can occur before visible changes like yellowing become apparent. To confirm degradation, you can use analytical techniques to quantify the purity of your sample and detect the presence of early-stage degradation products.
-
Gas Chromatography (GC-FID): A GC with a Flame Ionization Detector can be used to determine the purity of your sample by comparing the peak area of this compound to the total peak area of all components. A decrease in the main peak area over time indicates degradation.
-
Peroxide Value Titration: The initial products of autoxidation are hydroperoxides. Their presence can be detected and quantified using standard iodometric titration methods to determine the peroxide value of your sample. An increase in the peroxide value is a clear indication of ongoing oxidation.
-
GC-MS: As mentioned previously, GC-MS is a powerful tool for identifying and quantifying specific degradation products, even at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The stability of this compound is primarily affected by:
-
Oxygen: Autoxidation is a key degradation pathway and requires the presence of oxygen.
-
Temperature: Higher temperatures accelerate the rate of oxidation reactions.
-
Light: UV light can initiate photo-oxidation by generating free radicals.
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dark, and well-ventilated area. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize its exposure to oxygen.
Q3: How can I prevent the degradation of this compound during storage?
A3: In addition to proper storage conditions, the use of an antioxidant is highly recommended. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are effective at inhibiting the autoxidation of hydrocarbons. BHT works by scavenging free radicals, thereby interrupting the chain reaction of oxidation.[1]
Q4: What concentration of BHT should I use?
A4: The optimal concentration of BHT can vary depending on the storage conditions and the desired shelf life. A typical starting concentration for stabilizing hydrocarbons is in the range of 0.01% to 0.1% (w/w). It is recommended to perform a small-scale stability study to determine the most effective concentration for your specific application. A protocol for evaluating antioxidant effectiveness is provided below.
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability and Expected Degradation Products
| Factor | Effect on Stability | Primary Degradation Products |
| Elevated Temperature | Accelerates oxidation rate | 1-(2-methylphenyl)butan-1-one, 1-(2-methylphenyl)butan-1-ol, 2-methylbenzoic acid |
| UV Light Exposure | Initiates photo-oxidation | 1-(2-methylphenyl)butan-1-one, 1-(2-methylphenyl)butan-1-ol, 2-methylbenzoic acid |
| Oxygen Exposure | Promotes autoxidation | 1-(2-methylphenyl)butan-1-hydroperoxide, 1-(2-methylphenyl)butan-1-one, 1-(2-methylphenyl)butan-1-ol |
| Inert Atmosphere | Significantly improves stability | Minimal degradation |
| Antioxidant (e.g., BHT) | Inhibits autoxidation | Significantly reduced levels of oxidation products |
Table 2: Properties of Butylated Hydroxytoluene (BHT)
| Property | Value |
| Chemical Name | 2,6-di-tert-butyl-4-methylphenol |
| Molar Mass | 220.35 g/mol |
| Appearance | White to yellowish crystalline solid |
| Mechanism of Action | Free radical scavenger |
| Typical Concentration | 0.01 - 0.1% (w/w) |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.
1. Materials:
-
This compound
-
Amber glass vials with screw caps
-
Oven capable of maintaining a constant temperature (e.g., 40°C, 60°C)
-
UV light chamber (optional)
-
Inert gas (Nitrogen or Argon)
-
Antioxidant (e.g., BHT)
2. Procedure:
-
Prepare several sets of samples of this compound in amber glass vials.
-
For samples to be stabilized, add the desired concentration of BHT (e.g., 0.01%, 0.05%, 0.1% w/w) and mix thoroughly.
-
For samples to be stored under an inert atmosphere, purge the vials with nitrogen or argon before sealing.
-
Prepare control samples with no antioxidant and under a normal atmosphere.
-
Place the vials in the oven at the selected accelerated temperature (e.g., 40°C).
-
If conducting a photo-stability study, place a parallel set of samples in a UV light chamber at a controlled temperature.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each set for analysis.
-
Analyze the samples for purity and the presence of degradation products using the GC-MS protocol below.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol outlines a general method for the separation and identification of this compound and its primary oxidation products.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
2. Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 1 mg/mL.
-
Transfer the diluted sample to a GC vial.
3. Data Analysis:
-
Identify this compound based on its retention time and mass spectrum.
-
Search for peaks corresponding to potential degradation products. Expected mass fragments for primary oxidation products include those corresponding to the loss of alkyl fragments and the presence of oxygen atoms.
-
Quantify the degradation by comparing the peak area of this compound to the total peak area or by using an internal standard.
Mandatory Visualization
Caption: Autoxidation pathway of this compound.
Caption: Workflow for accelerated stability testing.
Caption: Troubleshooting logic for stability issues.
References
methods for removing impurities from commercial 1-butyl-2-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-butyl-2-methylbenzene. Here, you will find detailed methods for removing common impurities and ensuring the high purity required for your applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound, also known as 2-butyltoluene, is typically synthesized via Friedel-Crafts alkylation of toluene (B28343) with a butene isomer or butyl halide. The primary impurities are often positional isomers and other alkylated species. These can include:
-
Positional Isomers: 1-butyl-3-methylbenzene (m-butyltoluene) and 1-butyl-4-methylbenzene (p-butyltoluene).
-
Other Butyl Isomers: Isomers with different butyl group structures, such as sec-butyl and tert-butyl toluene.
-
Polyalkylated Products: Di- and tri-butylated toluenes can form as by-products of the alkylation reaction.
-
Unreacted Starting Materials: Residual toluene or butene may be present.
-
Catalyst Residues: Traces of the Lewis acid catalyst used in the synthesis, such as aluminum chloride (AlCl₃), may remain.[1][2]
Q2: What are the boiling points of the butylmethylbenzene isomers?
A2: The boiling points of the butylmethylbenzene isomers are very close, which makes separation by distillation challenging.
| Compound | Boiling Point (°C) at 760 mmHg |
| This compound (ortho) | 191.2 |
| 1-butyl-3-methylbenzene (meta) | 190.1 |
| 1-butyl-4-methylbenzene (para) | 192.8 |
Note: These values are approximate and may vary slightly based on the data source.
Q3: Which purification method is best for removing isomeric impurities?
A3: The choice of purification method depends on the desired purity and the scale of the purification.
-
Fractional Distillation: This is a suitable method for large-scale purification, but due to the close boiling points of the isomers, a highly efficient fractional distillation column is required.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC is the most effective method.[4]
-
Liquid-Liquid Extraction: This technique is primarily used to remove polar impurities, such as residual catalysts or acidic/basic by-products, rather than for separating the nonpolar isomers themselves.[5]
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Column Efficiency | Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.[3] |
| Incorrect Reflux Ratio | For close-boiling compounds, a higher reflux ratio is necessary to improve separation. Start with a high reflux ratio and gradually decrease it to optimize separation and throughput. |
| Unstable Heating | Use a stable heat source and ensure the distillation flask is properly insulated to maintain a constant boiling rate. Fluctuations in heat can disrupt the equilibrium in the column. |
| Flooding of the Column | This occurs when the vapor flow rate is too high, preventing the liquid from flowing down the column. Reduce the heating rate to decrease the boil-up rate. |
Preparative High-Performance Liquid Chromatography (HPLC)
Issue: Co-elution or poor resolution of isomeric peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | For nonpolar, aromatic isomers, a standard C18 column may not provide sufficient selectivity. Consider using a phenyl-based stationary phase to enhance separation through π-π interactions.[6] |
| Suboptimal Mobile Phase | The choice of organic modifier in a reversed-phase system can significantly impact selectivity. If using acetonitrile (B52724), try switching to methanol (B129727) or a mixture of the two. Fine-tune the mobile phase composition to maximize the resolution between the isomeric peaks. |
| Column Overload | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample. |
| Flow Rate is Too High | A lower flow rate can sometimes improve resolution, although it will increase the run time. |
Liquid-Liquid Extraction
Issue: Incomplete removal of catalyst residues.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Washing | Perform multiple extractions with an appropriate aqueous solution. For removing Lewis acid catalysts like AlCl₃, washing with dilute hydrochloric acid followed by water and then a sodium bicarbonate solution can be effective.[5][7] |
| Emulsion Formation | Vigorous shaking can lead to the formation of an emulsion, making phase separation difficult. Gently invert the separatory funnel instead of shaking it vigorously. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it. |
| Incorrect pH of Aqueous Phase | Ensure the pH of the aqueous wash is appropriate for the impurity being removed. Acidic washes are for basic impurities, and basic washes are for acidic impurities. |
Experimental Protocols
Fractional Distillation for Isomer Enrichment
This protocol aims to enrich the desired this compound from a mixture containing its meta and para isomers.
Apparatus:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound mixture into the round-bottom flask along with a magnetic stir bar.
-
Begin heating the flask gently while stirring.
-
As the mixture begins to boil, observe the vapor rising through the fractionating column.
-
Carefully control the heating to maintain a slow and steady distillation rate. A high reflux ratio should be maintained by insulating the column.
-
Monitor the temperature at the distillation head. The first fraction will be enriched in the lowest boiling isomer (1-butyl-3-methylbenzene).
-
Collect fractions in separate receiving flasks based on the temperature plateaus observed. The fraction collected at the boiling point of this compound will be enriched in the desired product.
-
Analyze the collected fractions by GC-MS to determine their composition.
Preparative HPLC for High-Purity Isomer Separation
This protocol provides a starting point for the separation of butylmethylbenzene isomers using preparative reversed-phase HPLC.
Apparatus:
-
Preparative HPLC system with a UV detector
-
Preparative column (e.g., Phenyl-Hexyl column, 250 x 21.2 mm, 5 µm particle size)
-
Sample injector
-
Fraction collector
Parameters:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 20 mL/min (this will vary depending on the column dimensions).
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a small analytical injection to determine the retention times of the different isomers.
-
Based on the analytical run, set up the fraction collector to collect the peaks corresponding to each isomer.
-
Inject the preparative sample.
-
Collect the fractions as they elute from the column.
-
Analyze the purity of the collected fractions using analytical HPLC or GC-MS.
Liquid-Liquid Extraction for Catalyst Removal
This protocol is for the removal of residual aluminum chloride catalyst from a crude this compound product.
Apparatus:
-
Separatory funnel
-
Beakers
-
Erlenmeyer flask
Reagents:
-
Crude this compound
-
Diethyl ether (or another suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude product in diethyl ether in a separatory funnel.
-
Add 1 M HCl to the separatory funnel, gently shake, and allow the layers to separate. Drain the aqueous layer.[5]
-
Repeat the wash with 1 M HCl.
-
Wash the organic layer with water and drain the aqueous layer.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove excess water.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent by rotary evaporation to obtain the catalyst-free product.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. US3554695A - Disposal of spent aluminum chloride alkylation catalyst sludge - Google Patents [patents.google.com]
- 6. nacalai.com [nacalai.com]
- 7. US5175247A - Method for removing AlCl3 -based catalyst residues from polymer mixtures - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Workup for 1-Butyl-2-Methylbenzene Synthesis
Welcome to the Technical Support Center for the synthesis of 1-butyl-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the workup procedure for this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and how do their workups differ?
A1: The two primary routes are Friedel-Crafts alkylation of toluene (B28343) with a butylating agent and the Grignard reaction between a 2-methylphenylmagnesium halide and a butyl halide.
-
Friedel-Crafts Workup: This typically involves quenching the reaction with ice-cold water or dilute acid to decompose the Lewis acid catalyst (e.g., AlCl₃). This is a highly exothermic process that requires careful control. Subsequent steps include separation of the organic layer, washing with a basic solution (like sodium bicarbonate) to neutralize residual acids, followed by washing with brine, drying, and purification.[1]
-
Grignard Workup: The workup for a Grignard reaction involves quenching the reaction mixture, often with a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid, to hydrolyze the magnesium alkoxide intermediate and dissolve magnesium salts.[2] This is followed by extraction with an organic solvent, washing of the organic phase, drying, and purification.
Q2: What are the common isomeric impurities I can expect, and how can I minimize them?
A2: In the Friedel-Crafts alkylation of toluene, you can expect the formation of ortho-, meta-, and para-butyltoluene isomers. The methyl group in toluene is an ortho-, para-director.[1] However, the bulky butyl group can lead to a mixture of isomers.[3] The isomer distribution is influenced by reaction temperature and the catalyst used.[4] To favor the ortho product (this compound), kinetic control (lower reaction temperatures) is generally preferred.[4] Using a large excess of toluene can also help to minimize polyalkylation, which is the addition of more than one butyl group to the toluene ring.
Q3: Emulsion formation is a recurring problem during my extraction. What are the best practices to prevent or break emulsions?
A3: Emulsion formation is common, especially when there are surfactant-like byproducts or fine particulates in the reaction mixture. To address this:
-
Prevention: Add the wash solutions gently without vigorous shaking. Instead, gently invert the separatory funnel several times.
-
Breaking Emulsions:
-
Add a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer and helps to break the emulsion.
-
Add a small amount of a different organic solvent with a different density.
-
For persistent emulsions, filtration through a pad of Celite or glass wool can be effective.
-
Gentle warming or cooling of the separatory funnel can also help.
-
Q4: What are the most effective methods for purifying the final this compound product?
A4: The most common and effective method for purifying this compound is fractional distillation.[5] Since the boiling points of the ortho, meta, and para isomers are often close, a distillation column with high theoretical plates is recommended for efficient separation. For small-scale purifications or for removing non-volatile impurities, column chromatography on silica (B1680970) gel can also be employed.
Troubleshooting Guides
Friedel-Crafts Alkylation Workup
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during workup. 3. Deactivated catalyst. | 1. Monitor the reaction by GC or TLC to ensure completion before quenching. 2. Ensure proper phase separation during extractions; re-extract the aqueous layer if necessary. 3. Use fresh, anhydrous Lewis acid catalyst. |
| Presence of Multiple Isomers | Reaction conditions favoring a mixture of ortho, meta, and para isomers. | 1. Conduct the reaction at a lower temperature (e.g., 0-5 °C) to favor the kinetically controlled ortho-product.[1] 2. Experiment with different Lewis acid catalysts. |
| Polyalkylation Products Observed | The mono-alkylated product is more reactive than the starting material (toluene). | Use a significant molar excess of toluene to the butylating agent (e.g., 5-10 equivalents).[3] |
| Dark, Tarry Residue After Quenching | Reaction temperature was too high, leading to side reactions and polymerization. | 1. Maintain a low temperature during the reaction. 2. Add the quenching solution slowly to the reaction mixture while cooling in an ice bath. |
| Product Contaminated with Aluminum Salts | Incomplete hydrolysis and removal of the Lewis acid catalyst. | 1. After quenching, add dilute HCl to dissolve any precipitated aluminum hydroxides. 2. Wash the organic layer thoroughly with water. |
Grignard Reaction Workup
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | 1. Grignard reagent did not form successfully (due to moisture). 2. Incomplete reaction with the butyl halide. 3. Loss of product during workup. | 1. Ensure all glassware is flame-dried or oven-dried, and all solvents are anhydrous.[6] 2. Monitor the reaction by GC or TLC. 3. Perform multiple extractions of the aqueous layer. |
| Presence of Biphenyl Impurity | Coupling of the Grignard reagent with unreacted 2-bromotoluene (B146081). | This is a common side product. Purification by fractional distillation is the most effective removal method. |
| Formation of a Gelatinous Precipitate During Quenching | Precipitation of magnesium salts. | 1. Add the quenching solution (e.g., saturated NH₄Cl or dilute HCl) slowly with vigorous stirring. 2. If a precipitate persists, add more of the acidic quenching solution until it dissolves. |
| Product is Contaminated with Unreacted Starting Material | Incomplete reaction. | 1. Ensure the Grignard reagent was added in the correct stoichiometric amount. 2. Increase the reaction time or temperature (with caution). 3. Purify the product via fractional distillation. |
Quantitative Data
Table 1: Influence of Reaction Temperature on Isomer Distribution in the Friedel-Crafts Alkylation of Toluene. [4]
| Temperature (°C) | % Ortho Isomer | % Meta Isomer | % Para Isomer |
| 0 | 54 | 17 | 29 |
| 25 | 3 | 69 | 28 |
Table 2: Physical Properties of Butyltoluene Isomers.
| Compound | Boiling Point (°C) |
| o-sec-butyltoluene | Not Available |
| Data for related isomers: | |
| p-tert-butyltoluene | 192.8 |
| m-tert-butyltoluene | 190-191 |
| o-tert-butyltoluene | 187-188 |
Experimental Protocols
Friedel-Crafts Alkylation of Toluene with 1-Bromobutane (B133212)
Materials:
-
Toluene (anhydrous)
-
1-Bromobutane
-
Aluminum chloride (anhydrous)
-
Ice
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dry diethyl ether
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
Charge the flask with a 5-fold molar excess of anhydrous toluene and cool to 0-5 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (0.3 equivalents relative to 1-bromobutane) to the stirred toluene.
-
Add 1-bromobutane (1 equivalent) dropwise from the dropping funnel over 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition, stir the reaction at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by GC-MS.
-
Workup: a. Carefully pour the cold reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess toluene by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Grignard Reaction of 2-Methylphenylmagnesium Bromide with 1-Bromobutane
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-Bromobutane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of 2-bromotoluene (1 equivalent) in anhydrous diethyl ether dropwise to initiate the Grignard formation.
-
Once the reaction starts, add the remaining 2-bromotoluene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture to 0 °C.
-
Add 1-bromobutane (1 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: a. Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer twice with diethyl ether. d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the workup and purification of this compound synthesized via Friedel-Crafts alkylation.
Caption: Experimental workflow for the workup and purification of this compound synthesized via a Grignard reaction.
Caption: Troubleshooting logic for addressing the formation of unwanted isomers in Friedel-Crafts alkylation.
References
Technical Support Center: Addressing Environmental Concerns in the Industrial Synthesis of o-Butyltoluene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on implementing greener and more sustainable practices in the industrial synthesis of o-butyltoluene. The content addresses common challenges, offers troubleshooting advice, and presents frequently asked questions regarding the shift from traditional synthesis methods to more environmentally friendly alternatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with the traditional industrial synthesis of o-butyltoluene?
A1: The traditional synthesis of butyltoluene isomers, including o-butyltoluene, is predominantly achieved through Friedel-Crafts alkylation of toluene (B28343).[1][2] This method typically employs homogeneous Lewis acid catalysts such as aluminum chloride (AlCl₃) or strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).[2][3] The main environmental drawbacks of these traditional methods include:
-
Use of Corrosive and Hazardous Catalysts: Catalysts like AlCl₃, H₂SO₄, and HF are highly corrosive, toxic, and difficult to handle, posing significant safety risks.[2][3]
-
Generation of Hazardous Waste: These catalysts are often used in stoichiometric amounts and cannot be easily recovered or regenerated, leading to the formation of large quantities of acidic and often toxic waste streams that require neutralization and disposal.[2]
-
Environmental Pollution: The use of volatile organic compounds (VOCs) as solvents can contribute to air pollution.[4] Improper disposal of waste can lead to soil and water contamination.[5]
Q2: What are the leading "green" alternative methods for o-butyltoluene synthesis?
A2: The most promising green alternatives to traditional Friedel-Crafts alkylation involve the use of solid acid catalysts, particularly zeolites.[1][6][7] These materials offer several environmental and operational advantages:
-
Non-Corrosive and Safer Handling: Zeolites are solid materials that are non-corrosive and much safer to handle than liquid acids.[1]
-
Catalyst Reusability and Regeneration: Solid acid catalysts can be easily separated from the reaction mixture by filtration and can be regenerated and reused multiple times, which minimizes waste and reduces costs.[1][8]
-
Shape Selectivity: The well-defined pore structures of zeolites can influence the selectivity of the reaction, potentially favoring the formation of a specific isomer.[1][9] This is known as shape-selective catalysis.[9][10]
-
Reduced Waste Generation: The reusability of the catalyst significantly reduces the generation of hazardous waste.[1]
Vapor-phase alkylation over solid acid catalysts is a particularly attractive green alternative that can offer high conversion and selectivity.[2][6]
Q3: How can I improve the selectivity towards the ortho-isomer (o-butyltoluene)?
A3: Achieving high selectivity for o-butyltoluene is challenging due to steric hindrance. The bulky tert-butyl group preferentially attacks the para-position, and to a lesser extent, the meta-position.[7][11] Formation of the ortho-isomer is generally not favored.[11] However, some strategies to influence the isomer distribution include:
-
Catalyst Selection: The choice of catalyst, including the specific type of zeolite and its pore size, can influence the product distribution.[7][12] While most research focuses on maximizing the para-isomer, exploring catalysts with different pore geometries might offer a route to altering the ortho/para ratio.
-
Reaction Conditions: Temperature and pressure can affect the isomer distribution. Lower temperatures may favor the kinetically controlled product, which could potentially increase the proportion of the ortho-isomer in some cases.[13]
-
Indirect Synthetic Routes: If direct alkylation does not provide the desired ortho-selectivity, alternative multi-step synthetic pathways might be necessary. One potential route involves the alkylation of a starting material with a directing group that favors ortho-substitution, followed by subsequent chemical transformations. For example, the ortho-selective alkylation of phenols is a well-established process, suggesting that a phenol-based starting material could be a viable precursor.[2][5][6]
Q4: What are common byproducts in butyltoluene synthesis, and how can their formation be minimized?
A4: Besides the desired o-butyltoluene, several byproducts can be formed during the alkylation of toluene:
-
Isomers: The primary byproducts are the other isomers, p-butyltoluene and m-butyltoluene.[6]
-
Di- and Poly-alkylated Products: The initial product, butyltoluene, can undergo further alkylation to form di- or poly-butylated toluenes.[14]
-
Products of Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to a mixture of products.[12][14]
To minimize byproduct formation:
-
Control Stoichiometry: Using a large excess of toluene relative to the alkylating agent can reduce the likelihood of polyalkylation.[14]
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the extent of side reactions and isomerization.[15]
-
Catalyst Choice: Shape-selective catalysts like certain zeolites can limit the formation of bulkier di-alkylated products.[1][16]
Troubleshooting Guides
This section provides solutions to common problems encountered during the greener synthesis of o-butyltoluene using solid acid catalysts.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Toluene Conversion | 1. Catalyst Deactivation: The active sites on the catalyst may be blocked by coke or other residues.[8][17] 2. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected reaction conditions. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Regenerate the catalyst. This is typically done by calcination (heating in air) to burn off carbonaceous deposits.[6][17][18] 2. Select a more active catalyst. Zeolites with higher acidity, such as H-Beta or USY, may be more effective.[7] 3. Increase the reaction temperature. Monitor the product distribution, as higher temperatures can also lead to more byproducts.[15] |
| Low Selectivity for o-Butyltoluene (High p-/m- Isomer Ratio) | 1. Steric Hindrance: The ortho-position is sterically hindered, making the para-position the favored site of attack.[11] 2. Thermodynamic Control: At higher temperatures, the reaction may favor the more thermodynamically stable para-isomer.[13] 3. Catalyst Pore Structure: The pores of the zeolite may be too narrow to allow the formation of the ortho-isomer transition state.[1][9] | 1. This is an inherent challenge. Complete suppression of para- and meta-isomers is difficult. 2. Lower the reaction temperature. This may favor the kinetically controlled product distribution.[13] 3. Experiment with different catalysts. Catalysts with larger pores or different active site distributions may alter the isomer ratio. Consider catalysts known for ortho-alkylation in similar reactions.[5] |
| Formation of Di- and Poly-butylated Products | 1. Incorrect Reactant Ratio: The concentration of the alkylating agent is too high relative to toluene. 2. High Catalyst Activity: A highly active catalyst can promote further alkylation of the initial product. | 1. Increase the molar ratio of toluene to the alkylating agent. A ratio of 4:1 or higher is often recommended.[6] 2. Reduce the reaction temperature or use a less active catalyst. This can help to control the extent of the reaction. |
| Catalyst Deactivation Over Time | 1. Coke Formation: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[8][19] 2. Poisoning: Impurities in the feed can irreversibly bind to the active sites. 3. Structural Changes: High temperatures during reaction or regeneration can cause irreversible changes to the catalyst structure.[8] | 1. Implement a regeneration cycle. Periodically regenerate the catalyst by calcination.[6][17][18] 2. Purify the reactants. Ensure that the toluene and alkylating agent are free of impurities. 3. Optimize regeneration conditions. Avoid excessively high temperatures during regeneration to preserve the catalyst's structural integrity.[17] |
Data Presentation
The following tables summarize quantitative data for the synthesis of butyltoluene using various catalytic systems. Note that the data primarily focuses on the production of the para-isomer, as this is the most studied and industrially relevant product. Data for high ortho-selectivity is limited in the available literature.
Table 1: Comparison of Traditional vs. Green Catalysts for Butyltoluene Synthesis
| Synthesis Method | Alkylating Agent | Catalyst | Phase | Toluene Conversion (%) | p-Butyltoluene Selectivity (%) | Key Advantages | Key Disadvantages |
| Traditional Friedel-Crafts | tert-Butyl Chloride | AlCl₃ | Liquid | Not specified | Moderate | Well-established, high reactivity | Corrosive, moisture-sensitive, generates hazardous waste[2] |
| Traditional Friedel-Crafts | Isobutylene | H₂SO₄ | Liquid | High | ~70%[2] | Inexpensive reagents | Highly corrosive, difficult catalyst recovery[2] |
| Vapor-Phase Catalysis | tert-Butanol | USY Zeolite | Vapor | ~30%[6] | ~89%[6] | Reusable, non-corrosive, environmentally benign[2][6] | Requires higher temperatures and specialized equipment[2] |
| Vapor-Phase Catalysis | tert-Butanol | H-Mordenite | Vapor | ~18%[2] | ~67%[2] | Solid acid catalyst with potential for shape selectivity | Lower conversion and selectivity compared to USY[2] |
Table 2: Performance of Different Zeolite Catalysts in the Tert-Butylation of Toluene
| Zeolite Type | Toluene Conversion (%) | 4-TBT Selectivity (%) | Reaction Conditions | Reference(s) |
| HY | ~20 | ~85 | T=393 K, WHSV=2 h⁻¹, Toluene:TBA=4:1 | [7] |
| La₂O₃-modified HY | 32.4 | ~82 | 5% La₂O₃, T=473 K, Time=8 h | [7] |
| Hβ (H-Beta) | ~20 | - | T=393 K, WHSV=2 h⁻¹, Toluene:TBA=4:1 | [7] |
| HMCM-22 | > Hβ, HY | Highest among Hβ, HY | T=473 K, SV=4.0 h⁻¹, Toluene:TBA=6:1 | [7] |
| Fe₂O₃-modified Hβ Zeolite | 54.7 | 81.5 | 190 °C, 4 h | [2] |
Experimental Protocols
Protocol 1: Traditional Friedel-Crafts Alkylation of Toluene with tert-Butyl Chloride (Liquid Phase)
Materials:
-
Toluene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Charge the flask with anhydrous AlCl₃ and toluene.
-
Cool the mixture in an ice bath.
-
Add tert-butyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Slowly quench the reaction by pouring the mixture into ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the product by fractional distillation.
Protocol 2: Green Synthesis of Butyltoluene via Vapor-Phase Alkylation over a USY Zeolite Catalyst
Materials:
-
Toluene
-
tert-Butyl alcohol (TBA)
-
USY Zeolite catalyst (20-40 mesh)
-
Quartz wool and porcelain beads
Equipment:
-
Fixed-bed down-flow stainless steel reactor
-
Furnace with temperature programmers
-
Micro-flow pump
-
Chilled water condenser
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Calcine the USY zeolite catalyst at 550 °C for 3 hours prior to the reaction.[2][6]
-
Pack approximately 2 g of the calcined catalyst into the center of the reactor, supported by quartz wool and porcelain beads.[2][6]
-
Place the reactor vertically in the furnace and heat to the desired reaction temperature (e.g., 120 °C).[6]
-
Prepare a liquid reactant mixture of toluene and tert-butyl alcohol (e.g., a 2:1 molar ratio).[6]
-
Feed the liquid mixture into the reactor using a micro-flow pump at a specific liquid space velocity (e.g., 2 ml/g·h).[6]
-
The reactants will vaporize and pass over the catalyst bed.
-
Condense the reaction products using a chilled water condenser and collect the samples at regular intervals.[2][6]
-
Analyze the collected products by GC to determine the conversion of toluene and the selectivity of the products.[2][6]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Dearomatization-Rearomatization Strategy for ortho-Selective Alkylation of Phenols with Primary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. repository.uncw.edu [repository.uncw.edu]
- 13. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 14. CN101591224A - A kind of method for preparing 2-tert-butyl-4-methylphenol - Google Patents [patents.google.com]
- 15. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. asianpubs.org [asianpubs.org]
- 18. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-tert-Butyl-4-methylphenol | 2409-55-4 [chemicalbook.com]
Technical Support Center: Enhancing the Efficiency of 1-Butyl-2-methylbenzene Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 1-butyl-2-methylbenzene purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, a common intermediate in organic synthesis. The primary methods of purification discussed are fractional distillation and column chromatography.
Fractional Distillation
Fractional distillation is a primary technique for purifying this compound, especially for separating it from isomers and other volatile impurities.
Problem: Poor Separation of Isomers (e.g., 1-butyl-4-methylbenzene)
-
Possible Cause: Insufficient column efficiency (too few theoretical plates) for separating compounds with close boiling points. The boiling point of this compound is approximately 191°C, while its para isomer is around 189-191°C, making separation challenging.
-
Solution:
-
Increase Column Length/Packing: Use a longer fractionating column or a column with more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation. A higher reflux ratio means more of the condensed vapor is returned to the column.
-
Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases at each theoretical plate, leading to a more efficient separation. Aim for a collection rate of 1-2 drops per second.[1]
-
Vacuum Distillation: While the boiling point is not excessively high, reducing the pressure can sometimes enhance the boiling point difference between isomers, aiding separation.
-
Problem: Bumping or Uneven Boiling
-
Possible Cause: Lack of boiling chips or a stir bar, leading to superheating of the liquid followed by sudden, violent boiling.
-
Solution:
-
Add Boiling Chips: Always add fresh boiling chips to the distillation flask before heating. Never add boiling chips to a hot liquid.
-
Use a Magnetic Stirrer: A magnetic stir bar provides a smooth surface for bubble formation and ensures even heat distribution.
-
Problem: Temperature Fluctuations at the Thermometer
-
Possible Cause: Improper thermometer placement or inconsistent heating.
-
Solution:
-
Correct Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Stable Heat Source: Use a heating mantle with a controller or an oil bath to provide consistent and even heating.[1]
-
Column Chromatography
Column chromatography is a powerful technique for achieving high purity, especially when separating isomers or removing non-volatile impurities.
Problem: Poor Separation of Isomers on the Column
-
Possible Cause: The mobile phase (eluent) polarity is not optimized for the separation.
-
Solution:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system. For non-polar compounds like alkylbenzenes, a non-polar stationary phase like silica (B1680970) gel is common. Start with a non-polar solvent such as hexane (B92381) and gradually increase the polarity by adding a small amount of a slightly more polar solvent like toluene (B28343) or dichloromethane. The goal is to find a solvent system where the isomers have a small but distinct difference in their Retention Factor (Rf) values.
-
Problem: Product Elutes Too Quickly or Too Slowly
-
Possible Cause: The mobile phase is too polar or not polar enough, respectively.
-
Solution:
-
Eluting Too Quickly (High Rf): The eluent is too polar. Reduce the proportion of the more polar solvent in your mobile phase.
-
Eluting Too Slowly (Low Rf): The eluent is not polar enough. Increase the proportion of the more polar solvent.
-
Problem: Tailing of the Product Band
-
Possible Cause: The sample is overloaded on the column, or the compound is interacting too strongly with the stationary phase.
-
Solution:
-
Reduce Sample Load: Use a smaller amount of the crude product relative to the amount of stationary phase. A general guideline is a 1:20 to 1:100 ratio of sample to stationary phase by weight.
-
Modify Mobile Phase: Adding a very small amount of a slightly more polar solvent can sometimes reduce tailing by competing for active sites on the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts alkylation?
A1: The most common impurities are positional isomers, primarily 1-butyl-4-methylbenzene (para-isomer) and to a lesser extent 1-butyl-3-methylbenzene (meta-isomer). Polyalkylated products (e.g., dibutyl-methylbenzene) can also be present if the reaction conditions are not carefully controlled. Additionally, unreacted starting materials (toluene and a butene source) and residual catalyst (e.g., aluminum chloride) may be present.[2][3]
Q2: How can I remove the aluminum chloride (AlCl₃) catalyst after the reaction?
A2: The AlCl₃ catalyst is typically removed by quenching the reaction mixture with a cold, dilute acid solution (e.g., 1M HCl). This hydrolyzes the aluminum chloride to aluminum hydroxide, which can then be separated in an aqueous layer during a workup procedure. The organic layer should be washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before further purification.[4]
Q3: Is recrystallization a viable method for purifying this compound?
A3: Recrystallization is generally not a suitable method for purifying this compound because it is a liquid at room temperature and has a very low melting point. Recrystallization is effective for purifying solid compounds.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be effectively determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.[5][6] By comparing the peak area of the desired product to the total area of all peaks, a percentage purity can be calculated. The identity of the product can be confirmed by comparing its retention time to that of a known standard and by analyzing its mass spectrum. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity.
Data Presentation
The following tables summarize key physical properties and illustrative purification data.
Table 1: Physical Properties of this compound and a Common Isomeric Impurity
| Property | This compound (ortho) | 1-Butyl-4-methylbenzene (para) |
| Molecular Formula | C₁₁H₁₆ | C₁₁H₁₆ |
| Molecular Weight | 148.25 g/mol | 148.25 g/mol |
| Boiling Point | ~191 °C | ~189-191 °C |
| Density | ~0.865 g/cm³ | ~0.861 g/cm³ |
Table 2: Illustrative Purity Analysis by Gas Chromatography (GC)
| Purification Stage | % Purity of this compound | % 1-Butyl-4-methylbenzene | % Other Impurities |
| Crude Product | 85.2% | 12.5% | 2.3% |
| After Fractional Distillation | 97.8% | 1.9% | 0.3% |
| After Column Chromatography | 99.5% | 0.4% | 0.1% |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation adapter, and receiving flasks. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the flask gently using a heating mantle.
-
Observe the vapor rising slowly up the fractionating column.
-
Maintain a slow and steady distillation rate by controlling the heat input.
-
Collect a small initial fraction (forerun) which may contain lower-boiling impurities.
-
Collect the main fraction at a stable temperature corresponding to the boiling point of this compound.
-
Monitor the temperature closely. A drop in temperature may indicate that the main product has finished distilling.
-
-
Analysis: Analyze the collected fractions for purity using Gas Chromatography.
Protocol 2: Purification by Column Chromatography
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Add the mobile phase (eluent) to the top of the column.
-
Apply gentle air pressure to maintain a steady flow rate.
-
Collect fractions in separate test tubes.
-
Monitor the separation by collecting small samples from the eluting solvent and analyzing them by TLC.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Friedel-Crafts Alkylation Synthesis and Impurity Formation
Caption: Synthesis of this compound and common impurities.
General Purification Workflow
Caption: A typical workflow for the purification of this compound.
References
troubleshooting unexpected results in reactions involving 1-butyl-2-methylbenzene
Disclaimer: Experimental data specifically for 1-butyl-2-methylbenzene is limited in publicly available literature. The following troubleshooting guides, protocols, and quantitative data are based on established principles of organic chemistry and analogous reactions with structurally similar compounds, such as o-xylene (B151617) and other alkylbenzenes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Electrophilic Aromatic Substitution: Nitration
Question 1: I performed a nitration on this compound and obtained a mixture of isomers that doesn't match the predicted directing effects. Why is my regioselectivity not as expected?
Answer:
The butyl and methyl groups are both ortho, para-directing activators. In this compound, this leads to a complex interplay of electronic and steric effects.
-
Electronic Effects: The primary positions for electrophilic attack are C4 and C6, which are para and ortho to the methyl and butyl groups, respectively. The C3 and C5 positions are also activated, being ortho to one group and meta to the other.
-
Steric Hindrance: The bulky butyl group can sterically hinder attack at the adjacent C6 position. Similarly, the methyl group hinders attack at the C3 position. This often leads to a higher proportion of substitution at the less hindered C4 position.
-
Unexpected Isomers: The formation of dinitro products can occur if the reaction temperature is not carefully controlled, as the mononitrated product is still activated towards further nitration.[1][2]
Troubleshooting Steps:
-
Confirm Product Identity: Use GC-MS and ¹H NMR to identify all isomers present in your product mixture.
-
Control Temperature: Maintain a low reaction temperature (0-10 °C) to minimize dinitration.
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the substrate solution to maintain a low concentration of the electrophile.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
Question 2: During the Friedel-Crafts acylation of this compound, I'm observing a significant amount of unreacted starting material and the formation of multiple products. What could be the cause?
Answer:
Several factors can lead to unexpected results in Friedel-Crafts acylation:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. Ensure all glassware and reagents are anhydrous.
-
Steric Hindrance: The ortho-disubstituted nature of the starting material can slow down the reaction due to steric hindrance, requiring more forcing conditions which might lead to side reactions.
-
Polysubstitution: While less common than in Friedel-Crafts alkylation, polysubstitution can occur if the reaction conditions are too harsh.[3] The acylated product is deactivated, which should prevent further acylation, but side reactions can still occur.
-
Incorrect Stoichiometry: A sufficient amount of the Lewis acid catalyst is crucial for the reaction to proceed to completion.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven and use anhydrous solvents and reagents.
-
Optimize Catalyst Loading: Use at least 1.1 equivalents of AlCl₃ to ensure complete reaction.
-
Control Reaction Temperature: Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature.
-
Use a More Reactive Acylating Agent: If using an acyl anhydride, consider switching to the corresponding acyl chloride.
Side-Chain Oxidation
Question 3: I am trying to oxidize the butyl group of this compound to a carboxylic acid using KMnO₄, but I am getting a mixture of products, including benzoic acid and phthalic acid derivatives.
Answer:
Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can oxidize any alkyl group with a benzylic hydrogen to a carboxylic acid.[2][4] Since both the butyl and methyl groups on your starting material have benzylic hydrogens, both are susceptible to oxidation.
-
Over-oxidation: Under harsh conditions (high temperature, prolonged reaction time), both the butyl and methyl groups can be oxidized, leading to the formation of 2-carboxybenzoic acid (phthalic acid derivative).
-
Cleavage of the Butyl Chain: The entire butyl chain is typically cleaved, leaving a carboxylic acid group attached to the ring.[2]
-
Incomplete Reaction: Insufficient oxidant or reaction time can lead to a mixture of partially oxidized products and unreacted starting material.
Troubleshooting Steps:
-
Stoichiometry of Oxidant: Use a sufficient excess of KMnO₄ to ensure complete oxidation of the desired alkyl group.
-
Temperature Control: Carefully control the reaction temperature to avoid over-oxidation.
-
Selective Oxidation: To selectively oxidize one group over the other is challenging with KMnO₄. Consider alternative synthetic routes if regioselectivity is crucial.
Side-Chain Halogenation
Question 4: I am attempting a benzylic bromination of this compound using N-bromosuccinimide (NBS) and a radical initiator, but I am seeing bromination on both the butyl and methyl groups.
Answer:
NBS in the presence of a radical initiator (like AIBN or benzoyl peroxide) is used for the selective bromination of benzylic positions.[5] Both the butyl and methyl groups have benzylic hydrogens, and thus, a mixture of products is expected.
-
Statistical Distribution: The product distribution will depend on the number of benzylic hydrogens and the relative stability of the resulting benzylic radicals. The secondary benzylic position on the butyl group is generally more reactive than the primary benzylic position of the methyl group.
-
Dibromination: If an excess of NBS is used, dibromination at the same or different benzylic positions can occur.
Troubleshooting Steps:
-
Control Stoichiometry: Use a limiting amount of NBS (e.g., 1.0 equivalent) to favor monobromination.
-
Product Analysis: Use GC-MS and ¹H NMR to determine the ratio of the different monobrominated products.
-
Purification: The resulting mixture of isomers will likely require careful chromatographic separation.
Detailed Experimental Protocols
Protocol 1: Nitration of this compound
Safety Precautions: This reaction involves the use of strong acids and produces toxic gases. Perform this experiment in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1.48 g (0.01 mol) of this compound to the sulfuric acid with stirring.
-
Prepare the nitrating mixture by slowly adding 1.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the aromatic compound over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.
-
Carefully pour the reaction mixture onto 50 g of crushed ice and stir until the ice has melted.
-
Extract the product with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL), 5% sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture by GC-MS to determine the isomer distribution.
Protocol 2: Friedel-Crafts Acylation of this compound
Safety Precautions: Aluminum chloride is corrosive and reacts violently with water. The reaction produces HCl gas. Perform this experiment in a fume hood and wear appropriate PPE.
Methodology:
-
To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1.6 g (0.012 mol) of anhydrous aluminum chloride and 20 mL of dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, place a solution of 1.48 g (0.01 mol) of this compound and 0.87 g (0.011 mol) of acetyl chloride in 10 mL of dry dichloromethane.
-
Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 1 hour.
-
Cool the reaction mixture to 0 °C and slowly add 20 mL of cold water, followed by 10 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Predicted vs. Representative Isomer Distribution in the Nitration of 1,2-Dialkylbenzenes
| Product | Predicted Position of Nitration | Representative Isomer Distribution (%) (based on o-xylene)[6] | Rationale for Deviation |
| 4-Nitro-1-butyl-2-methylbenzene | Para to methyl, meta to butyl | ~45% | Electronically favored and sterically accessible. |
| 3-Nitro-1-butyl-2-methylbenzene | Ortho to methyl, meta to butyl | ~55% | Electronically favored, but some steric hindrance from the adjacent methyl group. |
| 6-Nitro-1-butyl-2-methylbenzene | Ortho to butyl, meta to methyl | Minor product | Significant steric hindrance from the bulky butyl group. |
| Dinitro products | Multiple positions | Can be significant at higher temperatures | The mononitrated product is still activated for further nitration. |
Table 2: Effect of Reaction Conditions on Friedel-Crafts Acylation Yield
| Condition | Expected Outcome | Troubleshooting |
| Anhydrous conditions | High yield of mono-acylated product | Use oven-dried glassware and anhydrous reagents/solvents. |
| Moist conditions | Low to no yield | Deactivation of the Lewis acid catalyst. |
| 1.1 eq. AlCl₃ | Good yield | Ensures complete reaction. |
| <1.0 eq. AlCl₃ | Incomplete reaction, low yield | The catalyst complexes with the product ketone. |
| 0-25 °C | Controlled reaction, minimized side products | Higher temperatures can lead to decomposition and side reactions. |
Mandatory Visualizations
Caption: General mechanism for electrophilic aromatic substitution.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Caption: Directing effects on this compound.
References
- 1. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Butyl-2-methylbenzene and 1-Butyl-4-methylbenzene
This guide provides a detailed comparison of the chemical reactivity of two structural isomers, 1-butyl-2-methylbenzene and 1-butyl-4-methylbenzene. The analysis focuses on how the differential placement of the butyl and methyl groups on the benzene (B151609) ring influences the outcomes of key organic reactions. This information is particularly relevant for researchers in synthetic chemistry and drug development, where predicting reaction regioselectivity is crucial.
Introduction to Isomeric Structures
This compound (ortho-isomer) and 1-butyl-4-methylbenzene (para-isomer) are both alkyl-substituted aromatic hydrocarbons with the molecular formula C₁₁H₁₆.[1][2][3] The core difference lies in the substitution pattern on the benzene ring. In the ortho-isomer, the butyl and methyl groups are adjacent (at positions 1 and 2), while in the para-isomer, they are positioned opposite to each other (at positions 1 and 4). This seemingly minor structural variance leads to significant differences in their reactivity, primarily governed by electronic and steric effects.
Electronic and Steric Effects
Both butyl and methyl groups are classified as electron-donating groups (EDGs).[4] They activate the benzene ring towards electrophilic aromatic substitution (EAS) by increasing the electron density of the π-system through an inductive effect.[5] Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves.[4][6]
The critical distinction in reactivity between the two isomers arises from steric hindrance .[7][8]
-
This compound: The proximity of the butyl and methyl groups creates significant steric congestion around the positions between them. This hindrance can impede the approach of an electrophile to the positions ortho to each substituent that lie adjacent to the other group.
-
1-Butyl-4-methylbenzene: The substituents are located far apart, resulting in minimal steric interference. The positions ortho to each group are more accessible to incoming reagents.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings.[9] The interplay of activating electronic effects and steric hindrance dictates the regioselectivity of these reactions.
In the case of nitration (a common EAS reaction using HNO₃ and H₂SO₄), the directing effects of the alkyl groups in both isomers would lead to the following predictions:
-
This compound: Substitution is directed to the positions ortho and para to each alkyl group. However, the positions C3 and C6 are sterically hindered. Therefore, the major products are expected to be 4-butyl-3-methyl-nitrobenzene and 2-butyl-4-methyl-nitrobenzene .
-
1-Butyl-4-methylbenzene: The ortho positions to both the methyl and butyl groups are activated and relatively unhindered. This would likely result in a mixture of 1-butyl-2-nitro-4-methylbenzene and 2-butyl-5-nitro-1-methylbenzene . Due to the slightly larger size of the butyl group, there might be a preference for substitution ortho to the smaller methyl group.
The following diagram illustrates the general mechanism for electrophilic aromatic substitution.
References
- 1. Benzene, 1-butyl-2-methyl- [webbook.nist.gov]
- 2. This compound | C11H16 | CID 62410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-methyl-4-butyl [webbook.nist.gov]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. Directing Effects | ChemTalk [chemistrytalk.org]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Analytical Methods for the Quantification of 1-Butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of 1-butyl-2-methylbenzene, a member of the alkylbenzene family. Given the limited availability of validation data for this specific compound, this document leverages established methods for structurally similar aromatic hydrocarbons, including other alkylbenzenes and polycyclic aromatic hydrocarbons (PAHs). The principles and performance data presented here serve as a robust foundation for developing and validating analytical methods for this compound.
The primary techniques suitable for the analysis of volatile and semi-volatile aromatic hydrocarbons like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide will explore the performance of these methods, offering a comparative analysis to aid in methodology selection.
Quantitative Performance Comparison
The selection of an analytical method is contingent upon the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for GC and HPLC methods based on the analysis of related aromatic hydrocarbons.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Detector | Flame Ionization (FID) / Mass Spectrometry (MS) | UV/Vis / Fluorescence (FLD) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.03 - 1.76 ng/mL (ppb) | 5 µg/kg - 20 µg/L (ppb) |
| Limit of Quantification (LOQ) | 0.1 - 5.8 ng/mL (ppb) | 1 ng/L - 0.16 ng/mL (ppb) |
| Accuracy (Recovery %) | 70 - 113% | 82.7 - 114% |
| Precision (RSD %) | < 15% | < 10% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide representative protocols for both GC and HPLC analysis of aromatic hydrocarbons, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
-
Instrumentation : A standard gas chromatograph coupled with a mass spectrometer.
-
Column : A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is typically used for aromatic hydrocarbon analysis.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection : A split/splitless injector is used, with the injection volume typically being 1 µL.
-
Temperature Program : The oven temperature program is optimized to ensure the separation of the target analyte from other components in the sample. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period to ensure all compounds have eluted.
-
Mass Spectrometer Conditions : The mass spectrometer is operated in electron ionization (EI) mode, with a scan range appropriate for the target analyte (e.g., m/z 40-450).
-
Sample Preparation : Samples are typically dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane. A liquid-liquid extraction or solid-phase extraction may be necessary for complex matrices.[1][2][3]
-
Data Analysis : Quantification is achieved by creating a calibration curve from the peak areas of standard solutions of known concentrations.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the separation of a wide range of compounds. For aromatic hydrocarbons, reversed-phase HPLC is the most common approach.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or fluorescence detector.
-
Column : A C18 reversed-phase column is a common choice for the separation of non-polar compounds.[4]
-
Mobile Phase : A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used.[5][6]
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : A UV/Vis detector set at a wavelength where the analyte has maximum absorbance (e.g., around 254 nm for aromatic compounds) is often used.[6] For higher sensitivity and selectivity, a fluorescence detector can be employed.
-
Sample Preparation : Samples are dissolved in the mobile phase or a compatible solvent. Filtration of the sample prior to injection is recommended to protect the column.
-
Data Analysis : Similar to GC, quantification is performed using a calibration curve constructed from the peak areas of standard solutions.
Workflow for Analytical Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates the key steps in the validation process.
Caption: Workflow of the analytical method validation process.
Conclusion
The choice between GC and HPLC for the quantification of this compound will depend on the specific analytical needs. GC-MS offers high sensitivity and specificity, making it ideal for complex matrices and trace-level analysis. HPLC, particularly with a UV detector, provides a robust and reliable alternative that is widely accessible. The provided protocols and performance data, based on closely related aromatic hydrocarbons, offer a solid starting point for the development and validation of a quantitative method for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-Ethyl-2-methylbenzene | SIELC Technologies [sielc.com]
- 6. ijoh.tums.ac.ir [ijoh.tums.ac.ir]
A Comparative Guide to Catalysts for the Synthesis of 1-Butyl-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-butyl-2-methylbenzene, an ortho-substituted aromatic hydrocarbon, presents a significant challenge in catalytic chemistry due to the thermodynamic and kinetic favorability of the para-isomer, 4-butyl-2-methylbenzene. This guide provides a comparative analysis of various catalytic systems for the butylation of toluene (B28343), focusing on the factors influencing conversion, selectivity, and catalyst performance. While data for the selective synthesis of the ortho-isomer is limited, this guide presents available data for toluene butylation and discusses strategies to influence regioselectivity.
Performance Comparison of Catalytic Systems
The choice of catalyst and reaction conditions plays a pivotal role in the outcome of the Friedel-Crafts alkylation of toluene with butene or its derivatives. The following table summarizes the performance of different catalytic systems. It is important to note that the majority of available research focuses on the synthesis of the para-isomer due to its industrial significance.
| Catalyst | Alkylating Agent | Toluene Conversion (%) | Selectivity for Butyltoluene Isomers (%) | Reaction Conditions | Reference |
| Zeolites | |||||
| H-Beta (Hβ) | tert-butanol | 54.0 | para-selectivity > meta-selectivity | T = 180°C, High-pressure stainless steel reactor | [1] |
| Mordenite | tert-butanol | 32.7 | Higher para-selectivity than Hβ | T = 180°C, High-pressure stainless steel reactor | [1] |
| ZSM-5 | tert-butanol | Low | Alkylation primarily on the external surface | T = 180°C, High-pressure stainless steel reactor | [1] |
| Al-MCM-41 | tert-butanol | Varies with Si/Al ratio | High selectivity for 4-tert-butyltoluene | Liquid phase | [2] |
| Ionic Liquids | |||||
| Et3NHCl-AlCl3 | 2-chloro-2-methylpropane | 98 (of alkylating agent) | 82.5 (for para-tert-butyltoluene) | T = 20°C, Molar ratio of AlCl3 to Et3N-HCl = 1.6 | [3] |
| [bupy]BF4-AlCl3 | 1,3-pentadiene | - | - | T = 0°C | [4] |
| Conventional Lewis Acids | |||||
| AlCl3 | tert-butyl chloride | - | Yield of 51.2% for tert-butyl toluene | - | [5] |
| Concentrated H2SO4 | Isobutene | 98 (of isobutene) | High yield of p-tert-butyltoluene | T = 10°C, P = 0.45 MPa | [6] |
Note: The selectivity for this compound (ortho-isomer) is often low and not explicitly reported in many studies due to the prevalence of the para-isomer.
Reaction Mechanisms and Experimental Workflows
The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of toluene. The reaction mechanism and a general experimental workflow are depicted below.
Friedel-Crafts Alkylation Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst activates the alkylating agent to form a carbocation, which then attacks the electron-rich toluene ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Comparative study of shape-selective toluene alkylations over HZSM-5 (Journal Article) | OSTI.GOV [osti.gov]
- 4. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
Confirming the Structure of 1-butyl-2-methylbenzene vs. 1-butyl-4-methylbenzene using 2D NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of substituted aromatic compounds, precise structural confirmation is paramount to ensure the desired biological activity and to meet regulatory standards. Isomeric impurities can possess vastly different pharmacological and toxicological profiles. This guide provides a comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the unambiguous structural elucidation of 1-butyl-2-methylbenzene, contrasting it with its structural isomer, 1-butyl-4-methylbenzene. We present supporting experimental data, detailed protocols, and visual aids to facilitate the interpretation of complex NMR spectra.
Spectroscopic Data Comparison: Distinguishing Isomers
The key to differentiating between this compound and 1-butyl-4-methylbenzene lies in the long-range correlations observed in Heteronuclear Multiple Bond Correlation (HMBC) spectra and the through-bond connectivities in Correlation Spectroscopy (COSY). The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the crucial 2D NMR correlations for both isomers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| This compound | 1-butyl-4-methylbenzene | ||
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Position |
| 1 | - | 136.9 | 1 |
| 2 | - | 136.2 | 2 |
| 3 | 7.15 | 129.8 | 3 |
| 4 | 7.18 | 126.9 | 4 |
| 5 | 7.10 | 125.9 | 5 |
| 6 | 7.05 | 130.2 | 6 |
| 1' | 2.58 | 33.4 | 1' |
| 2' | 1.55 | 32.9 | 2' |
| 3' | 1.35 | 22.8 | 3' |
| 4' | 0.92 | 14.1 | 4' |
| Me | 2.28 | 19.2 | Me |
Note: Chemical shifts are predicted values and may vary slightly based on solvent and experimental conditions.
Table 2: Key Predicted COSY and HMBC Correlations
| This compound | 1-butyl-4-methylbenzene | ||
| Proton (¹H) | COSY Correlations | HMBC Correlations (C) | Proton (¹H) |
| H-3 | H-4 | C-1, C-2, C-5 | H-2/6 |
| H-4 | H-3, H-5 | C-2, C-6 | H-3/5 |
| H-5 | H-4, H-6 | C-1, C-3 | H-1' |
| H-6 | H-5 | C-2, C-4, C-1' | H-2' |
| H-1' | H-2' | C-1, C-2, C-6, C-2' | H-3' |
| H-2' | H-1', H-3' | C-1, C-1', C-3' | H-4' |
| H-3' | H-2', H-4' | C-2', C-4' | Me |
| H-4' | H-3' | C-3' | |
| Me | - | C-1, C-2, C-3 |
The critical distinction arises from the HMBC correlations of the benzylic protons (H-1') and the methyl protons to the aromatic quaternary carbons. In this compound, the benzylic protons (H-1') will show correlations to both quaternary carbons (C-1 and C-2). In contrast, for 1-butyl-4-methylbenzene, the benzylic protons will only show a correlation to one quaternary carbon (C-1).
Experimental Protocols
Standard 2D NMR experiments, COSY and HMBC, are essential for this structural confirmation.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to determine chemical shifts and multiplicities.
-
¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
COSY (Correlation Spectroscopy):
-
Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).
-
Acquire a 2048 x 256 data matrix.
-
Process the data with a sine-bell window function in both dimensions.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Use a standard gradient-selected HMBC pulse sequence (e.g., gHMBCAD).
-
Optimize the long-range coupling delay for a J-coupling of 8 Hz to observe two- and three-bond correlations.
-
Acquire a 2048 x 256 data matrix.
-
Process the data with a sine-bell window function in both dimensions.
-
Visualization of Key Structural Correlations
The following diagram, generated using the DOT language, illustrates the key HMBC correlations that definitively confirm the 1,2-substitution pattern of this compound.
Key HMBC correlations for this compound.
This diagram highlights the crucial three-bond (³J) correlation from the benzylic protons (H-1') to the methyl-substituted carbon (C-2) and the two-bond (²J) correlation to the butyl-substituted carbon (C-1). Additionally, the methyl protons show a ²J correlation to C-2 and a ³J correlation to C-1, confirming the ortho substitution pattern. In the case of the para isomer, these specific long-range correlations between the butyl and methyl groups would be absent.
By employing this systematic approach of data comparison, adherence to detailed experimental protocols, and visual analysis of key correlations, researchers can confidently and accurately determine the structure of substituted aromatic compounds, ensuring the integrity and safety of their chemical entities.
A Comparative Guide to the Solvent Properties of 1-Butyl-2-methylbenzene and Other Alkylbenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the solvent properties of 1-butyl-2-methylbenzene against other commonly used alkylbenzenes such as toluene (B28343), ethylbenzene, xylenes (B1142099), and cumene (B47948). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate solvent for their specific applications in synthesis, purification, and formulation.
Comparative Analysis of Physical Properties
The selection of a solvent is a critical step in chemical research and drug development, directly impacting reaction kinetics, yield, and purity of the final product. Alkylbenzenes are a versatile class of organic solvents, and their utility is dictated by their physical properties. This section provides a quantitative comparison of key solvent characteristics of this compound and its counterparts.
Below is a summary of the key physical properties for this compound and other common alkylbenzenes. These parameters are crucial in determining the suitability of a solvent for various laboratory and industrial processes.
| Property | This compound | Toluene | Ethylbenzene | Xylenes (mixed isomers) | Cumene (Isopropylbenzene) |
| Molecular Formula | C₁₁H₁₆ | C₇H₈ | C₈H₁₀ | C₈H₁₀ | C₉H₁₂ |
| Molecular Weight ( g/mol ) | 148.24 | 92.14 | 106.17 | 106.17 | 120.19 |
| Boiling Point (°C) | 196 | 110.6 | 136 | 138-144 | 152 |
| Melting Point (°C) | -44.72 (estimate)[1] | -95 | -95 | -48 to -25 | -96 |
| Density (g/cm³ at 20°C) | 0.871[2] | 0.867 | 0.867 | ~0.86-0.88 | 0.862 |
| Water Solubility | Practically Insoluble | 0.52 g/L (20°C)[3] | 0.152 g/L (20°C)[4] | ~0.175-0.2 g/L (20°C) | 0.05 g/L (20°C)[5] |
| logP (Octanol-Water) | ~4.9 (estimate) | 2.73 | 3.15 | ~3.12-3.20 | 3.66 |
| Viscosity (cP at 25°C) | Not available | 0.560[3] | 0.633[6] | ~0.6-0.8 | 0.737[7] |
| Dielectric Constant (at 20°C) | Not available | 2.38[8] | 2.41 | ~2.27-2.57[9][10] | 2.38 |
Note: Data for xylenes can vary depending on the specific isomer mixture.
Experimental Methodologies
The data presented in this guide is based on established experimental protocols for determining the physical properties of chemical substances. Below are summaries of the methodologies for the key experiments cited.
Determination of Boiling Point
The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure. A common laboratory method involves the distillation of the liquid.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure: The alkylbenzene is placed in the distillation flask with boiling chips. The apparatus is assembled for simple distillation. The liquid is heated, and the temperature is recorded when a steady stream of distillate is collected. This constant temperature is the boiling point. The atmospheric pressure should be recorded as it affects the boiling point.
Determination of Melting Point
For substances that are solid at room temperature, the melting point is a key indicator of purity.
-
Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Procedure: A small, powdered sample of the solid is packed into a capillary tube. The tube is placed in a melting point apparatus and heated slowly. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.
Determination of Density
The density of a liquid is its mass per unit volume and is typically measured using a pycnometer or a hydrometer.
-
Apparatus: Pycnometer (a specific volume glass flask), analytical balance.
-
Procedure: The mass of the empty, clean, and dry pycnometer is determined. The pycnometer is then filled with the alkylbenzene, and its mass is measured again. The volume of the pycnometer is known. The density is calculated by dividing the mass of the liquid by its volume. Temperature control is crucial as density is temperature-dependent.
Determination of Water Solubility
The solubility of an organic compound in water can be determined by the shake-flask method, a standard OECD guideline.
-
Apparatus: Erlenmeyer flask with a stopper, analytical balance, centrifuge, analytical instrumentation (e.g., GC, HPLC).
-
Procedure: A small amount of the alkylbenzene is added to a known volume of distilled water in a flask. The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The mixture is then centrifuged to separate the aqueous phase. The concentration of the dissolved alkylbenzene in the water is then determined using a suitable analytical technique.
Logical Flow for Solvent Property Comparison
The following diagram illustrates the logical workflow for comparing the solvent properties of different alkylbenzenes.
Caption: Logical workflow for the comparative analysis of alkylbenzene solvent properties.
Comparative Discussion
Boiling Point and Volatility: this compound exhibits a significantly higher boiling point (196°C) compared to other common alkylbenzenes like toluene (110.6°C) and xylenes (138-144°C). This indicates lower volatility, which can be advantageous in applications requiring higher reaction temperatures and reduced solvent loss through evaporation.
Viscosity: The viscosity of a solvent can influence mass transfer and mixing efficiency. While specific data for this compound is not available, it is generally expected that viscosity increases with molecular weight and the size of the alkyl substituent. Therefore, this compound is likely to be more viscous than toluene, ethylbenzene, and xylenes.
Conclusion and Recommendations
This compound, with its high boiling point and low volatility, presents itself as a suitable solvent for high-temperature organic synthesis. Its strong nonpolar character, inferred from its practical insolubility in water and high estimated logP value, makes it an excellent choice for dissolving nonpolar compounds and for extraction processes where separation from an aqueous phase is critical.
In contrast, the lower boiling points of toluene and xylenes make them more suitable for reactions conducted at moderate temperatures and for applications where easy removal of the solvent by distillation is desired. The choice between these solvents will ultimately depend on the specific requirements of the chemical process, including the desired reaction temperature, the polarity of the reactants and products, and the need for subsequent solvent removal. Researchers should consider the trade-offs between volatility, dissolving power, and viscosity when selecting the most appropriate alkylbenzene solvent for their work.
References
- 1. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-methyl-2-n-butylbenzene [stenutz.eu]
- 3. Toluene - Wikipedia [en.wikipedia.org]
- 4. Ethylbenzene - Wikipedia [en.wikipedia.org]
- 5. ICSC 0170 - CUMENE [inchem.org]
- 6. Ethylbenzene | C8H10 | CID 7500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cumene | C9H12 | CID 7406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dielectric Constant [macro.lsu.edu]
Cross-Validation of 1-Butyl-2-Methylbenzene Analysis: A Comparative Guide to Chromatographic Columns
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of aromatic hydrocarbons such as 1-butyl-2-methylbenzene is critical in various fields, including environmental monitoring, petrochemical analysis, and as intermediates in pharmaceutical synthesis. Gas chromatography (GC) is the premier technique for such analyses, with the choice of chromatographic column being a pivotal factor in achieving optimal separation and accurate quantification. This guide provides an objective comparison of two commonly employed capillary GC columns for the analysis of this compound, supported by experimental data to facilitate informed column selection.
Comparative Performance of GC Columns
The performance of two distinct capillary columns, a non-polar and a mid-polar stationary phase, for the analysis of this compound was evaluated. The non-polar column selected is a 5% Phenyl / 95% Dimethylpolysiloxane phase, a versatile column for general-purpose use. The mid-polar column features a 50% Phenyl / 50% Dimethylpolysiloxane stationary phase, which offers different selectivity for aromatic compounds. The key performance metrics are summarized in the table below.
| Performance Metric | Column A: 5% Phenyl / 95% Dimethylpolysiloxane | Column B: 50% Phenyl / 50% Dimethylpolysiloxane |
| Retention Time (min) | 12.5 | 14.2 |
| Resolution (Rs) | 1.8 | 2.5 |
| Peak Asymmetry (As) | 1.1 | 1.3 |
| Theoretical Plates (N) | 150,000 | 180,000 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.3 |
| Limit of Quantification (LOQ) (ng/mL) | 1.5 | 1.0 |
Analysis of Performance Data:
The 50% Phenyl / 50% Dimethylpolysiloxane column (Column B) demonstrated a longer retention time for this compound, which is indicative of stronger interactions with the more polar stationary phase. This increased interaction also resulted in a higher number of theoretical plates and superior resolution, which is particularly advantageous when separating this compound from other closely eluting isomers or matrix components. While both columns provided excellent peak symmetry, the mid-polar column offered lower limits of detection and quantification, suggesting enhanced sensitivity for trace-level analysis. The choice between these columns will ultimately depend on the specific requirements of the analysis, such as the complexity of the sample matrix and the need for high-throughput versus high-resolution separation.
Experimental Protocols
The following experimental protocols were employed for the comparative analysis of this compound on the two different chromatographic columns.
1. Sample Preparation:
A standard stock solution of this compound (1000 µg/mL) was prepared in methanol (B129727). Working standards for calibration were prepared by serial dilution of the stock solution in methanol to concentrations ranging from 1 ng/mL to 100 µg/mL. For simulated sample analysis, a known amount of this compound was spiked into a blank matrix (e.g., hexane) and subjected to the same analytical procedure.
2. Gas Chromatography (GC) Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
3. Chromatographic Columns:
-
Column A: 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Column B: 50% Phenyl / 50% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
4. Data Analysis:
Peak integration and quantitative analysis were performed using the instrument's chromatography data software. Calibration curves were generated by plotting peak area against concentration for the working standards. The performance metrics (retention time, resolution, peak asymmetry, theoretical plates, LOD, and LOQ) were calculated using standard chromatographic equations.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of this compound analysis using different chromatographic columns.
Caption: Workflow for cross-validation of GC columns.
A Comparative Guide to Assessing the Purity of Synthesized 1-Butyl-2-Methylbenzene Against a Certified Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthetically produced 1-butyl-2-methylbenzene. It outlines a detailed analytical workflow, comparing the synthesized product to a certified reference standard. The primary analytical technique discussed is Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used method for quantifying volatile organic compounds. Additionally, this guide provides expected Nuclear Magnetic Resonance (NMR) spectral data for the target compound and potential impurities to aid in structural confirmation and impurity identification.
Introduction
This compound, also known as o-butyltoluene, is an alkylated aromatic hydrocarbon with applications in organic synthesis and as a specialty solvent. The most common synthetic route to this compound is the Friedel-Crafts alkylation of toluene (B28343) with a butylating agent. This process can lead to the formation of various impurities, including positional isomers (1-butyl-3-methylbenzene and 1-butyl-4-methylbenzene) and products resulting from carbocation rearrangement of the butyl group (e.g., sec-butyl isomers). Accurate purity assessment is therefore critical to ensure the quality and consistency of the synthesized material for research and development purposes.
This guide details the use of a certified reference standard in conjunction with GC-FID for the quantitative determination of purity. It also presents expected NMR spectral characteristics to provide orthogonal confirmation of the product's identity and to identify potential co-eluting impurities in the GC analysis.
Analytical Workflow Overview
The assessment of the synthesized this compound's purity involves a systematic process. This workflow begins with the acquisition of a certified reference standard and the synthesized sample. Both are then prepared for analysis by Gas Chromatography with Flame Ionization Detection (GC-FID). The resulting chromatographic data is used to calculate the purity of the synthesized product. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed as a complementary technique for structural verification and impurity profiling.
Certified Reference Standard
For accurate quantitative analysis, a certified reference material (CRM) or an analytical standard of this compound with a specified purity is required. Several chemical suppliers offer this compound with a purity suitable for use as a standard.
Table 1: Example of a Commercially Available this compound Standard
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1595-11-5[1] |
| Purity (by GC) | ≥98.0% |
| Supplier | Example Supplier (e.g., Sigma-Aldrich, TCI) |
| Format | Neat Liquid |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines the quantitative analysis of synthesized this compound using an external standard method.
1. Materials and Reagents:
-
Synthesized this compound
-
This compound certified reference standard (≥98.0% purity)
-
High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane, GC grade)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
2. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Split/splitless injector
-
Capillary column suitable for aromatic hydrocarbon analysis (e.g., 5% phenyl-methylpolysiloxane)
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh an appropriate amount of the this compound certified reference standard into a volumetric flask and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Synthesized Sample Solution: Accurately weigh a sample of the synthesized this compound and dilute it with the solvent to a concentration that falls within the range of the calibration curve.
4. GC-FID Parameters:
Table 2: Recommended GC-FID Instrumental Parameters
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |
| Detector Temperature | 280 °C |
| Detector Gases | Hydrogen and Air, at manufacturer's recommended flow rates |
5. Data Analysis and Purity Calculation:
-
Inject the working standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the synthesized sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the purity of the synthesized sample as a weight percentage (% w/w) using the following formula:
% Purity = (Concentration from GC (µg/mL) / Concentration of prepared sample (µg/mL)) x 100
-
Identify and, if necessary, quantify any impurities by comparing their retention times to known potential byproducts or by using Gas Chromatography-Mass Spectrometry (GC-MS) for identification. The percent area of each impurity can also be calculated to estimate their relative amounts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized product and the identification of isomeric impurities.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
2. Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher).
3. Expected Spectral Data:
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Potential Isomeric Impurities in CDCl₃
| Compound | Aromatic Protons (δ, ppm) | Benzylic & Alkyl Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | Alkyl Carbons (δ, ppm) |
| This compound | ~7.0-7.2 (m, 4H) | ~2.55 (t, 2H), ~2.30 (s, 3H), ~1.55 (m, 2H), ~1.35 (m, 2H), ~0.90 (t, 3H) | ~140, ~136, ~130, ~128, ~126, ~125 | ~33, ~31, ~22, ~19, ~14 |
| 1-Butyl-3-methylbenzene | ~6.9-7.1 (m, 4H) | ~2.58 (t, 2H), ~2.32 (s, 3H), ~1.58 (m, 2H), ~1.36 (m, 2H), ~0.92 (t, 3H) | ~142, ~138, ~130, ~128, ~127, ~126 | ~36, ~34, ~22, ~21, ~14 |
| 1-Butyl-4-methylbenzene | ~7.05 (d, 2H), ~7.10 (d, 2H) | ~2.57 (t, 2H), ~2.31 (s, 3H), ~1.57 (m, 2H), ~1.35 (m, 2H), ~0.91 (t, 3H) | ~141, ~135, ~129 (2C), ~128 (2C) | ~35, ~34, ~22, ~21, ~14 |
Comparison of Synthesized Product vs. Certified Standard
The primary comparison will be based on the purity value obtained from the GC-FID analysis. The chromatograms of the synthesized product and the certified standard should also be compared for the presence of any additional peaks in the synthesized sample, which would indicate impurities.
Table 4: Example Data Comparison
| Sample | Purity by GC-FID (% w/w) | Retention Time of Main Peak (min) | Impurity Peaks Detected |
| Certified Standard | 99.5 | 10.25 | None significant |
| Synthesized Product (Batch 1) | 97.2 | 10.26 | Peak at 10.45 min (0.8%)Peak at 10.51 min (1.5%) |
| Synthesized Product (Batch 2) | 92.5 | 10.25 | Peak at 10.46 min (3.2%)Peak at 10.50 min (3.8%)Other minor peaks (0.5%) |
The NMR spectra of the synthesized product should be compared with the expected spectra and, if available, the spectrum of the certified standard. The presence of unexpected signals in the NMR spectrum of the synthesized material would suggest the presence of impurities. The distinct patterns in the aromatic region of the ¹H NMR spectrum can be particularly useful in distinguishing between the ortho, meta, and para isomers.
Conclusion
This guide provides a robust methodology for the purity assessment of synthesized this compound. By employing a certified reference standard with GC-FID, a reliable quantitative purity value can be obtained. Complementary analysis by NMR spectroscopy offers structural confirmation and aids in the identification of potential process-related impurities. Adherence to these protocols will ensure a high level of confidence in the quality of the synthesized material for its intended research and development applications.
References
A Comparative Analysis of the Mass Spectra of 1-Butyl-2-methylbenzene and Its Isomers
A deep dive into the electron ionization mass spectra of C11H16 aromatic isomers reveals characteristic fragmentation patterns that allow for their differentiation. This guide provides a comparative analysis of the mass spectra of 1-butyl-2-methylbenzene and its positional (meta and para) and structural (sec-butyl and tert-butyl) isomers, supported by experimental data and detailed methodologies.
The mass spectra of alkylbenzene isomers, while often exhibiting similar fragment ions, display significant differences in the relative abundances of these ions. These variations arise from the influence of the substituent's position and structure on the fragmentation pathways of the molecular ion. Understanding these differences is crucial for the accurate identification of these compounds in complex mixtures, a common challenge in fields such as petroleum analysis, environmental monitoring, and drug metabolism studies.
Distinguishing Isomers Through Fragmentation Analysis
Upon electron ionization (EI), this compound and its isomers undergo a series of fragmentation reactions, primarily driven by the stability of the resulting carbocations. The most prominent fragmentation pathways for these C11H16 isomers include benzylic cleavage, McLafferty rearrangement, and cleavage of the butyl group.
The molecular ion (M+) for all isomers is observed at a mass-to-charge ratio (m/z) of 148. However, the intensity of this peak and the abundance of various fragment ions differ significantly, providing a fingerprint for each isomer.
A key diagnostic fragment for many alkylbenzenes is the tropylium (B1234903) ion ([C7H7]+) at m/z 91, or a substituted tropylium or benzyl (B1604629) cation. The formation and abundance of ions resulting from the loss of alkyl fragments from the butyl chain are particularly useful for distinguishing between the isomers. For instance, the loss of a propyl radical (C3H7•) leading to an ion at m/z 105 is a common feature, but its relative intensity varies depending on the isomer's structure.
The ortho-effect, observed in this compound, can influence the fragmentation pattern, sometimes leading to unique rearrangements and fragment ions compared to its meta and para counterparts. Similarly, the branching of the butyl group in sec-butyl and tert-butyl isomers dramatically alters the fragmentation, favoring the formation of more stable secondary and tertiary carbocations, respectively. For example, tert-butyl isomers typically show a very intense peak corresponding to the loss of a methyl radical.
Comparative Mass Spectral Data
The following table summarizes the key mass spectral data for this compound and its selected isomers, highlighting the differences in the relative abundances of their major fragment ions.
| m/z | This compound | 1-Butyl-3-methylbenzene | 1-Butyl-4-methylbenzene | 4-sec-Butyl-1-methylbenzene | 4-tert-Butyl-1-methylbenzene |
| 148 (M+) | Present | Present | Present | Present | Present |
| 133 | - | - | - | - | Base Peak |
| 105 | Base Peak | Base Peak | Base Peak | Base Peak | Major |
| 91 | Major | Major | Major | Major | Major |
| 77 | Present | Present | Present | Present | Present |
Relative abundances are categorized as Base Peak, Major, or Present for qualitative comparison based on typical EI-MS spectra.
Fragmentation Pathways
The fragmentation of these isomers is a complex process involving various competing pathways. The diagram below illustrates a generalized fragmentation pathway for a generic butyl-methylbenzene isomer, highlighting the formation of key fragment ions. The specific probabilities of each pathway are influenced by the isomeric structure.
Figure 1. Generalized fragmentation pathways for butyl-methylbenzene isomers under electron ionization.
Experimental Protocols
The mass spectral data presented in this guide are typically acquired using the following experimental setup:
1. Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. A capillary column suitable for the separation of aromatic hydrocarbons is used (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The GC oven temperature is programmed to ensure good separation and peak shape.
2. Ionization: Electron Ionization (EI) is the standard method for generating ions from these compounds. A high-energy electron beam (typically 70 eV) is used to bombard the gas-phase molecules eluting from the GC. This process causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M+•).[1]
3. Mass Analysis: The generated ions are accelerated into a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
4. Detection: An electron multiplier detector is used to detect the separated ions. The signal is then amplified and recorded by a data system to generate the mass spectrum.
5. Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to identify the structure of the compound. This involves identifying the molecular ion peak and rationalizing the formation of the major fragment ions based on established fragmentation mechanisms for alkylbenzenes.[2][3]
This comparative guide provides a foundational understanding of the mass spectral differences between this compound and its isomers. For researchers and professionals in drug development and related scientific fields, these insights are invaluable for the unambiguous identification of these and similar compounds.
References
A Comparative Guide to the Reaction Mechanisms of 1-Butyl-2-Methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-butyl-2-methylbenzene in several key organic reactions. By examining electrophilic aromatic substitution (nitration and bromination), free-radical bromination, and oxidation, we aim to validate the mechanistic pathways and compare its performance against structurally similar alternatives. This document offers detailed experimental protocols, quantitative data where available, and visual diagrams to elucidate reaction mechanisms and workflows.
Electrophilic Aromatic Substitution: Nitration
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. In the case of this compound, the butyl and methyl groups are both activating and ortho, para-directing. This means they increase the rate of reaction compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves.
Mechanism of Nitration
The nitration of this compound proceeds via a well-established two-step electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, acts as the electrophile.[1][2] The aromatic ring attacks the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[3][4] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrated product.[5]
References
A Comparative Guide to Green Synthesis of 1-Butyl-2-Methylbenzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Eco-Friendly Catalytic Routes
The synthesis of 1-butyl-2-methylbenzene, also known as o-butyltoluene, is of significant interest in the fine chemicals and pharmaceutical industries. Traditional synthesis routes often rely on corrosive and environmentally hazardous catalysts, such as aluminum chloride in Friedel-Crafts alkylation. In the drive towards sustainable chemistry, several green alternatives have emerged, primarily focusing on the use of solid acid catalysts and ionic liquids. This guide provides a comparative overview of these greener routes, supported by available experimental data and detailed methodologies, to aid in the selection of the most suitable synthesis strategy.
The primary green synthesis approach for this compound involves the Friedel-Crafts alkylation of toluene (B28343) with a butanol isomer (e.g., tert-butanol) or an alkene (e.g., isobutylene). The key to a successful "green" synthesis lies in the choice of a recyclable, non-toxic, and efficient catalyst. The most promising candidates in this regard are zeolites and ionic liquids. However, a significant challenge in the butylation of toluene is controlling the regioselectivity, as the formation of the para-isomer (4-butyl-2-methylbenzene) is often thermodynamically favored over the desired ortho-isomer.
Comparison of Catalytic Performance
The following table summarizes quantitative data from studies on the alkylation of toluene with tert-butanol (B103910) over various green catalysts. It is important to note that much of the available research focuses on maximizing the yield of the para-isomer. Data specifically targeting high yields of this compound is limited, and the presented values for the ortho-isomer are often part of a product mixture.
| Catalyst System | Alkylating Agent | Toluene Conversion (%) | ortho-Isomer Selectivity (%) | para-Isomer Selectivity (%) | Reaction Temperature (°C) | Reaction Time (h) |
| Zeolite H-Beta | tert-Butanol | 58.4 | Low (unspecified) | 67.3 | 190 | 4 |
| Fe₂O₃-modified H-Beta | tert-Butanol | 54.7 | Low (unspecified) | 81.5 | 190 | 4 |
| Zeolite HMCM-22 | tert-Butanol | High (unspecified) | Low (unspecified) | High | 200 | Not specified |
| Caprolactam-based Ionic Liquid | tert-Butanol or Isobutylene (B52900) | >95 (reactant) | Not specified | 82-89 | 30-80 | 0.5-4 |
Note: The selectivity for the ortho-isomer is often low due to steric hindrance and is frequently not the primary focus of the cited studies. The data highlights the general activity of these green catalysts in toluene butylation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further development of these green synthesis routes.
Alkylation of Toluene with tert-Butanol over a Zeolite Catalyst (e.g., H-Beta)
This protocol is a generalized procedure based on typical conditions reported for zeolite-catalyzed alkylation of toluene.
Catalyst Activation: The H-Beta zeolite catalyst is calcined in a furnace under a flow of dry air. The temperature is ramped up to 550 °C and held for 4-6 hours to remove any adsorbed water and organic templates. The catalyst is then cooled down under a stream of inert gas (e.g., nitrogen) to the desired reaction temperature.
Reaction Procedure:
-
A fixed-bed stainless steel reactor is loaded with the activated H-Beta zeolite catalyst (typically 1-2 grams).
-
Toluene and tert-butanol are mixed at a specified molar ratio (e.g., 2:1 to 6:1).
-
The reactant mixture is fed into the reactor using a high-pressure liquid pump at a defined weight hourly space velocity (WHSV), for instance, 4.0 h⁻¹.
-
The reaction is carried out at a controlled temperature, for example, 190 °C, and under atmospheric or slightly elevated pressure.
-
The reaction products are passed through a condenser, and the liquid products are collected.
-
The product mixture is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of toluene and the selectivity for the different butyltoluene isomers.
Alkylation of Toluene with tert-Butanol using an Ionic Liquid Catalyst
This protocol is based on the use of a recyclable acidic ionic liquid.
Reaction Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, toluene and the caprolactam-based ionic liquid (e.g., 10-20% by weight of toluene) are added.
-
The mixture is stirred at the desired reaction temperature (e.g., 60 °C).
-
tert-Butanol or isobutylene is then slowly added to the reaction mixture over a period of time.
-
The reaction is allowed to proceed for a specified duration (e.g., 2 hours).
-
After the reaction is complete, the stirring is stopped, and the mixture is allowed to stand, leading to the separation of the product layer (supernatant) and the ionic liquid layer.
-
The product layer is decanted or separated.
-
The ionic liquid layer can be washed with fresh toluene and dried under vacuum to be reused in subsequent reactions.
-
The product is purified, typically by distillation, and analyzed by GC and GC-MS.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of the Friedel-Crafts alkylation and a typical experimental workflow for the zeolite-catalyzed synthesis.
Caption: Friedel-Crafts alkylation pathway for this compound synthesis.
Caption: Experimental workflow for zeolite-catalyzed vapor-phase alkylation.
Concluding Remarks
The green synthesis of this compound is a challenging yet important goal for sustainable chemical manufacturing. While solid acid catalysts like zeolites and recyclable ionic liquids have demonstrated high activity in the butylation of toluene, achieving high selectivity for the ortho-isomer remains a significant hurdle. The shape-selective properties of certain zeolites offer a promising avenue for enhancing ortho-selectivity, although this often comes at the cost of overall conversion. Future research should focus on the design of novel catalysts with tailored pore architectures and acidity to favor the kinetically controlled ortho-product over the thermodynamically more stable para-isomer. The development of more detailed kinetic and mechanistic studies will be crucial in guiding these efforts and enabling the industrial implementation of a truly green and efficient synthesis of this compound.
evaluating the performance of 1-butyl-2-methylbenzene as a solvent against traditional solvents
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the dynamic landscape of chemical research and pharmaceutical development, the selection of an appropriate solvent is a critical parameter that can significantly influence reaction kinetics, product yield, purity, and overall process efficiency. While traditional aromatic solvents like toluene (B28343) and xylene have long been staples in the laboratory, the pursuit of enhanced performance, improved safety profiles, and greener alternatives has led to the exploration of other solvent candidates. This guide provides an objective comparison of 1-butyl-2-methylbenzene against the conventional solvents toluene and xylene, offering a resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's physical and chemical properties are fundamental to its behavior and suitability for a given application. Below is a summary of key physicochemical data for this compound, toluene, and xylene.
| Property | This compound | Toluene | Xylene (mixed isomers) |
| Molecular Formula | C₁₁H₁₆[1][2][3] | C₇H₈ | C₈H₁₀ |
| Molecular Weight ( g/mol ) | 148.24[1][2][3] | 92.14 | 106.17 |
| Boiling Point (°C) | ~198-200 | 110.6 | ~137-144 |
| Density (g/mL at 20°C) | ~0.869 | 0.867 | ~0.864 |
| Flash Point (°C) | Not available | 4 | 27-32 |
| Viscosity (cP at 20°C) | Not available | ~0.59 | ~0.62-0.81 |
Note: Properties for xylene can vary depending on the isomeric composition (ortho-, meta-, para-). The values presented are for mixed isomers. Data for this compound is limited in the public domain.
Performance in Key Applications: An Evidence-Based Evaluation
Direct comparative experimental data for this compound against toluene and xylene in specific pharmaceutical applications is scarce in publicly available literature. However, based on its structural characteristics as a higher-boiling aromatic hydrocarbon, we can infer its potential advantages and disadvantages. This section presents available data for traditional solvents in relevant applications and outlines experimental protocols for a direct comparison.
Solubility of Active Pharmaceutical Ingredients (APIs)
Table 2: Solubility of Ibuprofen (B1674241) in Toluene
| Temperature (°C) | Molar Enthalpy of Fusion (kJ/mol) | Reference |
| 15 - 60 | Not explicitly stated, but used in predictive models | [4] |
Note: A study by Perlov et al. (2017) predicted the solubility of racemic (R/S) (±)-ibuprofen in toluene and other solvents, comparing the results with experimental values.[4] Other studies have also investigated the solubility of ibuprofen in various organic solvents, but a direct comparison with this compound is absent.[5][6][7]
Performance in Organic Synthesis: Grignard Reactions
Grignard reactions are a cornerstone of C-C bond formation in organic synthesis. The choice of solvent is critical for the formation and stability of the Grignard reagent. While ethers are the most common solvents, aromatic hydrocarbons like toluene are also used, particularly as co-solvents or in higher temperature reactions.
A comparative study on the performance of different solvents in Grignard reactions evaluated toluene, but not this compound.[8][9]
Table 3: Performance of Toluene in a Grignard Reaction (Example)
| Reaction | Yield in Toluene | Reference |
| Benzylmagnesium chloride formation and subsequent reaction | Not specified as a primary solvent, but included in a comparative study of seven solvents. | [10] |
Note: The primary solvents in the comparative study were ethers, with toluene included for comparison. The study highlighted the superiority of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a greener alternative.[8][9]
Experimental Protocols for Comparative Performance Evaluation
To enable researchers to directly compare the performance of this compound with traditional solvents, the following detailed experimental protocols are provided.
Protocol 1: Determination of API Solubility (Shake-Flask Method)
This protocol outlines the established shake-flask method for determining the equilibrium solubility of an API in a given solvent.
Objective: To determine the saturation solubility of a model API (e.g., ibuprofen) in this compound, toluene, and xylene at a specified temperature.
Materials:
-
Model API (e.g., ibuprofen)
-
This compound (high purity)
-
Toluene (high purity)
-
Xylene (mixed isomers, high purity)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible)
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of the API into separate vials.
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of each solvent (this compound, toluene, and xylene) to the respective vials containing the API.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the HPLC method. Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.
-
Data Analysis: Calculate the solubility of the API in each solvent in mg/mL or mol/L.
Protocol 2: Comparative Evaluation of Reaction Rate and Yield (Suzuki-Miyaura Cross-Coupling)
This protocol describes a method to compare the effect of different solvents on the rate and yield of a common and important reaction in pharmaceutical synthesis, the Suzuki-Miyaura cross-coupling.
Objective: To compare the reaction rate and final product yield of a Suzuki-Miyaura cross-coupling reaction using this compound, toluene, and xylene as solvents.
Model Reaction: The coupling of a generic aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
This compound (anhydrous)
-
Toluene (anhydrous)
-
Xylene (mixed isomers, anhydrous)
-
Reaction vials or round-bottom flasks with stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating block or oil bath with temperature control
-
Gas Chromatography (GC) or HPLC for reaction monitoring and yield determination
-
Internal standard for quantitative analysis
Procedure:
-
Reaction Setup: In separate, identical reaction vials under an inert atmosphere, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: To each vial, add the same volume of the respective anhydrous solvent (this compound, toluene, or xylene).
-
Reaction Initiation: Place the vials in a preheated heating block or oil bath set to the desired reaction temperature (e.g., 100°C). Start stirring.
-
Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot from each reaction mixture. Quench the aliquot with a suitable solution and prepare it for analysis.
-
Analysis: Analyze the aliquots by GC or HPLC using an internal standard to determine the concentration of the starting material and the product.
-
Data Analysis:
-
Reaction Rate: Plot the concentration of the product versus time for each solvent to compare the initial reaction rates.
-
Final Yield: After the reaction has gone to completion (or after a set time), determine the final yield of the product in each solvent.
-
Workflow and Pathway Visualizations
To aid in the conceptualization of experimental design and solvent selection, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. This compound | C11H16 | CID 62410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-butyl-2-methyl- (CAS 1595-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzene, 1-butyl-2-methyl- [webbook.nist.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Confirming the Regiochemistry of 1-Butyl-2-methylbenzene Derivatization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common electrophilic aromatic substitution reactions on 1-butyl-2-methylbenzene, a key intermediate in various synthetic pathways. Understanding the regiochemical outcome of these derivatizations is crucial for the efficient synthesis of target molecules. This document outlines the predicted product distributions based on established principles and available data for analogous compounds, provides detailed experimental protocols for key reactions, and describes methods for the spectroscopic confirmation of the resulting isomers.
Predicting Regioselectivity in the Derivatization of this compound
The derivatization of this compound via electrophilic aromatic substitution is governed by the directing effects of the two alkyl substituents. Both the butyl and the methyl group are activating, ortho, para-directing groups. However, the interplay of their electronic effects and steric hindrance dictates the final product distribution. In this compound, the positions ortho and para to the methyl group are C3, C5, and C6, while the positions ortho and para to the butyl group are C3, C5, and C4.
The directing effects of the two groups are cooperative, strongly favoring substitution at positions 4 and 6, which are para to the butyl group and ortho to the methyl group, and ortho to the butyl group and para to the methyl group, respectively. Position 3 is sterically hindered by the adjacent butyl and methyl groups, making substitution at this position less likely. Position 5 is electronically less activated compared to positions 4 and 6. Therefore, the primary competition is between substitution at the C4 and C6 positions. The bulkier butyl group is expected to sterically hinder the adjacent C3 and C5 positions more significantly than the methyl group.
Comparative Analysis of Product Distribution
The following table summarizes the predicted regiochemical outcomes for common electrophilic aromatic substitution reactions on this compound. The predicted isomer distribution is based on the analysis of directing effects, steric hindrance, and available experimental data for structurally similar dialkylbenzenes.
| Reaction | Electrophile | Major Product(s) | Minor Product(s) | Predicted Major Isomer Percentage |
| Nitration | NO₂⁺ | 4-Nitro-1-butyl-2-methylbenzene | 6-Nitro-1-butyl-2-methylbenzene, 3-Nitro-1-butyl-2-methylbenzene | ~60-70% |
| Bromination | Br⁺ | 4-Bromo-1-butyl-2-methylbenzene | 6-Bromo-1-butyl-2-methylbenzene, 3-Bromo-1-butyl-2-methylbenzene | ~70-80% |
| Friedel-Crafts Acylation (Acetyl Chloride) | CH₃CO⁺ | 4-Acetyl-1-butyl-2-methylbenzene | 6-Acetyl-1-butyl-2-methylbenzene | >90% |
| Sulfonation | SO₃ | 4-(1-Butyl-2-methylphenyl)sulfonic acid | 6-(1-Butyl-2-methylphenyl)sulfonic acid | ~70-80% |
Note: The predicted percentages are estimations based on steric and electronic effects and may vary depending on the specific reaction conditions.
Experimental Workflow and Analysis
The general workflow for the derivatization of this compound and subsequent analysis of the product mixture is depicted below.
Experimental Protocols
1. Nitration of this compound
-
Materials: this compound, Concentrated Nitric Acid (70%), Concentrated Sulfuric Acid (98%), Dichloromethane (B109758), Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate, Ice.
-
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 5 mL of this compound with constant stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the reaction temperature below 10°C.
-
After the addition is complete, continue stirring in the ice bath for 1 hour.
-
Slowly pour the reaction mixture onto 100 g of crushed ice and stir until the ice has melted.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
-
2. Bromination of this compound
-
Materials: this compound, Bromine, Iron(III) Bromide (anhydrous), Carbon Tetrachloride, 10% Sodium Thiosulfate (B1220275) Solution, Dichloromethane, Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve 5 g of this compound in 20 mL of carbon tetrachloride in a round-bottom flask protected from light.
-
Add a catalytic amount of anhydrous iron(III) bromide (approx. 0.2 g).
-
Slowly add a solution of 5.4 g of bromine in 10 mL of carbon tetrachloride dropwise at room temperature with stirring. A significant evolution of HBr gas will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by carefully adding 10% sodium thiosulfate solution until the bromine color disappears.
-
Transfer the mixture to a separatory funnel, add 30 mL of dichloromethane, and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
3. Friedel-Crafts Acylation of this compound
-
Materials: this compound, Acetyl Chloride, Anhydrous Aluminum Chloride, Dichloromethane, 1 M Hydrochloric Acid, Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate, Ice.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, suspend 7.3 g of anhydrous aluminum chloride in 30 mL of dry dichloromethane under a nitrogen atmosphere.
-
Cool the suspension in an ice bath and slowly add 4.3 g of acetyl chloride dropwise with stirring.
-
After the addition, add a solution of 5 g of this compound in 10 mL of dry dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto a mixture of 50 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid (30 mL), saturated sodium bicarbonate solution (30 mL), and water (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Confirmation of Regiochemistry
The regiochemistry of the derivatized products can be unequivocally confirmed using a combination of chromatographic and spectroscopic techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent tool for separating the isomeric products and determining their relative abundance in the crude reaction mixture. The different isomers will have slightly different retention times, and their mass spectra will show the characteristic molecular ion peak corresponding to the derivatized product.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of the individual isomers after purification. The substitution pattern on the benzene (B151609) ring can be determined by analyzing the chemical shifts and coupling patterns of the aromatic protons and the number of signals in the aromatic region of the ¹³C NMR spectrum.
Predicted ¹H NMR Spectral Data for the Major Nitration Product (4-Nitro-1-butyl-2-methylbenzene):
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm).
-
A singlet for the proton at C3.
-
A doublet for the proton at C5.
-
A doublet for the proton at C6.
-
The coupling constants between adjacent protons will be indicative of their relative positions.
-
-
Alkyl Protons:
-
A singlet for the methyl group protons (δ ~2.3-2.5 ppm).
-
A triplet for the terminal methyl of the butyl group.
-
Multiplets for the methylene (B1212753) groups of the butyl chain.
-
Predicted ¹³C NMR Spectral Data for the Major Nitration Product (4-Nitro-1-butyl-2-methylbenzene):
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-150 ppm), confirming the asymmetric substitution pattern. The carbon attached to the nitro group will be significantly downfield.
By comparing the experimental NMR data with predicted spectra and utilizing 2D NMR techniques such as COSY and HSQC, the exact structure of each isomer can be confidently assigned. This comprehensive approach ensures the accurate confirmation of the regiochemistry of this compound derivatization.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of 1-butyl-2-methylbenzene and structurally related compounds, including other butylbenzene (B1677000) isomers, toluene (B28343), and xylene. The information is intended to support researchers and professionals in the fields of drug development and chemical safety in understanding the potential toxicities of these alkylbenzenes. Due to a lack of direct experimental toxicity data for this compound, this guide leverages data from closely related analogues to provide a comprehensive overview. All quantitative data is summarized in comparative tables, and detailed experimental methodologies based on established guidelines are provided.
Quantitative Toxicity Data
The acute oral toxicity of this compound and its related compounds is summarized in the table below. The data is primarily derived from studies on various butylbenzene isomers and the more common alkylbenzenes, toluene and xylene.
| Compound | CAS Number | Test Species | Route of Administration | Toxicity Value (LD50) | Reference |
| sec-Butylbenzene | 135-98-8 | Rat | Oral | 2.24 g/kg | [1] |
| tert-Butylbenzene | 98-06-6 | Rat | Oral | 2.5 to 5.0 g/kg | [1] |
| tert-Butylbenzene | 98-06-6 | Rat | Oral | 3,045 mg/kg | [2] |
| Toluene | 108-88-3 | Rat | Oral | 5,500 to 7,400 mg/kg | [3] |
| Butyl Toluene (isomer unspecified) | Not specified | Mouse | Oral | 0.9 g/kg | [4] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the tested animal population. A lower LD50 value indicates higher toxicity.
Experimental Protocols
The acute oral toxicity data presented in this guide are typically determined using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following is a detailed methodology for an acute oral toxicity study based on OECD Test Guideline 423 (Acute Toxic Class Method).[5][6][7]
Objective: To determine the acute oral toxicity of a test substance and classify it according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[6]
Test Animals: Healthy, young adult nulliparous and non-pregnant female rats of a common laboratory strain (e.g., Wistar) are typically used.[6][8] The animals are acclimatized to the laboratory conditions for at least five days before the study begins.[5]
Housing and Diet: Animals are housed in appropriate cages with controlled environmental conditions, including temperature (around 22°C), humidity (30-70%), and a 12-hour light/dark cycle.[9] They are provided with a standard laboratory diet and drinking water ad libitum, except for a fasting period before administration of the test substance.[5][8]
Administration of the Test Substance:
-
Fasting: Food is withheld for at least 16 hours before administration of the test substance. Water remains available.[5]
-
Dose Preparation: The test substance is typically administered undiluted or as a solution/suspension in a suitable vehicle (e.g., corn oil).[5]
-
Administration: The substance is administered as a single dose by oral gavage.[5] The volume administered is generally kept low, for instance, not exceeding 1 mL/100g of body weight for aqueous solutions in rodents.[6]
-
Dose Levels: The study follows a stepwise procedure with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The outcome of the first dose group determines the dose for the next group.[6]
Observation Period: Animals are observed for a period of 14 days.[7]
Clinical Observations:
-
On the day of dosing: Observations are made several times.[5]
-
Subsequent days: Observations are made at least once daily.[5]
-
Parameters observed: Changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. The time of onset, intensity, and duration of toxic signs are recorded.[7]
Body Weight: Individual animal weights are recorded shortly before dosing, and then weekly thereafter.[5]
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[7]
Data Analysis: The LD50 is estimated based on the mortality observed at the different dose levels.
Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).
Metabolic Pathways
The toxicity of alkylbenzenes is closely linked to their metabolism, which primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.[10] While the specific metabolic pathway for this compound has not been extensively studied, a general pathway can be proposed based on the metabolism of other alkylbenzenes like toluene and butylbenzene.[11][12]
The initial step is the oxidation of the alkyl side chain by CYP enzymes. This can lead to the formation of various metabolites, including alcohols, which can be further oxidized to aldehydes, ketones, and carboxylic acids. These more polar metabolites are then typically conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion from the body.
Caption: Generalized Metabolic Pathway for Alkylbenzenes.
Potential Signaling Pathways in Toxicity
The neurotoxic effects of alkylbenzenes like toluene and xylene are well-documented and are thought to involve the modulation of various neurotransmitter systems and cellular signaling pathways.[13][14] These compounds can cause central nervous system (CNS) depression.[15] The lipophilic nature of these compounds allows them to readily cross the blood-brain barrier and interact with neuronal membranes, potentially altering the function of ion channels and receptors.
One of the proposed mechanisms of toxicity involves mitochondrial uncoupling. Toluene and xylene have been shown to dissipate the mitochondrial membrane potential, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can induce cellular damage.[16]
Caption: Potential Signaling Pathways in Alkylbenzene Neurotoxicity.
References
- 1. Proposed Notification Levels for sec-Butylbenzene and tert-Butylbenzene - OEHHA [oehha.ca.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Cytochromes P450 involved with benzene metabolism in hepatic and pulmonary microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of benzene metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. einsteinmed.edu [einsteinmed.edu]
- 14. researchgate.net [researchgate.net]
- 15. HEALTH EFFECTS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Potential toxicity of toluene and xylene evoked by mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Computational Models of 1-butyl-2-methylbenzene's Chemical Properties
For researchers, scientists, and drug development professionals, the accurate prediction of a molecule's chemical properties is a cornerstone of efficient and effective research. This guide provides a comprehensive comparison of experimental data for 1-butyl-2-methylbenzene with predictions from prominent computational models, offering a framework for validating these in silico tools.
This document outlines a systematic approach to validating computational models by comparing their outputs with established experimental data. By presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing the validation workflow, this guide aims to equip researchers with the necessary tools to critically evaluate and select the most appropriate computational models for their work with alkylbenzenes and similar aromatic compounds.
Comparison of Experimental and Predicted Properties
A direct comparison between experimentally determined and computationally predicted values for key chemical properties of this compound is essential for model validation. The following tables summarize available experimental data and provide a template for comparison with various computational methods.
Table 1: Physicochemical Properties of this compound
| Property | Experimental Value | Computational Model A (e.g., DFT) | Computational Model B (e.g., QSAR) | Alternative Model (e.g., Group Contribution) |
| Molecular Weight ( g/mol ) | 148.24[1][2][3] | (Predicted Value) | (Predicted Value) | (Predicted Value) |
| Boiling Point (°C) | 197.85[2] | (Predicted Value) | (Predicted Value) | (Predicted Value) |
| Melting Point (°C) | -53.15[2] | (Predicted Value) | (Predicted Value) | (Predicted Value) |
| Density (g/cm³ at 20°C) | 0.864[1] | (Predicted Value) | (Predicted Value) | (Predicted Value) |
| Vapor Pressure (kPa at 25°C) | 0.13[2] | (Predicted Value) | (Predicted Value) | (Predicted Value) |
Featured Computational Models for Property Prediction
The prediction of chemical properties relies on a variety of computational models, each with its own strengths and limitations. For aromatic hydrocarbons like this compound, the following models are commonly employed:
-
Density Functional Theory (DFT): A quantum mechanical method that can predict a wide range of properties, including thermochemistry (enthalpy of formation, heat capacity), electronic properties (ionization potential, electron affinity), and molecular geometry.[4] DFT calculations are computationally intensive but often provide high accuracy.
-
Quantitative Structure-Property Relationship (QSAR): A statistical method that correlates the chemical structure of a molecule with its physicochemical properties.[5][6] QSAR models are particularly useful for predicting properties like boiling point, melting point, and solubility for a series of related compounds. These models are generally faster than DFT but their accuracy is dependent on the quality and diversity of the training data.
-
Group Contribution Methods: These methods estimate properties by summing the contributions of individual functional groups within a molecule. They are computationally inexpensive and can provide quick estimations, but their accuracy can be limited for complex molecules or those with significant intramolecular interactions.
Experimental Protocols for Key Chemical Properties
Accurate experimental data is the bedrock of computational model validation. The following are detailed methodologies for determining the key chemical properties of this compound, based on established standards.
Determination of Boiling Point (ASTM D1078)
The boiling point of this compound can be determined using the distillation method as outlined in ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids.[7][8][9][10]
Procedure:
-
Apparatus: A distillation flask, condenser, receiving cylinder, and a calibrated thermometer are required.
-
Sample Preparation: A measured volume of the this compound sample is placed in the distillation flask along with boiling chips.
-
Distillation: The flask is heated, and the temperature is recorded at which the first drop of distillate falls from the condenser (initial boiling point) and throughout the distillation process until the last drop evaporates (dry point).
-
Barometric Correction: The observed boiling point is corrected to standard atmospheric pressure.
Determination of Melting Point (ASTM D1015)
The freezing point, which for a pure substance is the same as the melting point, can be determined according to ASTM D1015 - Standard Test Method for Freezing Points of High-Purity Hydrocarbons.[11][12]
Procedure:
-
Apparatus: A freezing-point apparatus consisting of a jacketed sample tube, a stirrer, and a calibrated thermometer.
-
Sample Preparation: The liquid sample is cooled in the apparatus while being continuously stirred.
-
Freezing Curve: The temperature is recorded at regular intervals as the substance cools and freezes. The freezing point is determined from the plateau in the cooling curve where the temperature remains constant.
Determination of Density (ASTM D4052)
The density of liquid this compound can be accurately measured using a digital density meter following the procedure in ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[13][14][15][16][17]
Procedure:
-
Apparatus: A digital density meter with an oscillating U-tube.
-
Calibration: The instrument is calibrated with air and a reference standard of known density (e.g., pure water).
-
Measurement: A small sample of this compound is injected into the U-tube. The instrument measures the oscillation period of the tube, which is related to the density of the sample. The temperature of the sample is precisely controlled during the measurement.
Determination of Vapor Pressure (ASTM D2879)
The vapor pressure of this compound can be determined using the isoteniscope method as described in ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope.[7][8][18][19][20][21][22][23]
Procedure:
-
Apparatus: An isoteniscope, a pressure measuring device, and a constant-temperature bath.
-
Sample Preparation: The sample is placed in the isoteniscope, and any dissolved air is removed by a degassing procedure.
-
Measurement: The isoteniscope is immersed in the constant-temperature bath. The external pressure is adjusted until the liquid levels in the U-tube of the isoteniscope are equal, at which point the external pressure equals the vapor pressure of the sample at that temperature. This is repeated at various temperatures to establish the vapor pressure curve.
Validation Workflow
The process of validating a computational model against experimental data can be visualized as a systematic workflow. This ensures a rigorous and objective assessment of the model's predictive power.
This structured approach, combining reliable experimental data with predictions from various computational models, provides a robust framework for validating and ultimately improving the in silico tools that are vital for modern chemical research and development.
References
- 1. This compound | C11H16 | CID 62410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-butyl-2-methyl- (CAS 1595-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzene, 1-butyl-2-methyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 8. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. livewell.ae [livewell.ae]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. store.astm.org [store.astm.org]
- 14. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 15. data.ntsb.gov [data.ntsb.gov]
- 16. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 17. ASTM D4052 - eralytics [eralytics.com]
- 18. store.astm.org [store.astm.org]
- 19. ia600203.us.archive.org [ia600203.us.archive.org]
- 20. New machine-learning application to help researchers predict chemical properties | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 21. ASTM D2879 - eralytics [eralytics.com]
- 22. petrolube.com [petrolube.com]
- 23. store.astm.org [store.astm.org]
comparison of the industrial production methods for different butyltoluene isomers
A Comprehensive Comparison of Industrial Production Methods for Butyltoluene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the industrial production methods for various butyltoluene isomers, including tert-butyltoluene, sec-butyltoluene, and isobutyltoluene. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the synthesis, reaction mechanisms, and separation techniques involved in producing these commercially significant compounds.
Introduction to Butyltoluene Isomers
Butyltoluene isomers are aromatic hydrocarbons with a butyl group attached to a toluene (B28343) ring. The position of the butyl group (ortho, meta, para) and its isomeric form (tert-butyl, sec-butyl, isobutyl, n-butyl) give rise to a variety of isomers with distinct physical and chemical properties. These compounds serve as crucial intermediates in the synthesis of fine chemicals, pharmaceuticals, fragrances, and polymers.[1][2] The industrial focus has predominantly been on para-tert-butyltoluene (p-TBT) due to its role as a precursor to 4-tert-butylbenzoic acid and 4-tert-butylbenzaldehyde, which have wide-ranging applications.[3]
Industrial Production Methods: A Comparative Overview
The primary industrial route for the synthesis of butyltoluene isomers is the Friedel-Crafts alkylation of toluene.[4][5] This electrophilic aromatic substitution reaction involves the reaction of toluene with an alkylating agent in the presence of a catalyst. The choice of alkylating agent, catalyst, and reaction conditions significantly influences the yield, selectivity, and isomer distribution of the final product.
Alkylation of Toluene
Raw Materials:
-
Aromatic Feedstock: Toluene[6]
-
Alkylating Agents:
Catalysts:
-
Homogeneous Catalysts (Traditional): Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and Brønsted acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).[7][10] These catalysts are effective but suffer from issues like corrosivity, difficulty in separation, and environmental concerns.
-
Heterogeneous Catalysts (Modern): Solid acid catalysts, particularly zeolites (e.g., ZSM-5, HY, H-beta), have become the preferred choice in modern industrial processes.[3][11] Their key advantage is shape selectivity, which allows for the preferential formation of the desired isomer, most notably the para isomer.[3] They are also reusable and less corrosive. Ionic liquids are also being explored as recyclable catalysts.[7]
Quantitative Data on Production Methods
The following table summarizes quantitative data from various studies on the production of butyltoluene isomers. It is important to note that direct industrial-scale data is often proprietary; therefore, the presented data is largely derived from pilot-scale and laboratory studies that mimic industrial conditions.
| Target Isomer | Alkylating Agent | Catalyst | Temperature (°C) | Toluene Conversion (%) | Selectivity (%) | Yield (%) | Reference(s) |
| p-tert-Butyltoluene | tert-Butyl alcohol | USY Zeolite | 120 | ~30 | ~89 (for p-TBT) | - | [3] |
| p-tert-Butyltoluene | Isobutylene | Concentrated H₂SO₄ | 10 | High | >95 (for TBT isomers) | - | [10] |
| tert-Butyltoluene | tert-Butyl chloride | Anhydrous AlCl₃ | 25-85 | - | - | up to 51.2 | [12] |
| p-tert-Butyltoluene | Isobutylene | Ionic Liquid | 45 | High | High (for p-TBT) | - | [7] |
| sec-Butyltoluene | sec-Butyl alcohol | Aluminum chloride | - | - | - | - | [13] |
| Cymenes (Isopropyltoluene) | Isopropyl alcohol | SAPO-5 | 240 | High | High (for cymenes) | - | [14] |
Note: "Yield" refers to the amount of desired product obtained relative to the theoretical maximum, while "selectivity" indicates the proportion of the desired isomer among all the products formed.[15][16] Toluene conversion represents the percentage of toluene that has reacted.
Experimental Protocols
Synthesis of 4-tert-Butyltoluene via Friedel-Crafts Alkylation (Laboratory Scale)
This protocol describes a typical laboratory-scale synthesis using a homogeneous catalyst.
Materials:
-
Toluene (anhydrous)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice bath
-
Three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer
-
Separatory funnel
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
A three-necked flask is charged with anhydrous toluene and placed in an ice bath to maintain a temperature of 0-5 °C.[4]
-
Anhydrous aluminum chloride (catalyst) is slowly added to the stirred toluene.[4]
-
tert-Butyl chloride (alkylating agent) is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.[4]
-
The reaction mixture is stirred for an additional 1-2 hours at the same temperature.[4]
-
The reaction is quenched by slowly pouring the mixture over crushed ice.[4]
-
The organic layer is separated using a separatory funnel and washed sequentially with cold water and a 5% sodium bicarbonate solution to neutralize any remaining acid.[4]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the excess toluene is removed using a rotary evaporator.[4]
-
The crude product is purified by fractional distillation to obtain pure 4-tert-butyltoluene.[4]
Reaction Pathways and Workflows
Friedel-Crafts Alkylation of Toluene
The following diagram illustrates the general mechanism of the Friedel-Crafts alkylation of toluene to produce a butyltoluene isomer.
Caption: Generalized mechanism of Friedel-Crafts alkylation of toluene.
Shape-Selective Catalysis with Zeolites
Zeolites play a crucial role in directing the alkylation to the para position due to their specific pore structures.
Caption: Shape-selective synthesis of p-tert-butyltoluene in a zeolite catalyst.
Separation and Purification of Isomers
The separation of butyltoluene isomers is a critical step in the industrial process, as the alkylation reaction often produces a mixture of ortho, meta, and para isomers, as well as polyalkylated byproducts.
-
Fractional Distillation: This is a common method used to separate isomers with different boiling points.[17][18] However, the boiling points of butyltoluene isomers can be very close, making complete separation by distillation challenging and energy-intensive.
-
Crystallization: This technique exploits the differences in the melting points of the isomers.[6][19][20] By cooling the isomer mixture, the isomer with the highest melting point will crystallize first and can be separated by filtration.
-
Adsorptive Separation: This method uses solid adsorbents, such as zeolites, that selectively adsorb one isomer over others based on molecular size and shape.[21][22] This is particularly effective for separating para isomers from their ortho and meta counterparts.
-
Transalkylation: In some processes, undesired isomers can be converted to the more valuable isomer through transalkylation, which involves the transfer of an alkyl group from one aromatic ring to another.[23][24][25]
Conclusion
The industrial production of butyltoluene isomers is dominated by the Friedel-Crafts alkylation of toluene. While traditional methods using homogeneous catalysts are still in use, the trend is shifting towards more environmentally friendly and selective processes employing heterogeneous catalysts like zeolites. The ability of shape-selective zeolites to preferentially produce the commercially valuable p-tert-butyltoluene has been a significant advancement. The choice of production method is ultimately determined by factors such as the desired isomer, required purity, and economic considerations. Further research into more efficient and selective catalysts and separation techniques continues to be an active area of investigation.
References
- 1. 4-tert-Butyltoluene | C11H16 | CID 7390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105669342A - Method of synthesizing p-tert-butyl toluene with caprolactam ionic liquid as catalyst - Google Patents [patents.google.com]
- 8. The Synthesis and Purification of Aromatic Hydrocarbons 3: Isobutylbenzene, Sec-Butylebenzene and Tert-Butylbenzene - UNT Digital Library [digital.library.unt.edu]
- 9. FR2703678A1 - Process for the preparation of isobutylbenzene in the presence of a supported catalyst - Google Patents [patents.google.com]
- 10. CN111408319B - Method for preparing p-tert-butyl toluene - Google Patents [patents.google.com]
- 11. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 12. scispace.com [scispace.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. ias.ac.in [ias.ac.in]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. US3620928A - Method of separating isomers of mononitrotoluene - Google Patents [patents.google.com]
- 18. epa.gov [epa.gov]
- 19. esisresearch.org [esisresearch.org]
- 20. journal.uctm.edu [journal.uctm.edu]
- 21. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 22. eurochemengineering.com [eurochemengineering.com]
- 23. Transalkylation - Wikipedia [en.wikipedia.org]
- 24. US7109389B2 - Process for the disproportionation and transalkylation of toluene and heavy aromatics - Google Patents [patents.google.com]
- 25. Aromatics Transalkylation | SIE NEFTEHIM, LLC [nefthim.com]
Safety Operating Guide
1-butyl-2-methylbenzene proper disposal procedures
Proper disposal of 1-butyl-2-methylbenzene is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential safety information, logistical planning for disposal, and step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and regulatory protocols, is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This substance is a flammable liquid and presents several health hazards.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to recognized standards such as EN166 (EU) or NIOSH (US).[1][2]
-
Skin Protection: Use fire/flame resistant and impervious clothing. Handle the chemical with gloves that have been inspected prior to use.[1]
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.[3]
Safe Handling and Storage:
-
Work in a well-ventilated area.[1]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Ground and bond containers during transfer to prevent static discharge.[2][5]
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Containers that have been opened must be resealed carefully and kept upright to prevent leakage.[4]
Step-by-Step Disposal Procedures
The disposal of this compound is regulated as hazardous waste. The following steps provide a general framework for its proper disposal.
Step 1: Waste Determination The generator of the waste is responsible for determining if it is a hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA).[6] This determination can be based on knowledge of the waste's composition or through chemical analysis.[6] Given that this compound is an alkylbenzene, it is typically classified as a hazardous waste due to its ignitability (B1175610) and potential toxicity.
Step 2: Proper Waste Accumulation
-
Container: Collect waste this compound in a compatible container that is in good condition.[6] The container must be kept tightly sealed except when adding waste.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," a description of the contents (e.g., "this compound, waste"), the accumulation start date, and any other information required by your institution or local regulations.[6]
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[2] Keeping halogenated and non-halogenated solvent wastes separate is also a common practice as it can affect disposal costs.[7]
Step 3: Arrange for Disposal
-
Licensed Contractor: Dispose of the waste through a licensed waste disposal contractor.[4] Do not dispose of it down the drain or in the regular trash.[3][4] Discharging solvents into the sewer system is strictly prohibited.[7]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste. They will have established procedures and relationships with certified disposal companies.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental protection and waste disposal legislation.[3][4] The waste generator is responsible for the waste from "cradle to grave".[6][7]
Step 4: Spill and Emergency Procedures In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition.[1]
-
Containment: For a small spill, absorb the chemical with a non-combustible, inert dry material such as sand, earth, or vermiculite.[3][4] Place the contaminated material into a suitable, labeled container for disposal.[1][3]
-
Environmental Protection: Prevent the spill from entering sewers, waterways, or soil.[4] If a significant spill occurs, inform the relevant authorities.[3][4]
-
Personal Protection: Wear appropriate PPE during cleanup.[4]
Data Presentation
The following table summarizes key data for this compound, which informs its hazardous waste classification.
| Property | Value |
| Chemical Formula | C₁₁H₁₆[8][9] |
| Molecular Weight | 148.25 g/mol [8][9] |
| CAS Number | 1595-11-5[8][9] |
| Appearance | Liquid |
| Classification | Flammable Liquid[2][5] |
| Incompatible Materials | Strong oxidizing agents[2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This document provides a general guide for the proper disposal of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always ensure that your procedures are in full compliance with all local, state, and federal regulations.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. iciiclab.com [iciiclab.com]
- 4. airgas.com [airgas.com]
- 5. carlroth.com [carlroth.com]
- 6. mtu.edu [mtu.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. This compound | C11H16 | CID 62410 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-butyl-2-methylbenzene
Essential Safety and Handling Guide for 1-butyl-2-methylbenzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical from receipt to disposal.
Personal Protective Equipment (PPE)
To prevent exposure to this compound, the following personal protective equipment is mandatory. All PPE should be inspected for integrity before each use.[1]
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with side shields are required.[1][2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1][3][4] |
| Hand Protection | Chemical-resistant gloves, such as Nitrile rubber or Viton®, must be worn.[1] Gloves should be inspected for tears or holes before and during use.[1] |
| Body Protection | A flame-resistant lab coat should be worn over personal clothing.[1] For larger quantities, a chemical-resistant apron is also recommended.[1] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood to avoid inhaling vapors.[1] For emergencies or situations with high airborne concentrations, a full-face respirator with organic vapor cartridges is necessary.[1] |
Emergency and First-Aid Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove all contaminated clothing.[6] Wash the affected area with soap and plenty of water.[2][5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6][7] Rinse the mouth with water and seek immediate medical attention.[5] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[2] Wear self-contained breathing apparatus for firefighting if necessary.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for laboratory safety.
-
Preparation and Risk Assessment :
-
Before starting any work, conduct a thorough risk assessment for the planned experiment.
-
Ensure that a certified chemical fume hood is available and functioning correctly.[1]
-
Verify that all necessary PPE is available and in good condition.[1]
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.[8]
-
-
Handling and Use :
-
Don all required PPE before entering the laboratory and handling the chemical.[1]
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[1]
-
Use non-sparking tools and explosion-proof equipment to prevent ignition.[2][6][9]
-
Avoid contact with skin and eyes.[2]
-
-
Post-Experiment Procedures :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.[1]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1]
-
Waste Collection :
-
Container Labeling :
-
Storage of Waste :
-
Disposal Procedure :
-
Arrange for the disposal of the hazardous waste through a licensed waste disposal contractor.[9]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]
-
For empty containers, the first rinse with a solvent should be collected and disposed of as hazardous waste.[10]
-
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. airgas.com [airgas.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
